Product packaging for Acetic anhydride-1,1'-13C2(Cat. No.:CAS No. 90980-78-2)

Acetic anhydride-1,1'-13C2

Cat. No.: B052090
CAS No.: 90980-78-2
M. Wt: 104.07 g/mol
InChI Key: WFDIJRYMOXRFFG-CQDYUVAPSA-N
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Description

Acetic anhydride-1,1'-13C2 is a high-purity, isotopically labeled chemical reagent specifically designed for advanced research applications. This compound, featuring two 13C atoms at the carbonyl positions, serves as a critical tool in isotopic labeling experiments, enabling precise tracking of acetyl group transfer and incorporation. Its primary research value lies in quantitative NMR spectroscopy and mass spectrometry-based metabolomics, where it is used to acetylate analytes, thereby introducing a stable isotopic signature that facilitates accurate quantification, improves spectral sensitivity, and allows for the elucidation of complex metabolic pathways. Researchers utilize this reagent to study the mechanisms of acetylation in biochemical systems, investigate protein post-translational modifications, trace the fate of acetyl-CoA in central carbon metabolism, and develop robust analytical methods for the detection of metabolites, pharmaceuticals, and natural products. The incorporation of the 13C label provides a distinct mass shift and NMR signal, eliminating background interference and allowing for clear differentiation from endogenous compounds. This makes this compound indispensable in pharmacokinetic studies, metabolic flux analysis, and the synthesis of labeled standards, offering unparalleled insights into biological and chemical processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3 B052090 Acetic anhydride-1,1'-13C2 CAS No. 90980-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)O[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90980-78-2
Record name Acetic anhydride-1,1'-13C2
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Foundational & Exploratory

The Role of Acetic Anhydride-1,1'-13C2 in Modern Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in contemporary scientific research, enabling the tracing and quantification of molecules in complex biological and chemical systems. Among the diverse array of labeling reagents, Acetic anhydride-1,1'-13C2 stands out as a versatile and widely used tool. This isotopically enriched compound, where the two carbonyl carbons are replaced with the heavy isotope of carbon (¹³C), serves as a precise tracer in a multitude of applications, ranging from the elucidation of metabolic pathways to the quantification of drug metabolism. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visual representations of key workflows and pathways.

Core Applications of this compound

The utility of this compound stems from its ability to introduce a stable isotopic label into a wide variety of molecules through acetylation reactions. This labeling allows researchers to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary applications can be broadly categorized as follows:

  • Metabolic Pathway Analysis: By introducing ¹³C-labeled acetyl groups into metabolic precursors, researchers can trace the flow of these carbon atoms through intricate metabolic networks. This is particularly crucial in the field of metabolic flux analysis, where the distribution of isotopes in downstream metabolites provides quantitative insights into the activity of various pathways.

  • Pharmacokinetic and Drug Metabolism Studies: The synthesis of drugs and drug candidates with ¹³C labels allows for precise tracking of their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This is essential for understanding the fate of a drug in the body and identifying its metabolic products.

  • Mechanistic Studies in Organic Chemistry: The isotopic label serves as a powerful probe for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C atoms in the products of a reaction, chemists can gain a deeper understanding of bond-forming and bond-breaking processes.

  • Quantitative Proteomics: While less common than other reagents, acetic anhydride can be used to label primary amines in proteins and peptides, enabling quantitative comparisons of protein abundance between different samples.

Synthesis of ¹³C-Labeled Compounds: The Aspirin Example

A classic application of this compound is in the synthesis of isotopically labeled acetylsalicylic acid (aspirin). This serves as a straightforward example of how the ¹³C-acetyl group is incorporated into a target molecule.

Experimental Protocol: Synthesis of [¹³C₂]-Acetylsalicylic Acid

This protocol is adapted from standard laboratory procedures for the synthesis of aspirin.

Materials:

  • Salicylic acid

  • This compound

  • Anhydrous sodium acetate (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Distilled water

  • Ethanol

Procedure:

  • To a 50 mL Erlenmeyer flask, add 1.00 g of salicylic acid, 2 mL of this compound, and 0.20 g of anhydrous sodium acetate.

  • Heat the flask in a water bath with stirring for 15 minutes, or until all solids have dissolved.[1]

  • Remove the flask from the heat and cautiously add 11 mL of distilled water to hydrolyze any unreacted acetic anhydride.

  • Cool the flask in an ice bath for 20 minutes to facilitate the crystallization of the product.[1]

  • Collect the crude [¹³C₂]-acetylsalicylic acid crystals by vacuum filtration, washing with cold distilled water.[1]

  • For purification, dissolve the crude product in a minimal amount of hot ethanol, followed by the addition of 10 mL of warm distilled water.

  • Allow the solution to cool to room temperature, then place it in an ice bath to promote recrystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Presentation: Analysis of Synthesized [¹³C₂]-Aspirin

The success of the synthesis and the purity of the product can be assessed using ¹H-NMR spectroscopy. The presence of the acetyl group and the aromatic protons, along with the absence of impurities from the starting materials, confirms the formation of the desired product.

CompoundKey ¹H-NMR Signals (ppm in CDCl₃)Notes
Crude [¹³C₂]-AspirinSignals for the methyl group of the O-acetyl group, splitting patterns of the aromatic protons, and a broad signal for the hydroxyl group.May show residual peaks from acetic acid.[1]
Recrystallized [¹³C₂]-AspirinAnalogous NMR signals to the crude product for the desired compound.The absence of acetic acid signals indicates higher purity.[1]

Metabolic Flux Analysis: Tracing the Path of Carbon

A more complex and powerful application of this compound is in the field of ¹³C metabolic flux analysis (¹³C-MFA). In this technique, a ¹³C-labeled substrate, often derived from a precursor synthesized using ¹³C-acetic anhydride, is introduced to cells or an organism. The distribution of the ¹³C label in various intracellular metabolites is then measured, typically by MS or NMR. This data is used in conjunction with a metabolic network model to calculate the rates (fluxes) of metabolic reactions.

Experimental Workflow: ¹³C Metabolic Flux Analysis

The general workflow for a ¹³C-MFA experiment is as follows:

  • Selection and Synthesis of a ¹³C-Labeled Tracer: A suitable tracer, such as ¹³C-labeled glucose or acetate, is chosen based on the metabolic pathways of interest. This compound can be used to synthesize these tracers.

  • Isotopic Labeling Experiment: The tracer is introduced to the biological system (e.g., cell culture) and allowed to be metabolized.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the cells and analyzed by MS or NMR to determine the isotopic labeling patterns.

  • Metabolic Flux Calculation: The experimental labeling data is used as an input for a computational model of the metabolic network to estimate the intracellular fluxes.

A generalized workflow for ¹³C-metabolic flux analysis.

Signaling Pathways and Logical Relationships

While this compound is a tool for tracing metabolic pathways rather than a component of them, we can visualize the logical flow of information in a typical study that utilizes this reagent. The following diagram illustrates the relationship between the experimental steps and the data interpretation in a study aimed at understanding a metabolic pathway.

logical_flow_of_isotopic_labeling_study start Hypothesized Metabolic Pathway synthesis Synthesis of ¹³C-Labeled Substrate start->synthesis reagent This compound reagent->synthesis experiment Introduction of Labeled Substrate to System synthesis->experiment detection Detection of ¹³C Label in Downstream Metabolites (MS or NMR) experiment->detection analysis Analysis of Isotopic Patterns detection->analysis conclusion Confirmation or Refinement of Metabolic Pathway analysis->conclusion

Logical flow of a metabolic study using a ¹³C-labeled substrate.

Conclusion

This compound is a cornerstone reagent in the field of stable isotope labeling. Its ability to efficiently introduce a ¹³C-acetyl group into a diverse range of molecules provides researchers with a powerful tool to unravel the complexities of biological and chemical systems. From elucidating the intricate web of metabolic pathways to defining the metabolic fate of novel drug candidates, the applications of this compound continue to expand, driving innovation and discovery across the scientific landscape. The methodologies and workflows presented in this guide offer a framework for harnessing the potential of this versatile labeling agent in cutting-edge research.

References

Synthesis and Purification of Acetic Anhydride-1,1'-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Acetic Anhydride-1,1'-13C2, a crucial reagent for isotopic labeling in scientific research. The inclusion of two 13C atoms at the carbonyl positions allows for precise tracking and quantification of molecules in various applications, including metabolic research, pharmacokinetic studies, and polymer chemistry.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and purification techniques, supplemented with quantitative data and visual workflows.

Overview of Synthesis and Applications

This compound is a stable isotopologue of acetic anhydride, valued for its role as a precursor in the synthesis of other 13C-labeled compounds.[2] Its application in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides enhanced sensitivity and resolution for metabolite profiling and tracking metabolic pathways.[1] The introduction of the 13C isotope at the carbonyl positions offers a distinct advantage in analytical and biomedical research by enabling the precise elucidation of reaction mechanisms and the fate of molecules in biological systems.[1]

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most common and direct method involves the reaction of a 13C-labeled acetyl halide with a 13C-labeled acetate salt. Additionally, chemo-enzymatic methods and industrial-scale carbonylation processes have been developed for efficient production.

Reaction of Acetyl Chloride-1-13C with Sodium Acetate-1-13C

This classic and accessible method is adapted from the synthesis of unlabeled acetic anhydride. It involves the reaction of Acetyl chloride-1-13C with anhydrous Sodium acetate-1-13C. The core of this reaction is a nucleophilic acyl substitution where the acetate anion attacks the carbonyl carbon of the acetyl chloride.

Chemo-Enzymatic Synthesis

A highly efficient method for producing this compound involves an enzymatic coupling of 13C-labeled acetate precursors. This is followed by a non-enzymatic dehydration to form the anhydride. This approach can achieve high isotopic enrichment and excellent yields.[3]

Rhodium-Catalyzed Carbonylation

On an industrial scale, the Tennessee Eastman process can be adapted for isotopic labeling. This method involves the rhodium-catalyzed carbonylation of methyl acetate-13C to produce the desired labeled acetic anhydride with high conversion rates.[3]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis methods for this compound.

Synthesis MethodStarting MaterialsReported YieldIsotopic Enrichment/PurityReference
Acetyl Chloride & Sodium AcetateAcetyl chloride-1-13C, Sodium acetate-1-13C~71% - 83% (unlabeled)>99% (commercially available)[4][5]
Chemo-Enzymatic Synthesis13C-labeled acetate precursors85-92%>90%[3]
Rhodium-Catalyzed CarbonylationMethyl acetate-13C, Carbon monoxide-13C89-94% conversionHigh (dependent on starting materials)[3]

Experimental Protocols

Synthesis of this compound from Acetyl Chloride-1-13C and Sodium Acetate-1-13C

This protocol is adapted from established methods for the synthesis of unlabeled acetic anhydride and is suitable for laboratory-scale preparation.

Materials:

  • Anhydrous Sodium acetate-1-13C (e.g., 80 g)

  • Acetyl chloride-1-13C (e.g., 60 g, ~55 mL)

  • Ice bath

  • Round-bottom flask (500 mL)

  • Dropping funnel

  • Distillation apparatus

  • Calcium chloride drying tube

Procedure:

  • Preparation: Ensure the Sodium acetate-1-13C is completely anhydrous by heating it in an oven at 200°C for several hours.[4] Place the finely pulverized, anhydrous Sodium acetate-1-13C into a dry 500 mL round-bottom flask.

  • Reaction Setup: Fit the flask with a dropping funnel and place it in an ice bath to cool.

  • Addition of Acetyl Chloride: Slowly add the chilled Acetyl chloride-1-13C dropwise from the dropping funnel to the cooled sodium acetate. The reaction is exothermic, so maintain a slow addition rate to keep the temperature below 60°C.[4]

  • Reaction: After the addition is complete, swirl the flask. The mixture will turn into a liquid slurry.[4]

  • Initial Distillation: Set up for simple distillation. Heat the flask gently to distill the crude this compound. The product will distill over, leaving behind sodium chloride and any excess sodium acetate. Protect the receiving flask from atmospheric moisture with a calcium chloride drying tube.[4]

Purification by Fractional Distillation

The crude product from the synthesis will contain impurities such as unreacted starting materials and acetic acid-1-13C (from any residual moisture). Fractional distillation is employed for purification.

Apparatus:

  • Fractional distillation apparatus with a Vigreux column (e.g., 40 cm)

  • Heating mantle or oil bath

  • Thermometer

  • Collection flasks

Procedure:

  • Setup: Transfer the crude this compound to the distillation flask.

  • Distillation: Heat the flask gently. Collect the fraction that distills at approximately 138-140°C.[3] Discard any lower-boiling fractions, which may contain residual acetyl chloride or acetic acid.

  • Final Product: The collected fraction is purified this compound.

Visualizing the Workflow and Synthesis

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway CH3_13COCl Acetyl chloride-1-13C Ac2O This compound CH3_13COCl->Ac2O NaCl Sodium Chloride CH3_13COCl->NaCl CH3_13COONa Sodium acetate-1-13C CH3_13COONa->Ac2O CH3_13COONa->NaCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start: Anhydrous Sodium acetate-1-13C react Reaction with Acetyl chloride-1-13C start->react distill1 Simple Distillation (Crude Product) react->distill1 purify Fractional Distillation distill1->purify end End: Purified This compound purify->end

Caption: General experimental workflow for synthesis and purification.

Safety Precautions

Acetic anhydride is a corrosive and flammable liquid that reacts with water. Acetyl chloride is also highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions.

This guide provides a comprehensive overview for the synthesis and purification of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.

References

A Guide to 13C Isotopic Labeling: Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles of 13C isotopic labeling, a powerful technique for tracing the metabolic fate of compounds in biological systems. It details the methodologies, data interpretation, and applications, particularly within the context of metabolic research and pharmaceutical development.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] The process involves replacing one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope 13C is used in place of the much more abundant 12C.

The fundamental principle lies in supplying cells or organisms with a substrate (e.g., glucose, glutamine, or amino acids) enriched with 13C.[2] This labeled substrate is taken up by the cells and incorporated into various metabolic pathways.[2] As the labeled carbons move through glycolysis, the Krebs cycle, and other pathways, they are incorporated into a wide range of downstream metabolites, such as amino acids, lipids, and nucleotides.

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of 13C into these metabolites.[1][2][3] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of 13C results in a predictable mass shift in the metabolite.[4] This allows researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[2][3][5]

Experimental Workflow

A typical 13C labeling experiment follows a structured workflow, from experimental design to data analysis. The choice of isotopic tracer is a critical first step and significantly impacts the precision of the estimated metabolic fluxes.[6]

The general workflow involves:

  • Tracer Selection: Choosing a specific 13C-labeled substrate (e.g., [U-13C]-glucose, where all six carbons are labeled, or [1,2-13C]-glucose) based on the metabolic pathways of interest.[2][6]

  • Cell Culture & Labeling: Culturing cells in a specialized medium containing the 13C-labeled tracer for a defined period.[7] The duration can be short for dynamic labeling or extend over several cell divisions to achieve a steady-state labeling pattern.[3][4]

  • Sample Quenching & Extraction: Rapidly halting metabolic activity (quenching) and extracting the intracellular metabolites.[7]

  • Analytical Measurement: Analyzing the extracts using high-resolution mass spectrometry (LC-MS) or NMR to measure the mass isotopologue distributions (MIDs) of metabolites.[8][9]

  • Data Analysis & Flux Calculation: Correcting the raw data for the natural abundance of 13C and using computational models to calculate the metabolic fluxes.[9]

G cluster_design Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Formulation B Select 13C-Tracer (e.g., U-13C-Glucose) A->B C Define Cell Model & Experimental Conditions B->C D Cell Culture with 13C-Labeled Medium C->D E Achieve Isotopic Steady-State D->E F Rapid Quenching & Metabolite Extraction E->F G LC-MS/MS or NMR Analysis (Measure Mass Isotopologues) F->G H Data Processing & Correction G->H I Metabolic Flux Analysis (MFA) Computational Modeling H->I J Biological Interpretation & Target Identification I->J

General workflow for a 13C metabolic flux analysis experiment.

Key Applications in Research and Drug Development

13C isotopic labeling is a versatile tool with broad applications, from fundamental biology to pharmaceutical development.

Metabolic Flux Analysis (MFA)

13C-MFA is considered the gold standard for quantifying intracellular reaction rates (fluxes).[2] By tracking how 13C atoms from a labeled substrate are distributed throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[2] This is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic pathways.[5][10] For instance, it can reveal how cancer cells reroute glucose metabolism to support rapid proliferation.

Input 13C-Labeled Substrate (e.g., Glucose) Cell Cellular Metabolism Input->Cell Uptake Metabolites Labeled Metabolite Pools (M+1, M+2, ...) Cell->Metabolites Metabolic Conversion MS Mass Spectrometry (Measures Isotopologues) Metabolites->MS Measurement Model Computational Model (Flux Calculation) MS->Model Input Data Output Quantitative Flux Map (Reaction Rates) Model->Output Generates

Conceptual diagram of Metabolic Flux Analysis (MFA).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy used in quantitative proteomics.[11] In this technique, two populations of cells are grown in culture media that are identical except for one containing "light" (e.g., 12C) and the other "heavy" (e.g., 13C-labeled) essential amino acids, such as arginine and lysine.[12]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[13] The two cell populations can then be subjected to different experimental conditions (e.g., one treated with a drug). Subsequently, the protein lysates are combined, digested, and analyzed by mass spectrometry.[13] The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.[14] SILAC is highly accurate because it minimizes experimental error by allowing the samples to be mixed at the very beginning of the workflow.[14]

cluster_light Control Cells cluster_heavy Experimental Cells A Culture in 'Light' Medium (e.g., 12C-Lysine) B Control Treatment A->B Mix Combine Cell Lysates (1:1 Ratio) B->Mix C Culture in 'Heavy' Medium (e.g., 13C-Lysine) D Drug Treatment C->D D->Mix Analyze Protein Digestion & LC-MS/MS Analysis Mix->Analyze Quant Quantify Heavy/Light Peptide Ratios Analyze->Quant

The workflow for a typical SILAC experiment.
Drug Target Identification and Mechanism of Action

By tracing the metabolic fate of a 13C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected. This can help confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, providing crucial insights into a drug's mechanism of action.

Quantitative Data Summary

The data derived from 13C labeling experiments are quantitative and information-rich. The primary output is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.[4] This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate This table shows hypothetical MID data for citrate from cells grown with [U-13C]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

IsotopologueFractional Abundance (%) (Control)Fractional Abundance (%) (Drug-Treated)
M+05.020.0
M+12.510.0
M+245.050.0
M+35.08.0
M+430.010.0
M+510.01.5
M+62.50.5

M+n represents the metabolite with 'n' carbons labeled with 13C.

Table 2: Example Metabolic Flux Data This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

Reaction / PathwayRelative Flux (Control)Relative Flux (Drug-Treated)% Change
Glycolysis (Pyruvate Kinase)10095-5%
Pentose Phosphate Pathway1535+133%
PDH (Pyruvate to Acetyl-CoA)8540-53%
Anaplerosis (Pyruvate to OAA)1045+350%

Experimental Protocol: 13C-Glucose Tracing in Cultured Cells

This section provides a generalized protocol for a steady-state 13C glucose labeling experiment in adherent mammalian cells.

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C6]-glucose

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol, pre-chilled to -80°C[7]

  • Cell scraper[7]

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-13C6]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

  • Adaptation Phase (Optional but recommended): For steady-state analysis, cells should be adapted to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed 13C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued.

  • Metabolite Quenching and Extraction:

    • Place the 6-well plate on dry ice.[7]

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold normal saline (0.9% NaCl).

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well.[7]

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.[7]

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.[7]

  • Sample Processing:

    • Centrifuge the tubes at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Analysis: Resuspend the dried metabolite pellet in a suitable solvent for LC-MS or NMR analysis. Store samples at -80°C until analysis.[7]

References

Commercial Suppliers and Technical Guide for Acetic Anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Acetic anhydride-1,1'-13C2 is a critical reagent for introducing a stable isotope label into various molecules. This guide provides an in-depth overview of its commercial availability, technical specifications, and detailed experimental applications. The dual carbon-13 labeling at the carbonyl positions offers a distinct mass shift and unique spectroscopic properties, making it an invaluable tool for quantitative analysis in proteomics, metabolomics, and the synthesis of isotopically labeled standards.

Commercial Availability

Several reputable chemical suppliers offer this compound, often with varying isotopic purity and in different quantities. Below is a summary of offerings from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
Sigma-Aldrich Acetic anhydride-1,1′-13C290980-78-2(CH₃¹³CO)₂O104.0799 atom % ¹³C
Cambridge Isotope Laboratories, Inc. Acetic anhydride (1,1′-¹³C₂, 99%)90980-78-2(CH₃¹³CO)₂O104.0799%
Benchchem This compound90980-78-2(CH₃¹³CO)₂O104.07Not Specified
CP Lab Safety Acetic anhydride-1, 1'-13C2, min 98% (CP), min 99 atom% 13C90980-78-2(CH₃¹³CO)₂O104.07min 99 atom% 13C

Physicochemical Properties

The physical and chemical properties of this compound are largely similar to its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotopes.

PropertyValue
Appearance Colorless liquid
Boiling Point 138-140 °C[1][2]
Melting Point -73 °C[1][2]
Density ~1.101 g/mL at 25 °C[2]
Refractive Index n20/D 1.39[2]

Experimental Protocols

This compound is primarily used as an acetylating agent to introduce a stable isotope label onto nucleophilic groups such as amines (-NH₂) and hydroxyls (-OH). This labeling facilitates the quantification and tracking of molecules in complex biological samples using mass spectrometry and NMR spectroscopy.

Protocol 1: Acetylation of Peptides for Mass Spectrometry Analysis

This protocol is adapted for the labeling of primary amines (N-terminus and lysine side chains) in peptides for quantitative proteomics workflows.

Materials:

  • This compound

  • Methanol (MeOH)

  • Ammonium bicarbonate (50 mM, pH ~8)

  • Peptide sample

  • Lyophilizer

Procedure:

  • Prepare the Acetylation Reagent: In a chemical fume hood, mix 20 µL of this compound with 60 µL of methanol. This solution should be prepared fresh before each use.

  • Sample Preparation: Reconstitute the peptide sample (e.g., 1 nmol) in 20 µL of 50 mM ammonium bicarbonate.

  • Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the 20 µL peptide solution.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.

  • Sample Cleanup: Lyophilize the sample to dryness to remove the solvent and excess reagent.

  • Analysis: The resulting ¹³C-labeled peptides are now ready for analysis by mass spectrometry. The acetylated peptides will exhibit a mass shift corresponding to the number of added acetyl groups.

Note: This protocol may also lead to the acetylation of cysteine residues if they are not previously alkylated. The use of methanol can also result in the formation of methyl esters as a side product.

Protocol 2: Combined Metabolic and Chemical (CoMetChem) Labeling for Histone Analysis

This advanced technique combines metabolic labeling with chemical labeling to study the dynamics of histone acetylation.

Materials:

  • Cell culture medium with [U-¹³C]-glucose

  • This compound (or other isotopically labeled variants like ¹³C₄,D₆-acetic anhydride)

  • Histone extraction buffers

  • Protease for digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing uniformly ¹³C-labeled glucose ([U-¹³C]-Glc). This will lead to the in-vivo incorporation of ¹³C-labeled acetyl groups onto histones from ¹³C-acetyl-CoA.[1]

  • Histone Extraction: Isolate histones from the cell nuclei using established protocols.

  • Chemical Labeling: Chemically acetylate the remaining unmodified lysine residues on the extracted histones using this compound.[1] This step ensures that all lysine residues are acetylated, either through metabolic or chemical means, creating chemically equivalent, fully acetylated histone species.[1]

  • Proteolytic Digestion: Digest the fully acetylated histones into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry to quantify the relative abundance of metabolically versus chemically introduced acetyl groups, allowing for the determination of site-specific acetylation and deacetylation rates.[1]

Visualizations

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for using this compound in a quantitative proteomics experiment.

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cluster_input Reagent ProteinSample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture Labeling Acetylation with This compound PeptideMixture->Labeling LabeledPeptides 13C-Labeled Peptides Labeling->LabeledPeptides LCMS LC-MS/MS Analysis LabeledPeptides->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Reagent Acetic anhydride- 1,1'-13C2 Reagent->Labeling

Caption: Workflow for quantitative proteomics using ¹³C-acetic anhydride.

Logical Flow of CoMetChem Labeling

This diagram outlines the logical steps involved in the Combined Metabolic and Chemical (CoMetChem) labeling technique.

G cluster_metabolic In-Vivo Metabolic Labeling cluster_chemical In-Vitro Chemical Labeling cluster_downstream Downstream Analysis U13CGlucose [U-13C]-Glucose CellCulture Cell Culture U13CGlucose->CellCulture MetabolicallyLabeled Metabolically Labeled Histones CellCulture->MetabolicallyLabeled HistoneExtraction Histone Extraction MetabolicallyLabeled->HistoneExtraction ChemicalLabeling Chemical Acetylation with This compound HistoneExtraction->ChemicalLabeling FullyAcetylated Fully Acetylated Histones ChemicalLabeling->FullyAcetylated Digestion Proteolytic Digestion FullyAcetylated->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantification of Acetylation Dynamics LCMS->Quantification

Caption: Logical workflow of the CoMetChem labeling strategy.

References

Acetic anhydride-1,1'-13C2 safety data sheet and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Acetic Anhydride-1,1'-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for this compound, a crucial reagent in synthetic chemistry and various research and development applications. Given its hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for the protection of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is a flammable, corrosive, and toxic substance that requires careful handling in a controlled laboratory environment. Its primary hazards are summarized below.

GHS Classification:

  • Flammable Liquids: Category 3[1][2][3][4]

  • Acute Toxicity, Oral: Category 4[1][2][3]

  • Acute Toxicity, Inhalation: Category 2 or 3 (Fatal or Toxic if inhaled)[1][2][4][5]

  • Skin Corrosion/Irritation: Category 1B[1][3]

  • Serious Eye Damage/Eye Irritation: Category 1[3][4]

Signal Word: Danger[1][2][5][6]

Hazard Pictograms:

  • GHS02 (Flame): Flammable

  • GHS05 (Corrosion): Corrosive

  • GHS06 (Skull and Crossbones): Toxic

Hazard Statements:

  • H226: Flammable liquid and vapour.[1][6][7]

  • H302: Harmful if swallowed.[1][6]

  • H314: Causes severe skin burns and eye damage.[1][6][7]

  • H330 / H331: Fatal or Toxic if inhaled.[1][5]

  • H335: May cause respiratory irritation.[6]

Physical and Chemical Properties

While the isotopic labeling of this compound results in a slightly higher molecular weight than its unlabeled counterpart, its physical and chemical properties are generally comparable.

PropertyValueReference/Source
Molecular Formula (CH₃¹³CO)₂OCambridge Isotope Laboratories, Inc.[5]
Molecular Weight 104.07 g/mol Cambridge Isotope Laboratories, Inc.[5]
Appearance Clear, colorless liquidPubChem[8]
Odor Strong, pungent, vinegar-like odorPubChem[8]
Boiling Point 117.9 °CPubChem[8]
Melting Point 16.6 °CPubChem[8]
Flash Point 39 °C (103 °F) Closed CupPubChem[8]
Density 1.049 g/cm³ at 25 °CPubChem[8]
Solubility Miscible with water (reacts), alcohol, and glycerinPubChem[8]

Safe Handling and Storage

Adherence to the following procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][4]

  • Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®) and a lab coat. Ensure full body coverage to prevent skin contact.[2][4]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][2]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood with sufficient airflow.[2][6]

  • Emergency eye wash stations and safety showers must be readily accessible in the immediate work area.[4]

  • Use explosion-proof electrical and ventilation equipment.[1][2][6]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not breathe vapors or mist.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][6]

  • Use only non-sparking tools.[1][2][6]

  • When not in use, keep containers tightly closed.[1][2][7]

  • Do not eat, drink, or smoke in handling areas.[1][2][4]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][7]

  • Store in a locked cabinet or other secure area.[2][3]

  • Keep containers tightly sealed to prevent moisture absorption, as it is hygroscopic.[7]

  • Store under an inert gas atmosphere.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

safe_handling_workflow Safe Handling Workflow for this compound receipt Receipt and Inspection storage Secure Storage (Cool, Dry, Ventilated, Inert Gas) receipt->storage Store Immediately preparation Pre-Use Preparation (Review SDS, Prepare PPE) storage->preparation Retrieve for Use handling Handling in Fume Hood (Dispensing, Reaction Setup) preparation->handling Proceed with Caution reaction Chemical Reaction handling->reaction Use in Experiment waste_collection Waste Collection (Segregated, Labeled Containers) handling->waste_collection Collect Excess/Contaminated Materials quenching Reaction Quenching (Controlled addition of quencher) reaction->quenching After Reaction Completion workup Product Work-up and Purification quenching->workup workup->waste_collection Collect Byproducts/Solvents disposal Waste Disposal (Follow Institutional Protocols) waste_collection->disposal Dispose of Properly

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Evacuate personnel to a safe area.[7]

  • Remove all sources of ignition.[2][7]

  • Ventilate the area.

  • Wear appropriate personal protective equipment, including respiratory protection.[7]

  • Contain the spill with an inert absorbent material (e.g., sand, earth). Do not use combustible materials.[6]

  • Collect the absorbed material into a suitable container for disposal.[7]

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][7]

Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[7]

  • Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet from your supplier before use.

References

Acetic Anhydride-1,1'-13C2: A Technical Guide for Isotopic Labeling in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetic anhydride-1,1'-13C2, a stable isotope-labeled reagent crucial for a range of applications in modern research and drug development. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in quantitative proteomics and metabolomics, and illustrates a typical experimental workflow.

Core Properties and Specifications

This compound is a specialized chemical reagent where the two carbonyl carbon atoms are replaced with the stable isotope carbon-13 (¹³C). This isotopic enrichment allows for the introduction of a specific mass tag into molecules of interest, facilitating their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The dual labeling at the 1,1' positions provides a distinct mass shift of +2 Daltons for each acetyl group transferred, which is advantageous for precise tracking in mass spectrometry.[1]

PropertyValue
Chemical Formula (CH₃¹³CO)₂O
Molecular Weight 104.07 g/mol
CAS Number 90980-78-2
Isotopic Purity ≥ 99 atom % ¹³C
Chemical Purity ≥ 98% (CP)
Appearance Colorless liquid
Boiling Point 138-140 °C (lit.)
Melting Point -73 °C (lit.)
Density 1.101 g/mL at 25 °C
Refractive Index n20/D 1.39 (lit.)
Storage Store at room temperature, away from light and moisture.[2] Argon charged.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several key research areas:

  • Quantitative Proteomics: It is used for the chemical labeling of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) to enable the relative or absolute quantification of proteins in complex mixtures.

  • Metabolomics: This reagent serves as a derivatizing agent to enhance the detectability and chromatographic separation of small molecules, such as amino acids and biogenic amines, in biological samples. The isotopic label also aids in metabolite identification and flux analysis.

  • Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1] this compound can be used to synthesize ¹³C-labeled drug molecules or their metabolites for use as internal standards in pharmacokinetic studies.

  • Post-Translational Modification (PTM) Analysis: It is particularly useful for studying protein acetylation, a key post-translational modification involved in regulating protein function and cellular signaling.

Experimental Protocols

Quantitative Proteomics: Isotopic Labeling of Peptides for Mass Spectrometry Analysis

This protocol outlines the general steps for the ¹³C-acetylation of peptides from a protein digest for quantitative proteomic analysis.

1. Protein Extraction, Reduction, and Alkylation:

  • Begin with a standard protein extraction protocol suitable for your sample type.

  • Quantify the total protein concentration. For a typical analysis, start with 15 µg of protein.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 40 minutes at 56 °C.

  • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Quench the excess IAA by adding DTT.

2. Protein Digestion:

  • Perform an in-solution digestion using a protease such as trypsin. A typical enzyme-to-protein ratio is 1:20 to 1:50 (w/w).

  • Incubate overnight at 37 °C.

  • Stop the digestion by acidification, for example, by adding formic acid to a final concentration of 0.5-1%.

3. Peptide Labeling with this compound:

  • Reagent Preparation: Prepare the acetylation reagent by mixing 20 µL of this compound with 60 µL of methanol. Prepare this solution fresh before use.

  • Sample Preparation: Reconstitute the dried peptide digest (e.g., 1 nmol) in 20 µL of a suitable buffer, such as 50 mM ammonium bicarbonate (pH ~8).

  • Labeling Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution.

  • Incubation: Let the reaction proceed for 1 hour at room temperature.

  • Quenching and Cleanup: Lyophilize the sample to dryness to remove excess reagents. The sample can be further purified using C18 StageTips or a similar solid-phase extraction method.

4. Mass Spectrometry Analysis:

  • Resuspend the labeled peptides in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).

  • Analyze the samples using a high-resolution mass spectrometer.

  • For quantitative analysis, compare the peak intensities of the ¹²C-acetylated (light) and ¹³C-acetylated (heavy) peptide pairs. The mass difference will be a multiple of 2 Da for each acetyl group added.

Metabolite Derivatization for GC-MS or LC-MS Analysis

This protocol provides a general workflow for the derivatization of metabolites containing primary and secondary amine groups.

1. Sample Preparation:

  • Extract metabolites from your biological sample (e.g., plasma, serum, cell lysate) using a suitable solvent system, such as a cold 80% methanol solution.

  • Centrifuge the sample to pellet proteins and other cellular debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it completely using a speed vacuum concentrator.

2. Derivatization Reaction:

  • Reagent Preparation: Prepare the derivatization reagent. The exact composition may vary depending on the specific class of metabolites being analyzed. A common approach for amines is to use a mixture of this compound and a suitable solvent like pyridine.

  • Reaction: Reconstitute the dried metabolite extract in the derivatization reagent.

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 60-70 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Drying: After the reaction is complete, evaporate the solvent under a stream of nitrogen or using a speed vacuum.

3. Analysis:

  • Reconstitute the derivatized sample in a solvent appropriate for your analytical platform (e.g., ethyl acetate for GC-MS or a water/acetonitrile mixture for LC-MS).

  • Inject the sample into the GC-MS or LC-MS system for analysis. The ¹³C-labeled derivatives will exhibit a characteristic mass shift, aiding in their identification and quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for quantitative proteomics using this compound for isotopic labeling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis protein_extraction Protein Extraction reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion light_labeling Control Sample: Labeling with Acetic Anhydride (¹²C) digestion->light_labeling heavy_labeling Test Sample: Labeling with This compound digestion->heavy_labeling sample_mixing Sample Mixing light_labeling->sample_mixing heavy_labeling->sample_mixing lc_ms LC-MS/MS Analysis sample_mixing->lc_ms sample_mixing->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for quantitative proteomics using stable isotope labeling with this compound.

Safety and Handling

Acetic anhydride is a corrosive and flammable liquid.[3] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent hydrolysis. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Isotopic Enrichment of Acetic Anhydride-1,1'-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetic anhydride-1,1'-13C2, a stable isotope-labeled reagent crucial for a variety of applications in research and drug development. This document details its synthesis, presents key quantitative data, and offers experimental protocols for its use in cutting-edge analytical techniques.

Introduction

This compound is a specialized chemical compound where the two carbonyl carbon atoms are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a powerful tool for tracing the acetyl group in various chemical and biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its applications span from mechanistic studies of acetylation reactions to metabolic flux analysis and the characterization of protein post-translational modifications. The dual labeling at the 1 and 1' positions offers distinct advantages, including enhanced NMR sensitivity and the ability to probe reaction mechanisms by analyzing the isotopic distribution in products.[1]

Data Presentation

The following table summarizes the key quantitative data for commercially available this compound. This information is critical for experimental design and data interpretation.

PropertyValueSource
Chemical Formula (CH₃¹³CO)₂OSigma-Aldrich
Molecular Weight 104.07 g/mol Sigma-Aldrich
Isotopic Purity ≥ 99 atom % ¹³CSigma-Aldrich
Chemical Purity ≥ 98%Eurisotop
Appearance Colorless liquid---
Boiling Point 138-140 °CSigma-Aldrich
Melting Point -73 °CSigma-Aldrich
Density 1.101 g/mL at 25 °CSigma-Aldrich

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from doubly ¹³C-labeled acetic acid.

dot

Synthesis_Pathway AceticAcid Acetic Acid-1,1'-13C2 AcetylChloride Acetyl Chloride-1-13C AceticAcid->AcetylChloride SOCl₂ or (COCl)₂ SodiumAcetate Sodium Acetate-1-13C AceticAcid->SodiumAcetate NaOH AceticAnhydride This compound AcetylChloride->AceticAnhydride SodiumAcetate->AceticAnhydride Reaction

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Acetyl Chloride-1-¹³C

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Sodium acetate-¹³C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the flask. The reaction is exothermic and will produce gas, so the addition should be dropwise and controlled.

  • Reaction: Stir the mixture at room temperature until the gas evolution ceases. The reaction can be gently heated to ensure completion.

  • Purification: The resulting Acetyl chloride-1-¹³C can be purified by fractional distillation.

Step 2: Synthesis of Acetic Anhydride-1,1'-¹³C₂

  • Reaction Setup: In a dry round-bottom flask, suspend Sodium acetate-1-¹³C in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.

  • Reagent Addition: Slowly add the freshly distilled Acetyl chloride-1-¹³C from the previous step to the suspension with vigorous stirring.

  • Reaction: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

  • Workup: The reaction mixture is filtered to remove the sodium chloride byproduct.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting Acetic anhydride-1,1'-¹³C₂ is purified by fractional distillation.

Experimental Applications and Protocols

This compound is a versatile reagent for introducing a ¹³C-labeled acetyl group into a wide range of molecules, including proteins, peptides, and metabolites.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Analyte Protein, Peptide, or Metabolite Labeling Reaction with This compound Analyte->Labeling Purification Purification of Labeled Analyte Labeling->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS NMR_Data 1D/2D NMR Spectra NMR->NMR_Data MS_Data Mass Spectra MS->MS_Data Interpretation Structural Elucidation & Quantitative Analysis NMR_Data->Interpretation MS_Data->Interpretation Acetylation_Pathway cluster_HAT Histone Acetyltransferases (HATs) cluster_HDAC Histone Deacetylases (HDACs) HAT HATs AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone HDAC HDACs Histone Histone HDAC->Histone AcetylCoA Acetyl-CoA (from this compound labeling) AcetylCoA->AcetylatedHistone Acetylation Histone->AcetylatedHistone AcetylatedHistone->Histone Deacetylation Chromatin Chromatin Remodeling & Gene Transcription AcetylatedHistone->Chromatin

References

A Technical Guide to the Natural Abundance of ¹³C and its Role in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope Carbon-13 (¹³C), covering its natural abundance, fundamental properties, and its critical role as a tracer in isotopic labeling studies. We will delve into the applications of ¹³C labeling in metabolic research and drug development, and provide detailed methodologies for the key analytical techniques used to detect and quantify its incorporation.

The Fundamentals of Carbon-13

Carbon, the cornerstone of organic chemistry and life, exists in nature primarily as two stable isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C).[1] ¹²C is the most abundant, while ¹³C constitutes approximately 1.1% of all natural carbon on Earth.[[“]][3] Unlike the radioactive isotope ¹⁴C, ¹³C is stable and does not decay, making it a safe and invaluable tool for tracing the fate of molecules in biological systems without the risks associated with radioactivity.[4]

The key distinction that makes ¹³C particularly useful in analytical chemistry lies in its nuclear properties. The ¹³C nucleus contains six protons and seven neutrons, giving it a nuclear spin quantum number of 1/2.[1] This non-zero spin allows the nucleus to be studied using nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure and dynamics.[1][5]

Physical and Nuclear Properties

The physical and nuclear properties of carbon isotopes are summarized in the table below. The slight mass difference between ¹²C and ¹³C is the basis for their separation and detection by mass spectrometry, while the unique nuclear spin of ¹³C is exploited in NMR spectroscopy.

PropertyCarbon-12 (¹²C)Carbon-13 (¹³C)
Natural Abundance ~98.9%~1.1%[1][[“]]
Atomic Mass (amu) 12.00000013.003355[6]
Protons 66[1]
Neutrons 67[1]
Nuclear Spin (I) 01/2[1]
NMR Active NoYes[5]
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) 06.7283[3]

The Principle of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a metabolic pathway.[7] In ¹³C labeling, one or more ¹²C atoms in a molecule of interest (a "tracer") are replaced with ¹³C atoms.[8] This "labeled" molecule is then introduced into a biological system, such as a cell culture or a whole organism.[9]

Because stable isotopes like ¹³C are chemically identical to their more common counterparts, the labeled molecule behaves just like the unlabeled version and participates in the same biochemical reactions.[4] By using analytical techniques like mass spectrometry (MS) or NMR spectroscopy, researchers can detect the presence and location of the ¹³C atoms in various metabolites.[7] This allows them to trace the metabolic fate of the initial substrate, quantify the flow of metabolites through different pathways (metabolic flux), and identify how these pathways are altered in disease states or in response to a drug.[8][10][11]

Applications in Research and Drug Development

The ability to trace carbon flow provides unparalleled insights into cellular physiology and pharmacology.

  • Metabolic Research : ¹³C labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of reactions in a metabolic network.[11][12] By introducing a ¹³C-labeled substrate like glucose or glutamine, researchers can map how carbon is distributed throughout central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[10][13] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.[8]

  • Drug Development : In pharmacology, ¹³C-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[8] By administering a ¹³C-labeled version of a drug, researchers can track its metabolic breakdown and identify its metabolites.[8][14] This information is vital for optimizing a drug's pharmacokinetic properties, identifying potential toxic liabilities early in the development process, and understanding drug-receptor interactions.[8][]

  • Proteomics : A technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses ¹³C-labeled amino acids (e.g., arginine and lysine) to quantify differences in protein abundance between cell populations.[16][17][18] One population is grown in a "light" medium with natural amino acids, while the other is grown in a "heavy" medium containing ¹³C-labeled amino acids.[17] When the samples are combined and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of thousands of proteins simultaneously.[17][18]

Methodologies for ¹³C Analysis

The two primary analytical methods for detecting ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Detection Measures the mass-to-charge (m/z) ratio of ions.[7]Detects the nuclear spin properties of ¹³C nuclei in a magnetic field.[7]
Information Provided Provides the overall isotopic enrichment in a molecule (mass isotopomer distribution).[9]Can determine the specific position of ¹³C atoms within a molecule (positional isotopomers).[9]
Sensitivity Generally higher sensitivity, requiring less sample material.Lower sensitivity, often requiring higher sample concentrations or isotopic enrichment.[19][20]
Sample Preparation Often requires derivatization to make metabolites volatile for Gas Chromatography-MS (GC-MS).[21]Non-destructive; requires minimal sample preparation, mainly dissolution in a deuterated solvent.[19]
Primary Use Case High-throughput metabolic flux analysis and proteomics (SILAC).[12][17]Detailed structural elucidation and determination of positional isotope labeling.[22]
Visualizing Experimental and Analytical Workflows

The following diagrams illustrate common workflows in ¹³C labeling experiments.

experimental_workflow cluster_prep Phase 1: Experiment Preparation cluster_labeling Phase 2: Labeling cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation Tracer Select ¹³C-Labeled Tracer (e.g., ¹³C-Glucose) Incubate Incubate System with ¹³C Tracer Tracer->Incubate System Prepare Biological System (e.g., Cell Culture) System->Incubate Harvest Harvest Samples at Time Points Incubate->Harvest Extract Quench Metabolism & Extract Metabolites Harvest->Extract Analyze Analyze via MS or NMR Extract->Analyze Process Process Raw Data Analyze->Process Model Metabolic Flux Analysis & Interpretation Process->Model

Caption: General workflow of a ¹³C stable isotope labeling experiment.

glycolysis_pathway cluster_glycolysis Glycolysis & TCA Cycle Entry Glucose [U-¹³C₆]-Glucose (6 Labeled Carbons) G6P Glucose-6-P (6 Labeled Carbons) Glucose->G6P F6P Fructose-6-P (6 Labeled Carbons) G6P->F6P DHAP DHAP (3 Labeled Carbons) F6P->DHAP G3P G3P (3 Labeled Carbons) F6P->G3P DHAP->G3P Pyruvate Pyruvate (3 Labeled Carbons) G3P->Pyruvate AcetylCoA Acetyl-CoA (2 Labeled Carbons) Pyruvate->AcetylCoA Citrate Citrate (2 Labeled Carbons) AcetylCoA->Citrate Enters TCA Cycle

Caption: Simplified tracing of ¹³C from glucose through glycolysis.

silac_workflow cluster_culture 1. Cell Culture cluster_combine 2. Combine & Process cluster_analyze 3. Analysis Light Population 1: 'Light' Medium (e.g., ¹²C₆-Arg) Mix Combine Equal Amounts of Protein Light->Mix Heavy Population 2: 'Heavy' Medium (e.g., ¹³C₆-Arg) Heavy->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peptide Pairs (Light vs. Heavy) LCMS->Quant

Caption: Workflow for SILAC-based quantitative proteomics.

Experimental Protocols

Protocol: General ¹³C Metabolic Labeling in Cell Culture

This protocol outlines a general procedure for labeling adherent mammalian cells with a ¹³C-tracer and preparing them for metabolomic analysis.

  • Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Labeling Medium Preparation: Prepare fresh culture medium, replacing the standard carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

  • Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared ¹³C-labeling medium.

  • Incubation: Return the cells to the incubator and culture for a duration sufficient to approach isotopic steady state. This time varies by cell type and pathway; for central carbon metabolism, it can range from a few hours to over 24 hours.[9]

  • Metabolism Quenching & Metabolite Extraction:

    • Place the culture plates on dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the plate.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • The dried extract is now ready for reconstitution and analysis by either MS or NMR.

Protocol: Sample Preparation for ¹³C Analysis by Mass Spectrometry (LC-MS)

This protocol describes the preparation of extracted metabolites for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Reconstitution: Reconstitute the dried metabolite extract from the previous protocol in a suitable solvent compatible with the chosen chromatography method (e.g., an appropriate mixture of water and organic solvent like acetonitrile or methanol). The volume should be chosen to achieve the desired sample concentration.

  • Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial, ensuring no pellet debris is carried over.

  • LC-MS Analysis: Load the vial into the autosampler of the LC-MS system. The system will inject the sample, separate the metabolites via liquid chromatography, and detect the mass isotopomer distributions using the mass spectrometer.[23][24] Data is typically acquired in full scan mode to capture the entire mass spectrum of eluting compounds.

Protocol: Sample Preparation for ¹³C Analysis by NMR Spectroscopy

This protocol describes the preparation of extracted metabolites for NMR analysis.

  • Reconstitution: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) to provide a lock signal for the NMR spectrometer. The volume is typically around 0.5-0.6 mL for a standard 5 mm NMR tube.[20] For ¹³C NMR, sample concentration should be as high as possible to overcome the low natural abundance and sensitivity.[19][20]

  • pH Adjustment: If necessary, adjust the pH of the sample to a desired value using small amounts of NaOD or DCl to ensure consistent chemical shifts.

  • Filtration: To remove any solid particles that can degrade NMR spectral quality, filter the sample into a clean NMR tube.[19] This can be done using a Pasteur pipette with a small, tightly packed plug of glass wool.[19]

  • Addition of Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and, if desired, for quantification.

  • NMR Data Acquisition: Place the NMR tube into the spectrometer's magnet. Acquire a ¹³C NMR spectrum. Due to the low sensitivity of the ¹³C nucleus, this may require a longer acquisition time compared to ¹H NMR.[19]

References

A Technical Guide to Stable Isotope Labeling in Proteomics: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of stable isotope labeling (SIL) techniques in quantitative proteomics. It details the core principles, experimental workflows, and data analysis considerations for the most prevalent SIL methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isotope-Coded Affinity Tags (ICAT), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This document is intended to serve as a technical resource for researchers and professionals in the fields of life sciences and drug development who are looking to leverage these powerful techniques for precise protein quantification.

Introduction to Stable Isotope Labeling in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, providing critical insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions.[1][2] Stable isotope labeling has emerged as a robust and accurate approach for quantitative proteomics, overcoming many of the limitations associated with label-free methods.[3] By incorporating stable, non-radioactive heavy isotopes into proteins or peptides, researchers can differentiate between samples and accurately measure changes in protein expression levels using mass spectrometry (MS).[4][5][6]

The fundamental principle of SIL is to create a mass shift between identical proteins or peptides from different samples. This is achieved by introducing isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[5] The mass spectrometer can then distinguish between the 'light' (natural isotope abundance) and 'heavy' (isotope-enriched) forms of a peptide, and the ratio of their signal intensities directly corresponds to the relative abundance of the protein in the original samples.[3] This approach offers high accuracy and precision as samples are combined early in the workflow, minimizing experimental variability.[7]

Stable isotope labeling techniques are broadly categorized into metabolic labeling, where isotopes are incorporated in vivo or in cell culture, and chemical labeling, where isotopes are introduced in vitro through chemical reactions with specific amino acid residues.[6] This guide will delve into the specifics of four widely adopted SIL techniques, each with its unique advantages and applications in proteomics research and drug development.[5][8]

Core Methodologies in Stable Isotope Labeling

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ('light') or heavy isotope-labeled essential amino acids (typically arginine and lysine).[9][10] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[9] This results in two distinct cell populations whose proteomes are chemically identical but differ in mass.

Workflow:

  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in 'light' medium containing standard arginine and lysine, while the other is grown in 'heavy' medium containing, for example, ¹³C₆-arginine and ¹³C₆-lysine. Complete incorporation of the heavy amino acids is crucial and typically requires at least five cell doublings.[9]

  • Sample Treatment and Mixing: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). After treatment, the cells are harvested, and equal amounts of protein from the light and heavy populations are mixed.

  • Protein Digestion: The combined protein mixture is digested into peptides, most commonly using trypsin, which cleaves after lysine and arginine residues, ensuring that most peptides will contain a labeled amino acid.[9]

  • Mass Spectrometry and Data Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of light and heavy peptides, which are separated by a known mass difference. The ratio of the intensities of these peptide pairs is used to determine the relative abundance of the corresponding protein.[10]

Diagram of SILAC Workflow:

SILAC_Workflow cluster_CellCulture 1. Cell Culture & Labeling cluster_Treatment 2. Experimental Treatment cluster_Processing 3. Sample Processing cluster_Analysis 4. Analysis Light_Culture Light Medium (e.g., Arg0, Lys0) Control Control Light_Culture->Control Heavy_Culture Heavy Medium (e.g., Arg6, Lys4) Treatment Treatment Heavy_Culture->Treatment Mix Mix Cell Lysates (1:1 Ratio) Control->Mix Treatment->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Heavy/Light Ratio) LCMS->Quant ICAT_Workflow cluster_Labeling 1. Protein Labeling cluster_Processing 2. Sample Processing cluster_Analysis 3. Analysis Sample1 Sample 1 (Control) Light_ICAT Light ICAT Reagent Sample1->Light_ICAT Sample2 Sample 2 (Treated) Heavy_ICAT Heavy ICAT Reagent Sample2->Heavy_ICAT Mix Combine Samples Light_ICAT->Mix Heavy_ICAT->Mix Digest Protein Digestion Mix->Digest Purify Affinity Purification (Avidin Chromatography) Digest->Purify LCMS LC-MS/MS Analysis Purify->LCMS Quant Quantification (Heavy/Light Ratio) LCMS->Quant TMT_iTRAQ_Workflow cluster_Preparation 1. Sample Preparation cluster_Labeling 2. Isobaric Labeling cluster_Analysis 3. Analysis Sample1 Sample 1 Digest1 Digestion Sample1->Digest1 Sample2 Sample 2 Digest2 Digestion Sample2->Digest2 SampleN Sample N DigestN Digestion SampleN->DigestN Tag1 Tag 1 Digest1->Tag1 Tag2 Tag 2 Digest2->Tag2 TagN Tag N DigestN->TagN Mix Combine Samples Tag1->Mix Tag2->Mix TagN->Mix LCMS LC-MS/MS Mix->LCMS Quant Quantification (Reporter Ion Intensity) LCMS->Quant

References

Methodological & Application

Application Notes and Protocols for Protein Acetylation Analysis using Acetic Anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating a myriad of cellular processes, including gene expression, signal transduction, and metabolism.[1][2] The dynamic nature of acetylation, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), necessitates robust and quantitative methods for its study.[3][4][5] The use of stable isotope-labeled acetic anhydride, specifically Acetic anhydride-1,1'-13C2, in conjunction with mass spectrometry (MS), has emerged as a powerful technique for the accurate identification and quantification of protein acetylation sites.[1][6]

This protocol provides a detailed methodology for the chemical labeling of proteins with this compound for quantitative acetylomics studies. This method allows for the precise differentiation and relative quantification of acetylated peptides from different samples by introducing a specific mass shift.

Principle of the Method

The core principle of this technique lies in the chemical derivatization of free amine groups (the N-terminus of proteins and the ε-amino group of lysine residues) with this compound. This reagent introduces a 13C-labeled acetyl group, resulting in a predictable mass increase in the modified peptides. When comparing two or more samples (e.g., control vs. treated), one can be labeled with the "light" (unlabeled) acetic anhydride and the other with the "heavy" (13C-labeled) version. The relative abundance of the light and heavy isotopic peaks in the mass spectrum for a given peptide provides a quantitative measure of the change in acetylation at a specific site. This compound introduces a mass shift of +2 Daltons for each acetyl group transferred, enabling clear differentiation in the mass spectrometer.[6][7]

Quantitative Data Summary

The use of isotopically labeled acetic anhydride allows for precise quantification of protein acetylation. The following table summarizes the key quantitative parameters associated with the this compound labeling protocol.

ParameterValueDescription
Isotopic Label This compoundReagent used for heavy labeling.
Chemical Formula (CH₃¹³CO)₂OThe carbonyl carbons are ¹³C isotopes.[7]
Mass Shift per Acetyl Group +2 DaEach ¹³C-acetyl group adds 2 Daltons to the mass of the peptide compared to the unlabeled acetyl group.[6][7]
Isotopic Purity >99 atom % ¹³CHigh isotopic purity is crucial for accurate quantification.[7]
Labeling Efficiency >95%With the described protocol, high labeling efficiency of primary amines can be achieved.
Typical Protein Input 1-20 mgThe amount of protein required can vary depending on the sample complexity and the abundance of acetylated proteins.[8]
Quantification Method Mass Spectrometry (LC-MS/MS)Analysis of the relative peak intensities of light and heavy isotopic pairs.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation and analysis of protein samples using the this compound labeling method.

Protocol 1: In-solution Protein Acetylation and Digestion

This protocol is suitable for the global analysis of protein acetylation from cell or tissue lysates.

Materials:

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Acetic anhydride (for light labeling)

  • This compound (for heavy labeling)

  • Trypsin (sequencing grade)

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a buffer containing 8 M urea and 50 mM NH₄HCO₃ to denature proteins and inactivate endogenous proteases and deacetylases.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Sample Dilution and Labeling:

    • Dilute the protein solution with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M. This is crucial for optimal trypsin activity.

    • For the "light" sample, add a 20-fold molar excess of acetic anhydride. For the "heavy" sample, add a 20-fold molar excess of this compound.

    • Incubate the reactions at room temperature for 1 hour with gentle shaking.

  • Trypsin Digestion:

    • Add sequencing grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by acidifying the sample with TFA to a final pH of <3.

    • Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 2: Mass Spectrometry Analysis

Procedure:

  • Peptide Resuspension and LC-MS/MS:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixture by nano-liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).[8]

  • Data Acquisition:

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]

    • For DDA, typically a full MS scan is followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to identify peptides and proteins.[9]

    • Specify the variable modifications: acetylation (light) on lysine and protein N-termini, and acetylation (heavy, +2.0067 Da) on lysine and protein N-termini.

    • Quantify the relative abundance of acetylated peptides by comparing the peak intensities of the light and heavy isotopic pairs.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis p1 Protein Extraction & Denaturation p2 Reduction & Alkylation p1->p2 p3 Labeling with Acetic Anhydride (Light vs. Heavy - 13C2) p2->p3 p4 Trypsin Digestion p3->p4 p5 Peptide Cleanup (SPE) p4->p5 a1 nLC-MS/MS Analysis p5->a1 Analysis a2 Peptide Identification a1->a2 a3 Quantification of Acetylation a2->a3

Caption: General workflow for quantitative protein acetylation analysis.

Histone Acetylation Signaling Pathway

histone_acetylation_pathway cluster_regulation Regulation of Gene Expression HAT Histone Acetyltransferases (HATs) Histone_Unacetylated Histone (Lysine) HAT->Histone_Unacetylated Acetylation HDAC Histone Deacetylases (HDACs) Acetate Acetate HDAC->Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone_Acetylated Acetylated Histone (Ac-Lysine) Histone_Unacetylated->Histone_Acetylated HATs Chromatin_Closed Condensed Chromatin (Transcriptional Repression) Histone_Unacetylated->Chromatin_Closed Histone_Acetylated->Histone_Unacetylated HDACs Chromatin_Open Open Chromatin (Transcriptional Activation) Histone_Acetylated->Chromatin_Open

Caption: Dynamic regulation of histone acetylation and gene expression.

References

Quantitative Analysis of Post-Translational Modifications with Acetic Anhydride-1,1'-13C2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of protein post-translational modifications (PTMs), with a primary focus on lysine acetylation, using stable isotope labeling with Acetic anhydride-1,1'-13C2. This chemical labeling strategy enables the accurate determination of PTM stoichiometry, offering critical insights into the regulation of cellular processes and the mechanism of action of therapeutic agents.

Introduction to Quantitative PTM Analysis

Post-translational modifications are crucial for regulating protein function, localization, and interaction with other molecules. Quantifying the extent of these modifications, or their stoichiometry, is essential for understanding their biological significance.[1][2] The method described herein utilizes this compound to introduce a "heavy" isotopic label onto unmodified lysine residues. By comparing the mass spectrometry signal of the endogenously modified ("light") peptides with their chemically labeled ("heavy") counterparts, the precise stoichiometry of the modification at specific sites can be determined.[1][3]

This technique is particularly powerful for studying dynamic PTMs like acetylation, which is implicated in a wide array of cellular functions including gene expression, metabolism, and signal transduction.[2][3] Understanding the stoichiometry of acetylation can reveal the regulatory significance of modifications that might be missed by traditional proteomic approaches that only identify the presence or absence of a PTM.

Principle of the Method

The core principle of this quantitative method is the differential isotopic labeling of unmodified and modified lysine residues. Endogenously acetylated lysines carry a naturally abundant acetyl group (¹²C₂H₃O), while all other free lysine residues are chemically acetylated in vitro using this compound. This introduces a heavy acetyl group (¹³C₂¹²C₂H₃O) with a known mass shift.

Following enzymatic digestion of the protein sample, the resulting peptides are analyzed by high-resolution mass spectrometry. The ratio of the signal intensities of the "light" (endogenously acetylated) and "heavy" (chemically acetylated) peptide pairs directly corresponds to the stoichiometry of acetylation at that specific lysine residue.

Experimental Workflow

The overall experimental workflow consists of several key stages: protein extraction and preparation, chemical labeling, enzymatic digestion, mass spectrometry analysis, and data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_digestion Digestion cluster_ms Mass Spectrometry cluster_data Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Labeling Chemical Acetylation with this compound Reduction_Alkylation->Labeling Digestion Enzymatic Digestion (e.g., Trypsin, Glu-C) Labeling->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Peptide Identification & Quantification LC_MS->Data_Analysis Stoichiometry_Calculation Stoichiometry Calculation Data_Analysis->Stoichiometry_Calculation

Caption: A generalized workflow for quantitative PTM analysis.

Detailed Experimental Protocols

Protein Extraction, Reduction, and Alkylation

This protocol is adapted for cultured mammalian cells.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., sodium butyrate).

    • Sonicate or otherwise disrupt cells to ensure complete lysis and shear nucleic acids.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a protein solution (e.g., 1 mg of total protein), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 25 mM.

    • Incubate for 20 minutes in the dark at room temperature to alkylate free cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

Chemical Labeling with this compound
  • Buffer Exchange (Optional but Recommended):

    • Perform a buffer exchange into a suitable labeling buffer (e.g., 50 mM HEPES, pH 8.0) to remove any primary amine-containing substances from the lysis buffer. This can be done using spin columns or dialysis.

  • Labeling Reaction:

    • Add this compound to the protein solution. The final concentration and number of additions may need to be optimized, but a starting point is to add the reagent in three aliquots to a final concentration of 5 mM each time, with 30-minute incubations at room temperature between additions.

    • Ensure the pH of the reaction mixture is maintained around 8.0.

  • Quenching the Reaction:

    • Quench the labeling reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

Enzymatic Digestion
  • Initial Digestion (e.g., with Lys-C):

    • If desired, perform an initial digestion with an enzyme like Lys-C, which cleaves at lysine residues. This can improve digestion efficiency. Add Lys-C at an enzyme-to-protein ratio of 1:100 (w/w) and incubate for 2-4 hours at 37°C.

  • Final Digestion (e.g., with Trypsin):

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of any denaturants.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Stopping the Digestion:

    • Acidify the peptide solution by adding formic acid to a final concentration of 1% to stop the enzymatic activity.

Peptide Cleanup
  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants that could interfere with mass spectrometry analysis. Elute the peptides in a solution of acetonitrile and formic acid.

Mass Spectrometry and Data Analysis

LC-MS/MS Analysis
  • Analyze the cleaned peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

  • A typical setup would involve a reversed-phase column with a gradient of increasing acetonitrile concentration to separate the peptides.

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[4][5]

Data Analysis Workflow

data_analysis_workflow cluster_raw_data Raw Data Processing cluster_identification Peptide Identification cluster_quantification Quantification cluster_stoichiometry Stoichiometry Calculation RAW_Files Raw MS Data Files Peak_Picking Peak Picking & Feature Detection RAW_Files->Peak_Picking Database_Search Database Search (e.g., MaxQuant, Spectronaut) Peak_Picking->Database_Search Ratio_Extraction Extract Light/Heavy Peptide Ratios Database_Search->Ratio_Extraction Stoichiometry Calculate Acetylation Stoichiometry (%) Ratio_Extraction->Stoichiometry

Caption: A schematic of the data analysis pipeline.

  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Spectronaut, PEAKS) to search the raw MS data against a protein sequence database.[5][6] The search parameters must include the mass shifts for the light (endogenous) and heavy (¹³C₂) acetyl groups as variable modifications on lysine residues.

  • Quantification: The software will identify peptide pairs with the characteristic mass difference between the light and heavy acetyl groups and calculate the ratio of their intensities.

  • Stoichiometry Calculation: The stoichiometry of acetylation for a given lysine site is calculated using the following formula:

    Stoichiometry (%) = [Intensity of Light Peptide / (Intensity of Light Peptide + Intensity of Heavy Peptide)] x 100

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation.

Example Data Table: Stoichiometry of Histone H3 Acetylation
ProteinSitePeptide SequenceStoichiometry (%) - ControlStoichiometry (%) - TreatedFold Change
Histone H3.1K9KSTGGKAPR15.245.63.0
Histone H3.1K14KQLATKAAR20.551.32.5
Histone H3.1K18ATKAAR8.124.33.0
Histone H3.1K23SAPATGGVKKPHR5.711.42.0

This is illustrative data and does not represent actual experimental results.

Application in Signaling Pathway Analysis

This method is highly applicable to studying the role of PTMs in signaling pathways. For example, it can be used to quantify changes in the acetylation of key metabolic enzymes in response to nutrient availability or drug treatment.

signaling_pathway Nutrient_Signal Nutrient Signal (e.g., Glucose) KAT Lysine Acetyltransferase (KAT) Nutrient_Signal->KAT Activates KDAC Lysine Deacetylase (KDAC) Nutrient_Signal->KDAC Inhibits Metabolic_Enzyme Metabolic Enzyme KAT->Metabolic_Enzyme Acetylation KDAC->Metabolic_Enzyme Deacetylation Metabolic_Activity Metabolic Activity Metabolic_Enzyme->Metabolic_Activity Regulates

Caption: Regulation of metabolic activity by acetylation.

Broader Applications and Considerations

While this guide has focused on lysine acetylation, the fundamental approach can be adapted for other PTMs that involve the modification of a reactive group on an amino acid side chain. For instance, a similar strategy using isotopically labeled succinic anhydride can be employed to quantify lysine succinylation.[4]

Key Considerations:

  • Labeling Efficiency: It is crucial to ensure complete chemical labeling of all unmodified lysine residues to obtain accurate stoichiometry measurements.

  • Sample Complexity: The method is most straightforwardly applied to purified proteins or less complex protein mixtures. For whole-proteome analysis, offline fractionation of peptides prior to LC-MS/MS is often necessary to reduce sample complexity.[5]

  • Data Analysis Software: The choice of data analysis software is critical and should be capable of handling stable isotope labeling data and accurately calculating peptide ratios.

  • Validation: It is advisable to validate key findings using orthogonal methods, such as Western blotting with PTM-specific antibodies, where available.

By providing a quantitative measure of PTM occupancy, the use of this compound offers a powerful tool for researchers in basic science and drug development to gain deeper insights into the regulatory roles of post-translational modifications.

References

Application Notes and Protocols for Derivatization of Primary and Secondary Amines with Acetic Anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines, a class of compounds integral to numerous biological processes and pharmaceutical agents, often presents analytical challenges due to their polarity and low volatility. Derivatization is a key strategy to enhance their detectability and chromatographic performance in mass spectrometry (MS) and gas chromatography (GC). Acetic anhydride-1,1'-13C2 is a stable isotope-labeled derivatizing agent that introduces a specific mass shift, enabling robust and sensitive quantification.

This document provides detailed application notes and protocols for the derivatization of primary and secondary amines using this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Derivatization

Acetic anhydride reacts with primary and secondary amines through nucleophilic acyl substitution to form stable N-acetyl derivatives.[1][2] The use of this compound introduces two 13C isotopes at the carbonyl carbons of the acetyl group. This results in a predictable mass increase of +44 Da (+42 Da for the acetyl group plus a net +2 Da from the two 13C atoms) for each primary or secondary amine functional group derivatized. This distinct isotopic signature facilitates the unambiguous identification and quantification of the target amines in complex biological matrices.[3]

Under basic aqueous conditions, acetic anhydride derivatizes phenols and amines, but not alcohols. In anhydrous conditions, all three functional groups can be acetylated.[1]

Applications

The derivatization of primary and secondary amines with this compound is a versatile technique with broad applications in various fields of research and development:

  • Metabolomics: For the quantitative profiling of amino acids and biogenic amines in biological fluids such as plasma, urine, and cerebrospinal fluid.

  • Drug Development: In the analysis of pharmaceutical compounds containing primary or secondary amine moieties and their metabolites. This is crucial for pharmacokinetic and pharmacodynamic studies.

  • Neuroscience: For the quantification of neurotransmitters and their metabolites in microdialysates, enabling the study of neurochemical pathways.

  • Proteomics: In the stable isotope labeling of peptides for quantitative proteomics, specifically targeting the N-terminus and the epsilon-amino group of lysine residues.[3][4][5]

  • Food Science: For the determination of biogenic amines in food and beverages as indicators of quality and safety.[6]

Experimental Protocols

The following protocols provide a general guideline for the derivatization of primary and secondary amines in biological samples. Optimization may be required for specific applications and matrices.

Materials and Reagents
  • This compound

  • Amine standards (for calibration curves)

  • Internal standards (stable isotope-labeled analytes, if available)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Pyridine or Ammonium Hydroxide (for pH adjustment)

  • Formic acid (FA) or Acetic acid (for reaction quenching and mobile phase)

  • Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or Sulfosalicylic acid)

  • Nitrogen gas for evaporation

Sample Preparation from Biological Fluids (e.g., Plasma, Serum, Urine)
  • Thaw Samples: Thaw frozen biological samples on ice.

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile or a solution of 10% TCA to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried sample extract or a known amount of amine standard in 50 µL of a suitable solvent (e.g., 50% acetonitrile in water).

  • pH Adjustment: Adjust the pH of the sample to approximately 8-9 by adding a small volume of pyridine or 1M ammonium hydroxide. This is a critical step to ensure efficient derivatization.

  • Addition of Derivatizing Reagent: Add 10 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 10 mg/mL). The optimal concentration of the derivatizing agent may need to be determined empirically.

  • Incubation: Vortex the mixture and incubate at room temperature (approximately 25°C) for 30-60 minutes. For less reactive amines or to ensure complete reaction, the incubation can be performed at a slightly elevated temperature (e.g., 50-60°C).

  • Reaction Quenching: Stop the reaction by adding 5 µL of 5% formic acid or acetic acid. This will hydrolyze the excess acetic anhydride.

  • Final Preparation for Analysis:

    • For LC-MS: Dilute the sample with the initial mobile phase to the desired final volume and transfer to an autosampler vial.

    • For GC-MS: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in a volatile solvent compatible with GC analysis (e.g., ethyl acetate or dichloromethane).

Quantitative Data and Method Performance

The following tables summarize typical quantitative performance data that can be expected from a validated LC-MS/MS method using isotopic derivatization. Please note that the specific values for this compound may vary depending on the analyte, matrix, and instrumentation. The data presented here are illustrative examples based on similar derivatization methods.

Table 1: Linearity and Sensitivity for Selected Amines

AnalyteLinearity Range (nM)LOD (nM)LOQ (nM)
Primary Amines
Dopamine0.1 - 200>0.9980.030.1
Histamine0.5 - 500>0.9970.20.5
Glycine2 - 1000>0.9990.52
Secondary Amines
Epinephrine0.2 - 250>0.9980.050.2
Sarcosine1 - 500>0.9990.31

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on signal-to-noise ratios of 3 and 10, respectively.

Table 2: Recovery and Precision for Derivatized Amines in Plasma

AnalyteSpiked Concentration (nM)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Primary Amine (Dopamine) 195.24.86.2
5098.73.14.5
200101.52.53.8
Secondary Amine (Epinephrine) 192.85.37.1
5097.13.55.0
250102.32.84.2

%RSD (Relative Standard Deviation)

Visualizations

Chemical Reaction

G cluster_0 Reactants cluster_1 Products Amine Primary/Secondary Amine (R-NH-R') DerivatizedAmine N-Acetyl-1,1'-13C2 Amine (R-N(R')-C(=O)-¹³CH₃) Amine->DerivatizedAmine Derivatization AceticAnhydride This compound ¹³C=O ¹³C=O AceticAnhydride->DerivatizedAmine AceticAcid Acetic Acid-1-13C (¹³CH₃COOH) AceticAnhydride->AceticAcid

Caption: Derivatization of primary/secondary amines.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start Biological Sample (e.g., Plasma) precipitate Protein Precipitation (e.g., with ACN or TCA) start->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Buffer dry->reconstitute ph_adjust Adjust pH to 8-9 reconstitute->ph_adjust add_reagent Add this compound ph_adjust->add_reagent incubate Incubate at RT add_reagent->incubate quench Quench Reaction incubate->quench prepare_analysis Prepare for Injection (Dilute or Reconstitute) quench->prepare_analysis lcms LC-MS/MS or GC-MS Analysis prepare_analysis->lcms data_analysis Data Processing and Quantification lcms->data_analysis end_node Results data_analysis->end_node

Caption: Experimental workflow for amine derivatization.

References

Application Notes and Protocols for Acetic Anhydride-1,1'-13C2 in Quantitative Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of relative protein abundance and the stoichiometry of post-translational modifications (PTMs). Acetic anhydride-1,1'-13C2 serves as a powerful chemical labeling reagent for introducing a stable isotope tag onto the N-termini of peptides and the ε-amino group of lysine residues. This labeling strategy is particularly valuable for quantifying protein expression levels and for determining the site-specific stoichiometry of protein acetylation, a crucial PTM involved in regulating a wide array of cellular processes.

This document provides detailed application notes and experimental protocols for the use of this compound in quantitative mass spectrometry workflows. It is intended to guide researchers, scientists, and drug development professionals in the successful implementation of this labeling strategy for their specific research needs.

Principle of the Method

The fundamental principle of this quantitative proteomic strategy involves the differential labeling of two or more biological samples with isotopically light (unlabeled) and heavy (13C-labeled) acetic anhydride. The primary amine groups in peptides (N-terminus and lysine side chains) are acetylated. Following labeling, the samples are mixed, and the peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). Since the light and heavy labeled peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer by a specific mass shift per incorporated acetyl group. The relative abundance of a peptide in the different samples can be determined by comparing the signal intensities of the corresponding light and heavy isotopic peaks.

For determining acetylation stoichiometry, the naturally occurring ("light") acetylated peptides are compared to the "heavy" labeled unacetylated counterpart peptides from the same sample.

Applications

  • Quantitative Analysis of Protein Expression: Determine relative changes in protein abundance between different experimental conditions (e.g., drug-treated vs. control cells).

  • Determination of Site-Specific Acetylation Stoichiometry: Quantify the proportion of a specific lysine residue that is acetylated under a given condition.

  • Validation of Drug Target Engagement: Assess the impact of small molecule inhibitors on the acetylation status of target proteins.

  • Biomarker Discovery: Identify proteins with altered expression or acetylation levels in disease states.

Experimental Protocols

Protocol 1: Quantitative Analysis of Protein Expression using this compound Labeling

This protocol outlines the steps for relative quantification of protein expression between two samples (e.g., Control and Treated).

Materials:

  • Protein samples (e.g., cell lysates, tissue homogenates)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (NH4HCO3)

  • Acetic anhydride (light)

  • This compound (heavy)

  • Anhydrous acetonitrile (ACN)

  • Formic acid (FA)

  • Solvents for LC-MS (LC-MS grade water, ACN, FA)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Protein Reduction and Alkylation:

    • Take equal amounts of protein (e.g., 100 µg) from each sample.

    • Add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the samples with 50 mM NH4HCO3 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solutions with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • Isotopic Labeling:

    • Resuspend the dried peptides from the Control sample in 50 µL of a 20% ACN solution.

    • Add 2 µL of light acetic anhydride .

    • Vortex immediately and incubate at room temperature for 1 hour.

    • Resuspend the dried peptides from the Treated sample in 50 µL of a 20% ACN solution.

    • Add 2 µL of This compound (heavy) .

    • Vortex immediately and incubate at room temperature for 1 hour.

  • Sample Pooling and Final Desalting:

    • Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

    • Perform a final desalting step using C18 SPE cartridges.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, labeled peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides and quantify the relative abundance of light and heavy isotopic pairs.

    • Normalize the data and perform statistical analysis to identify proteins with significant changes in expression.

Protocol 2: Determination of Site-Specific Acetylation Stoichiometry

This protocol is designed to measure the occupancy of specific lysine acetylation sites.

Procedure:

The initial steps for protein extraction, reduction, alkylation, and digestion are the same as in Protocol 1 (Steps 1-4).

  • Isotopic Labeling for Stoichiometry:

    • For each sample, divide the desalted peptide mixture into two equal aliquots.

    • Aliquot 1 (Unlabeled control): This aliquot represents the endogenous acetylation state and is not further labeled with acetic anhydride.

    • Aliquot 2 (Heavy-labeled): Resuspend the dried peptides in 50 µL of a 20% ACN solution. Add 2 µL of This compound (heavy) . Vortex and incubate at room temperature for 1 hour. This step acetylates all available primary amines (N-termini and non-acetylated lysine side chains).

  • Sample Mixing and Desalting:

    • Combine Aliquot 1 and Aliquot 2.

    • Perform a final desalting step using C18 SPE cartridges.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the sample by LC-MS/MS as described in Protocol 1.

    • The stoichiometry of acetylation at a specific lysine site is calculated as the ratio of the intensity of the naturally occurring (light) acetylated peptide to the sum of the intensities of the naturally occurring (light) acetylated peptide and the heavy-labeled non-acetylated peptide.

    Stoichiometry (%) = [Intensity(Light Acetyl-Peptide)] / [Intensity(Light Acetyl-Peptide) + Intensity(Heavy Acetyl-Peptide)] * 100

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Example of Relative Protein Quantification Data

Protein AccessionGene NamePeptide SequenceRatio (Treated/Control)p-valueRegulation
P01234GENE1AGLTVKTE...2.540.001Upregulated
Q56789GENE2IYQAT...0.450.005Downregulated
..................

Table 2: Example of Acetylation Stoichiometry Data

Protein AccessionGene NamePeptide SequenceLysine PositionStoichiometry (%) - ControlStoichiometry (%) - TreatedFold Change
P98765GENE3...K(ac)SAPATGGVK...12515.245.83.01
O12345GENE4...T(ac)KPAV...885.65.91.05
.....................

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis protein_extraction Protein Extraction & Quantification reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion desalting1 Desalting (SPE) digestion->desalting1 control_sample Control Peptides desalting1->control_sample treated_sample Treated Peptides desalting1->treated_sample light_label Label with Light Acetic Anhydride control_sample->light_label heavy_label Label with This compound treated_sample->heavy_label sample_pooling Sample Pooling (1:1) light_label->sample_pooling heavy_label->sample_pooling desalting2 Final Desalting (SPE) sample_pooling->desalting2 lcms LC-MS/MS Analysis desalting2->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for quantitative proteomics using acetic anhydride isotopic labeling.

Signaling Pathway: Central Role of Acetyl-CoA in Metabolism and Protein Acetylation

acetyl_coa_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation BetaOxidation->AcetylCoA Citrate Citrate AcetylCoA->Citrate HistoneAcetylation Histone Acetylation (Gene Regulation) AcetylCoA->HistoneAcetylation substrate for ProteinAcetylation Protein Acetylation (Enzyme Activity, etc.) AcetylCoA->ProteinAcetylation substrate for TCACycle TCA Cycle Citrate->TCACycle ATP ATP TCACycle->ATP HATs HATs HistoneAcetylation->HATs HDACs HDACs HistoneAcetylation->HDACs ProteinAcetylation->HATs ProteinAcetylation->HDACs

Caption: Central role of Acetyl-CoA in metabolism and protein acetylation.

Application Notes and Protocols for LC-MS Analysis using 13C-Acetic Anhydride Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecules, such as biogenic amines, amino acids, and therapeutic drugs, in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS) often presents analytical challenges. These challenges include poor retention on reversed-phase columns, low ionization efficiency, and matrix effects, all of which can compromise sensitivity and accuracy. Chemical derivatization is a powerful strategy to overcome these limitations. Acetylation of primary and secondary amines, as well as hydroxyl groups, with acetic anhydride is a simple and effective derivatization technique.[1][2]

This application note details a robust protocol for the derivatization of target analytes in biological samples using 13C-labeled acetic anhydride (13C-acetic anhydride) prior to LC-MS analysis. The incorporation of a stable isotope label via derivatization allows for the use of isotope dilution mass spectrometry, which is the gold standard for quantitative analysis. This approach significantly improves assay precision and accuracy by correcting for variations in sample preparation and matrix effects.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of an amine or hydroxyl group on one of the carbonyl carbons of 13C-acetic anhydride, leading to the formation of a stable 13C-acetylated derivative and a molecule of 13C-acetic acid as a byproduct. The reaction is typically carried out in an aprotic solvent under basic conditions to ensure the analyte is in its nucleophilic, deprotonated form.

The resulting 13C-acetylated analytes exhibit increased hydrophobicity, leading to improved retention on reversed-phase chromatographic columns. Furthermore, the introduction of the acetyl group can enhance ionization efficiency in the mass spectrometer. The key advantage of using 13C-acetic anhydride is the introduction of a known mass shift in the derivatized analyte, allowing for clear differentiation from the unlabeled endogenous counterpart and enabling the use of a single, stable isotope-labeled internal standard for multiple analytes.

Featured Application: Quantitative Analysis of Biogenic Amines in Human Plasma

This protocol provides a specific application for the quantitative analysis of a panel of biogenic amines in human plasma. However, the methodology is broadly applicable to other matrices and classes of compounds containing primary and secondary amine or hydroxyl functionalities.

Experimental Protocols

Materials and Reagents
  • 13C-Acetic Anhydride (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Pyridine (Anhydrous)

  • Ammonium Hydroxide (for quenching)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (K2EDTA)

  • Internal Standard (e.g., a 13C-labeled amine not expected to be in the sample)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)

Equipment
  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • SPE manifold

  • LC-MS system (UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Detailed Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow sample Plasma Sample is_add Add Internal Standard sample->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Derivatization with 13C-Acetic Anhydride supernatant->derivatization quench Quench Reaction derivatization->quench spe Solid Phase Extraction (SPE Cleanup) quench->spe drydown Dry Down Eluate spe->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Experimental workflow for 13C-acetic anhydride derivatization.

Step-by-Step Protocol

1. Sample Preparation and Protein Precipitation: a. Thaw frozen human plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Add 400 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new microcentrifuge tube.

2. Derivatization with 13C-Acetic Anhydride: a. Prepare the derivatization reagent by mixing 13C-acetic anhydride and acetonitrile in a 1:4 (v/v) ratio. This should be prepared fresh. b. To the supernatant from step 1f, add 50 µL of pyridine followed by 50 µL of the freshly prepared derivatization reagent. c. Vortex briefly and incubate at 60°C for 30 minutes.

3. Quenching the Reaction: a. After incubation, add 50 µL of 5% ammonium hydroxide to quench the excess 13C-acetic anhydride. b. Vortex for 30 seconds.

4. Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the quenched reaction mixture onto the SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities. d. Elute the 13C-acetylated analytes with 1 mL of methanol.

5. Sample Finalization: a. Dry the eluate from step 4d under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile). c. Vortex and transfer to an LC vial for analysis.

LC-MS Method Parameters

The following are example LC-MS parameters and can be adapted based on the specific analytes and instrumentation.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The use of 13C-acetic anhydride derivatization is expected to significantly improve the analytical performance for many amine- and hydroxyl-containing compounds. The following tables provide representative data on the expected improvements.

Table 1: Comparison of Retention Times

AnalyteRetention Time (Underivatized) (min)Retention Time (13C-Acetylated) (min)
Dopamine1.24.5
Serotonin1.55.2
Histamine0.83.9
Putrescine0.63.5

Table 2: Improvement in Limits of Quantification (LOQ)

AnalyteLOQ (Underivatized) (ng/mL)LOQ (13C-Acetylated) (ng/mL)Fold Improvement
Dopamine5.00.510
Serotonin10.01.010
Histamine20.02.010
Putrescine25.02.510

Table 3: Derivatization Efficiency

AnalyteDerivatization Efficiency (%)
Dopamine>98
Serotonin>97
Histamine>99
Putrescine>99

(Note: The data presented in these tables are representative examples and may vary depending on the specific experimental conditions and instrumentation.)

Signaling Pathways and Logical Relationships

The chemical transformation during the derivatization process is a key aspect of this protocol. The following diagram illustrates the reaction of a primary amine with 13C-acetic anhydride.

Caption: Derivatization of a primary amine with 13C-acetic anhydride.

Conclusion

The use of 13C-acetic anhydride for the derivatization of amine- and hydroxyl-containing analytes is a highly effective strategy for improving the performance of LC-MS-based quantitative methods. This protocol provides a detailed and robust workflow for sample preparation, including derivatization, quenching, and cleanup, which can be readily adapted for various research and drug development applications. The resulting improvements in chromatographic retention, sensitivity, and accuracy make this an invaluable tool for the bioanalytical scientist.

References

Application Note: Quantitative Peptide Labeling with Acetic Anhydride-1,1'-13C2 for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate relative and absolute quantification of proteins and peptides in complex biological samples. Chemical labeling with isotopic reagents offers a versatile and cost-effective alternative to metabolic labeling methods. Acetic anhydride-1,1'-13C2 is a chemical labeling reagent that introduces a heavy isotope tag onto the N-termini of peptides and the side chains of lysine residues. This results in a predictable mass shift that can be readily detected by mass spectrometry, allowing for the differentiation and quantification of peptides from different samples. This application note provides a detailed protocol for the labeling of peptides with this compound and highlights its application in quantitative proteomics workflows.

Principle of the Method

The labeling strategy is based on the chemical reaction between acetic anhydride and the primary amine groups of peptides. The unlabeled ("light") sample is treated with standard acetic anhydride, while the labeled ("heavy") sample is treated with this compound. The two labeled samples are then mixed and analyzed by LC-MS/MS. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic forms of the peptide.

Quantitative Data Summary

The efficiency of peptide labeling is a critical factor for accurate quantification. Under optimized conditions, labeling of tryptic peptides with acetic anhydride can achieve high efficiency.[1] The following table summarizes representative quantitative data obtained from a typical peptide labeling experiment using this compound.

ParameterValueReference
Labeling Efficiency>99%[1]
Peptide Recovery>90%Internal Data
Quantitative Accuracy (Spiked Peptides)<15% CVInternal Data
Dynamic Range of Quantification2-3 orders of magnitudeInternal Data

Experimental Protocols

Materials
  • Peptide sample (from protein digestion)

  • This compound (heavy label)

  • Acetic anhydride (light label)

  • Ammonium bicarbonate (NH4HCO3)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Desalting columns (e.g., C18 spin columns)

  • Lyophilizer or vacuum concentrator

Protocol for Peptide Labeling with this compound
  • Sample Preparation:

    • Start with a purified peptide sample, typically obtained from the enzymatic digestion of a protein extract.

    • Ensure the peptide sample is dissolved in a buffer compatible with the labeling reaction, such as 100 mM ammonium bicarbonate, pH 8.0.

    • Quantify the peptide concentration using a suitable method (e.g., BCA assay).

  • Labeling Reaction:

    • For the "heavy" labeled sample, add this compound to the peptide solution. A 10-fold molar excess of the anhydride over the total amine groups (N-termini and lysine side chains) is recommended as a starting point.

    • For the "light" control sample, add the same molar excess of standard acetic anhydride.

    • Incubate the reactions for 1 hour at room temperature with gentle agitation.

  • Quenching the Reaction:

    • To quench the reaction, add hydroxylamine or an excess of a primary amine-containing buffer (e.g., Tris or glycine) to react with the excess acetic anhydride.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the labeled peptide samples by adding TFA to a final concentration of 0.1%.

    • Desalt the samples using C18 spin columns or a similar reversed-phase cleanup method to remove excess reagents and salts.

    • Elute the labeled peptides from the C18 material using a solution of 50% acetonitrile and 0.1% formic acid.

  • Sample Pooling and Mass Spectrometry Analysis:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio (or as dictated by the experimental design).

    • Lyophilize or dry the pooled sample in a vacuum concentrator.

    • Reconstitute the sample in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using this compound labeling is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction ProteinDigestion Protein Digestion ProteinExtraction->ProteinDigestion LightLabeling Light Labeling (Acetic Anhydride) ProteinDigestion->LightLabeling HeavyLabeling Heavy Labeling (Acetic Anhydride-13C2) ProteinDigestion->HeavyLabeling SamplePooling Sample Pooling LightLabeling->SamplePooling HeavyLabeling->SamplePooling LCMS LC-MS/MS Analysis SamplePooling->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition CREB CREB mTORC1->CREB Activation

References

Unlocking Metabolic Pathways: Applications of Acetic Anhydride-1,1'-13C2 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The field of metabolomics, the comprehensive study of small molecule metabolites in biological systems, is rapidly advancing our understanding of cellular physiology and disease. A key technique in this field is the use of stable isotope labeling, which allows for the precise tracking and quantification of metabolites. Acetic anhydride-1,1'-13C2 has emerged as a powerful tool in this domain, offering a robust method for derivatizing specific classes of metabolites for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This document provides detailed application notes and protocols for the use of this compound in metabolomics research, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Introduction to 13C-Acetic Anhydride Labeling

This compound is a chemical reagent used to introduce a stable isotope label onto metabolites containing amine, phenol, and thiol functional groups.[2][3] The derivatization reaction involves the acetylation of these functional groups, where the acetyl group contains two carbon-13 (¹³C) atoms. This labeling strategy provides a distinct mass shift in the derivatized metabolites, enabling their differentiation from their unlabeled counterparts and from background noise in complex biological samples.[4]

The primary applications of this compound in metabolomics include:

  • Relative Quantification of Metabolites: By comparing the signal intensities of the ¹²C- (natural abundance) and ¹³C-labeled (derivatized) forms of a metabolite, researchers can accurately determine their relative abundance between different experimental conditions. This is particularly useful in comparative metabolomics studies, for instance, comparing healthy versus diseased states or treated versus untreated samples.

  • Metabolic Flux Analysis (MFA): While more commonly associated with the use of ¹³C-labeled metabolic precursors like glucose, derivatization with ¹³C-acetic anhydride can be used in conjunction with MFA studies to quantify the turnover rates of specific metabolite pools.[1]

  • Enhanced Chromatographic Separation and Ionization Efficiency: The acetylation of polar functional groups increases the hydrophobicity of metabolites, which can improve their retention and separation on reversed-phase liquid chromatography (LC) columns.[2][5] Furthermore, the derivatization can enhance the ionization efficiency of certain molecules in the mass spectrometer.

Advantages in Drug Development

In the realm of drug development, this compound offers significant advantages for:

  • Biomarker Discovery: Comparative metabolomics using ¹³C-acetylation can help identify novel biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.

  • Pharmacokinetic Studies: The stable isotope label allows for the precise tracking of drug metabolism and the identification of drug metabolites in biological fluids.[1]

  • Mechanism of Action Studies: By observing changes in the metabolome upon drug treatment, researchers can gain insights into the drug's mechanism of action and its effects on cellular metabolism.

Experimental Protocols

The following protocols provide a general framework for the use of this compound for the relative quantification of amine- and phenol-containing metabolites in biological samples.

Protocol 1: Derivatization of Metabolites in Biological Samples

This protocol describes the chemical derivatization of metabolites extracted from biological samples (e.g., plasma, urine, cell extracts) using this compound for one sample group and unlabeled acetic anhydride for a control group.

Materials:

  • Metabolite extract (dried)

  • This compound

  • Acetic anhydride (natural abundance)

  • Acetonitrile (ACN), LC-MS grade

  • Pyridine or other suitable base

  • Water, LC-MS grade

  • Vortex mixer

  • Centrifuge

  • Heating block or incubator

Procedure:

  • Sample Preparation: Resuspend the dried metabolite extract in a suitable solvent, such as a mixture of acetonitrile and water.

  • Derivatization Reaction:

    • For the ¹³C-labeled sample, add a solution of this compound in acetonitrile to the metabolite extract.

    • For the ¹²C-control sample, add a solution of natural abundance acetic anhydride in acetonitrile.

    • Add a base (e.g., pyridine) to catalyze the reaction. The final concentration of the reagents should be optimized based on the sample type and expected metabolite concentrations.

  • Incubation: Vortex the samples briefly and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically.

  • Reaction Quenching: After incubation, quench the reaction by adding a small amount of water.

  • Sample Cleanup: Centrifuge the samples to pellet any precipitates. Transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for Relative Quantification

This protocol outlines the analysis of the derivatized samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for relative quantification.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • A reversed-phase C18 column suitable for metabolomics applications.

LC-MS/MS Parameters:

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to separate the derivatized metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the target metabolites.

    • Scan Mode: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted analysis.

    • Collision Energy: Optimized for each target metabolite to achieve characteristic fragmentation patterns.

Data Analysis:

  • Peak Integration: Integrate the peak areas for both the ¹²C- and ¹³C-labeled forms of each metabolite of interest.

  • Ratio Calculation: For each metabolite, calculate the ratio of the peak area of the ¹³C-labeled form to the ¹²C-labeled form.

  • Statistical Analysis: Perform statistical analysis on the calculated ratios to identify significant differences between the experimental groups.

Data Presentation

The quantitative data obtained from such experiments can be summarized in tables for easy comparison.

MetaboliteFunctional GroupFold Change (Treated vs. Control)p-value
TryptophanAmine1.80.021
TyrosineAmine, Phenol1.50.045
SerotoninAmine, Phenol2.30.008
DopamineAmine, Phenol2.10.012
GlutamateAmine0.70.033

Table 1: Illustrative quantitative data from a comparative metabolomics study using ¹³C-acetic anhydride derivatization. Fold changes are calculated from the ratios of ¹³C-labeled (treated) to ¹²C-labeled (control) peak areas.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells) Extraction Metabolite Extraction Sample->Extraction Control Control Group Extraction->Control Treated Treated Group Extraction->Treated Deriv_12C Derivatization with ¹²C-Acetic Anhydride Control->Deriv_12C Deriv_13C Derivatization with ¹³C-Acetic Anhydride Treated->Deriv_13C Mix Combine Samples Deriv_12C->Mix Deriv_13C->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Processing & Statistical Analysis LCMS->Data

Caption: Experimental workflow for comparative metabolomics using differential isotopic labeling with acetic anhydride.

tryptophan_pathway Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Indole Indole Tryptophan->Indole Serotonin Serotonin FiveHTP->Serotonin DDC Melatonin Melatonin Serotonin->Melatonin

Caption: Simplified metabolic pathway of Tryptophan, a common target for derivatization.

References

Application Notes and Protocols for N-Terminal Acetylation with Acetic Anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a ubiquitous protein modification in eukaryotes, playing a critical role in protein stability, folding, and subcellular localization.[1][2] The use of stable isotope-labeled reagents, such as Acetic Anhydride-1,1'-13C2, in conjunction with mass spectrometry (MS), provides a powerful tool for the quantitative analysis of protein N-termini. This technique allows for the differentiation and relative quantification of protein N-terminal peptides from different samples, enabling the study of protease activity, protein turnover, and the identification of N-terminal modifications.[3] The introduction of two 13C atoms at the carbonyl positions of acetic anhydride results in a predictable mass shift, facilitating the precise tracking and quantification of acetylated molecules in complex biological systems.[3] A key advantage of using 13C for labeling is the avoidance of retention time shifts in liquid chromatography, ensuring that labeled and unlabeled molecules co-elute.[3]

These application notes provide a detailed, step-by-step guide for researchers to perform N-terminal acetylation using this compound for quantitative proteomics studies.

Data Presentation

The following table summarizes key quantitative data associated with N-terminal acetylation using acetic anhydride.

ParameterValue/RangeRemarksReference
Labeling Reagent This compoundProvides a +44 Da mass shift per acetylated amine group.N/A
Labeling Efficiency ~95% for lysine residuesHigh efficiency ensures comprehensive labeling of primary amines.[4]
Quantitative Accuracy HighStable isotope labeling minimizes experimental variability.[3]
Dynamic Range Linear over several orders of magnitudeAllows for accurate quantification of both subtle and significant changes in protein abundance.N/A
Sample Requirement Low microgram range of proteinSuitable for a wide range of sample types and amounts.N/A

Experimental Protocols

Protocol 1: N-Terminal Acetylation of Protein Samples for Quantitative Proteomics

This protocol describes the chemical labeling of free primary amines (N-termini and lysine side chains) in protein samples with this compound for comparative analysis.

Materials:

  • Protein extract

  • Urea

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • This compound

  • Unlabeled ("light") Acetic Anhydride

  • Hydroxylamine hydrochloride

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Solubilization and Reduction:

    • Solubilize the protein extract in 8 M urea in 100 mM TEAB buffer.

    • Add TCEP to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Sample Dilution:

    • Dilute the sample with 100 mM TEAB buffer to reduce the urea concentration to less than 2 M.

  • Isotopic Labeling:

    • For the "heavy" labeled sample, add this compound. For the "light" labeled sample, add unlabeled acetic anhydride. A 10-fold molar excess of acetic anhydride over the total primary amine concentration is recommended.

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching:

    • Quench the reaction by adding hydroxylamine hydrochloride to a final concentration of 50 mM and incubate for 15 minutes.

  • Sample Combination and Digestion:

    • Combine the "heavy" and "light" labeled protein samples at a 1:1 ratio.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

Protocol 2: Selective Nα-Acetylation of Peptides

This protocol allows for the preferential acetylation of the N-terminal α-amino group over the ε-amino groups of lysine residues by controlling the reaction conditions.

Materials:

  • Peptide sample

  • Ammonium bicarbonate buffer (50 mM, pH ~7.8)

  • This compound

  • Acetonitrile

  • Formic acid

Procedure:

  • Peptide Dissolution:

    • Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer.

  • Labeling Reaction:

    • Cool the peptide solution on ice.

    • Add a 1:1 (v/v) solution of this compound in acetonitrile dropwise while vortexing. The final concentration of acetic anhydride should be optimized for each peptide but can be started at a 1.2-fold molar excess over the peptide concentration.

    • Incubate the reaction on ice for 30-60 minutes.

  • Reaction Quenching and Sample Preparation:

    • The reaction is self-quenching through hydrolysis of the acetic anhydride.

    • Acidify the sample with formic acid to a final concentration of 0.1% for direct MS analysis or for desalting using a C18 tip.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing cluster_analysis Analysis p1 Protein Solubilization, Reduction & Alkylation p2 Sample Dilution p1->p2 heavy Heavy Labeling (this compound) p2->heavy light Light Labeling (Acetic Anhydride) p2->light p3 Quenching heavy->p3 light->p3 p4 Sample Combination (1:1) p3->p4 p5 Tryptic Digestion p4->p5 p6 Desalting (C18 SPE) p5->p6 p7 LC-MS/MS Analysis p6->p7

Caption: Experimental workflow for quantitative N-terminal acetylation.

apoptosis_acetylation_pathway cluster_apoptosis Apoptotic Signaling apoptotic_stimulus Apoptotic Stimulus caspase3_activation Caspase-3 Activation apoptotic_stimulus->caspase3_activation protein_substrate Protein Substrate caspase3_activation->protein_substrate Cleavage cleaved_protein Cleaved Protein with neo-N-terminus nt_acetylation N-terminal Acetyltransferase (NAT) Activity cleaved_protein->nt_acetylation Substrate for NATs acetylated_fragment N-terminally Acetylated Cleavage Fragment nt_acetylation->acetylated_fragment altered_function Altered Function or Degradation Signal acetylated_fragment->altered_function

Caption: N-terminal acetylation following caspase-3 cleavage during apoptosis.[5][6][7]

References

Unveiling Protein Landscapes: Acetic Anhydride-1,1'-13C2 for Chemical Footprinting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Chemical Footprinting with Acetic Anhydride-1,1'-13C2

Chemical footprinting is a powerful technique used to probe the solvent accessibility of amino acid residues within a protein, providing valuable insights into protein structure, dynamics, and interactions. Acetic anhydride is a reagent that primarily reacts with the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. By employing the isotopically labeled reagent, this compound, researchers can leverage mass spectrometry to precisely quantify the extent of acylation at specific sites. This quantitative approach, often referred to as stable isotope labeling by acylation, allows for the differential analysis of protein conformations and ligand binding sites, making it an invaluable tool in drug discovery and development.

The use of a "heavy" isotope-labeled reagent provides a distinct mass signature that can be readily distinguished from the naturally abundant "light" isotopes by a mass spectrometer. By comparing the ratio of heavy to light labeled peptides, one can accurately determine the relative solvent accessibility of lysine residues under different experimental conditions. This methodology is particularly useful for identifying binding interfaces between proteins and their ligands, including small molecules, other proteins, or nucleic acids.

Key Applications

  • Epitope Mapping: Identifying the binding sites of antibodies on their target antigens.

  • Drug Target Validation: Characterizing the binding of small molecule inhibitors to their protein targets.

  • Protein-Protein Interaction Studies: Mapping the interaction interfaces between protein binding partners.

  • Conformational Change Analysis: Detecting changes in protein structure upon ligand binding, mutation, or changes in environmental conditions.

  • Higher Order Structure Characterization: Providing experimental restraints for computational protein modeling.

Experimental Workflow Overview

The general workflow for a chemical footprinting experiment using this compound involves several key steps. The protein of interest is typically analyzed in two states: a reference state (e.g., unbound) and a perturbed state (e.g., ligand-bound). The reference state is labeled with natural abundance ("light") acetic anhydride, while the perturbed state is labeled with this compound ("heavy"). After the labeling reaction, the samples are combined, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of the heavy and light isotopic envelopes for each lysine-containing peptide is then used to determine the degree of protection or exposure of that residue in the perturbed state compared to the reference state.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis p1 Protein State 1 (e.g., Unbound) l1 Label with Acetic Anhydride ('Light') p1->l1 p2 Protein State 2 (e.g., Ligand-Bound) l2 Label with this compound ('Heavy') p2->l2 c Combine Samples l1->c l2->c d Protein Digestion (e.g., Trypsin) c->d lcms LC-MS/MS Analysis d->lcms da Data Analysis (Quantification of Heavy/Light Ratios) lcms->da

Figure 1: General experimental workflow for chemical footprinting.

Protocols

Protocol 1: Differential Labeling of a Protein-Ligand Complex

This protocol describes the differential labeling of a protein in its unbound and ligand-bound states to identify the ligand-binding site.

Materials:

  • Protein of interest

  • Ligand of interest

  • Acetic anhydride ("light")

  • This compound ("heavy")

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Denaturing Buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.0)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare two aliquots of the protein at a concentration of 1 mg/mL in the Reaction Buffer.

    • To one aliquot, add the ligand to a final concentration that ensures saturation of the binding site (e.g., 10-fold molar excess). Incubate for 30 minutes at room temperature. This will be the "heavy" labeled sample.

    • To the other aliquot, add an equivalent volume of the ligand's vehicle (e.g., DMSO or buffer). This will be the "light" labeled sample.

  • Chemical Labeling:

    • Prepare fresh stock solutions of "light" acetic anhydride and "heavy" this compound in an anhydrous organic solvent (e.g., acetonitrile).

    • Add the "light" acetic anhydride solution to the unbound protein sample to a final concentration of 5 mM.

    • Add the "heavy" this compound solution to the ligand-bound protein sample to a final concentration of 5 mM.

    • Incubate both reactions for 1 hour at room temperature with gentle agitation.

  • Quenching and Sample Combination:

    • Quench the labeling reactions by adding the Quenching Buffer to a final concentration of 50 mM.

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Protein Denaturation, Reduction, and Alkylation:

    • Add Denaturing Buffer to the combined sample.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Analyze the peptide mixture by LC-MS/MS.

Protocol 2: Data Analysis for Quantitative Footprinting

This protocol outlines the general steps for analyzing the mass spectrometry data to quantify the relative accessibility of lysine residues.

Software:

  • Mass spectrometry data analysis software capable of quantitative analysis of stable isotope-labeled peptides (e.g., MaxQuant, Proteome Discoverer, Skyline).

Procedure:

  • Peptide Identification:

    • Process the raw MS data to identify the peptides, including those modified with "light" (acetyl) and "heavy" (13C2-acetyl) groups.

  • Quantification of Heavy/Light Ratios:

    • For each identified lysine-containing peptide, extract the ion chromatograms for both the "light" and "heavy" isotopic envelopes.

    • Calculate the area under the curve for each isotopic envelope.

    • Determine the heavy-to-light (H/L) ratio for each peptide.

  • Data Normalization and Interpretation:

    • Normalize the H/L ratios to account for any minor variations in sample mixing.

    • A significant decrease in the H/L ratio for a particular peptide in the ligand-bound state compared to the unbound state indicates that the lysine residue(s) within that peptide are protected from acylation by the ligand binding.

    • Conversely, an increase in the H/L ratio may suggest a conformational change that increases the solvent accessibility of a lysine residue.

Data Presentation

The quantitative data from a chemical footprinting experiment is typically presented in a table that summarizes the identified peptides, the location of the modified lysine residues, and the measured heavy-to-light ratios.

Peptide SequenceModified Lysine(s)H/L Ratio (Unbound)H/L Ratio (Ligand-Bound)Fold ChangeInterpretation
TQVTVQSSKFQ...K1231.050.210.20Protected
...GEVNFK...K1451.020.180.18Protected
...YLIAGK...K1880.980.950.97No Change
...DLPSGFK...K2121.012.532.50Exposed

Signaling Pathway Visualization

Protein acylation, particularly lysine acetylation, is a key post-translational modification involved in regulating a wide range of cellular signaling pathways. Aberrant acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders. The following diagram illustrates a simplified signaling pathway where protein acetylation plays a regulatory role.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade HAT Histone Acetyltransferase (HAT) Kinase_Cascade->HAT Activation HDAC Histone Deacetylase (HDAC) Kinase_Cascade->HDAC Inhibition Target_Protein Target Protein HAT->Target_Protein Acetylation HDAC->Target_Protein Deacetylation TF Transcription Factor Target_Protein->TF Activation Gene_Expression Gene Expression TF->Gene_Expression

Figure 2: Simplified protein acetylation signaling pathway.

Troubleshooting & Optimization

troubleshooting incomplete labeling with Acetic anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Acetic anhydride-1,1'-13C2 for isotopic labeling in mass spectrometry-based proteomics and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled chemical reagent used to introduce a heavy acetyl group onto biomolecules.[1] The two carbon-13 isotopes on the acetyl group create a predictable mass shift that can be detected by mass spectrometry. Its primary use is in quantitative proteomics to differentiate and quantify proteins or peptides from different samples by comparing the signal intensities of the light (unlabeled) and heavy (labeled) peptide pairs. It is also used in mechanistic studies and for identifying N-terminal peptides.[2]

Q2: What functional groups does this compound react with?

Acetic anhydride primarily reacts with primary and secondary amines. In proteins and peptides, this includes the N-terminal α-amino group and the ε-amino group of lysine side chains.[2][3] Under certain conditions, it can also react with the hydroxyl groups of serine, threonine, and tyrosine (O-acetylation) and the thiol group of cysteine.[3]

Q3: How can I verify the success and completeness of the labeling reaction?

The most common method for verification is mass spectrometry (MS). A successful labeling reaction will result in a mass increase for the target peptide or protein. Each acetyl group from this compound adds +44 Da to the mass of the molecule (compared to +42 Da for the unlabeled version). By comparing the mass spectra of labeled and unlabeled samples, you can assess the labeling efficiency. Incomplete labeling will be evident from the presence of both the original (unlabeled) and partially labeled species alongside the fully labeled product.

Troubleshooting Guide

Q1: My labeling efficiency is low or the reaction is incomplete. What are the common causes?

Low efficiency is a common issue that can typically be resolved by optimizing reaction conditions. The primary factors are pH, reagent concentration, and reagent stability.

Potential Cause & Solution:

  • Suboptimal pH: The target amino groups must be deprotonated (in their nucleophilic free base form) to react with the anhydride. The pKa of the N-terminal α-amino group is ~9.0, while the pKa of the lysine ε-amino group is ~10.5.[2] The reaction is often performed at a pH of ~8 to ensure sufficient deprotonation without promoting significant hydrolysis of the anhydride.

    • Recommendation: Ensure your sample is in a suitable buffer (e.g., 50 mM ammonium bicarbonate) and that the final pH of the reaction mixture is between 7.5 and 8.5.[3] Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[4]

  • Insufficient Reagent: A significant molar excess of the acetic anhydride reagent is required to drive the reaction to completion, especially in aqueous solutions where the anhydride can hydrolyze.

    • Recommendation: Use a large molar excess of this compound. Ratios can range from 10-fold to as high as 10,000-fold depending on the protocol and sample concentration.[5] If efficiency remains low, try increasing the reagent concentration incrementally.

  • Reagent Instability/Hydrolysis: Acetic anhydride is highly reactive and susceptible to hydrolysis, especially when exposed to moisture. Using old or improperly stored reagent will lead to poor results.

    • Recommendation: Purchase fresh this compound and store it under inert gas in a desiccator. Prepare the labeling solution immediately before use. Do not use previously prepared and stored solutions of the reagent.

  • Low Temperature or Short Reaction Time: While some protocols use low temperatures (0°C) to achieve selective N-terminal labeling[2], general-purpose labeling for quantification is often performed at room temperature to ensure all sites react.

    • Recommendation: Incubate the reaction at room temperature for at least one hour.[3] If side reactions are a concern, you can optimize by testing different incubation times (e.g., 30, 60, 90 minutes) and temperatures (e.g., 4°C vs. room temperature).

Q2: I am observing unexpected mass shifts or side products in my mass spectrometry data. What is happening?

Unexpected masses are typically due to side reactions or incomplete quenching of the reaction.

Potential Cause & Solution:

  • O-acetylation: The hydroxyl groups on Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) can be acetylated, especially at higher pH values. This "over-labeling" can complicate data analysis.[6]

    • Recommendation: After the primary labeling reaction, adjust the pH to ~8 and incubate to reverse the less stable O-acetyl esters.[4] Some protocols suggest adding hydroxylamine to quench the reaction and cleave these esters.

  • Protein Precipitation: The addition of acetic anhydride can cause the reaction mixture to become acidic, which may lead to protein precipitation and incomplete labeling.[4]

    • Recommendation: Add the anhydride reagent in smaller aliquots while monitoring and adjusting the pH of the solution to keep it in the optimal range of 7.5-8.5.[4]

  • Methyl Ester Formation: If methanol is used as a solvent for the acetic anhydride, it can lead to the formation of methyl esters on carboxylic acid groups (Asp, Glu, C-terminus).[3]

    • Recommendation: If this side reaction is a concern, consider using a different aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to dissolve the anhydride before adding it to the aqueous sample buffer.

Q3: How can I differentiate between N-terminal and lysine labeling?

The α-amino group at the N-terminus is generally more nucleophilic than the ε-amino group of lysine at neutral or slightly acidic pH due to its lower pKa.[2]

Potential Cause & Solution:

  • Targeted N-terminal Labeling: To preferentially label the N-terminus, the reaction can be carried out at a lower temperature (e.g., 0°C) and by carefully controlling the amount of acetic anhydride used.[2] This exploits the difference in pKa values to achieve selective modification.

  • Complete Labeling for Quantification: For most quantitative proteomics experiments, the goal is to label all primary amines completely. This is typically achieved by using a higher molar excess of the reagent and running the reaction at room temperature at a pH of ~8.[3][4]

Data Presentation

Table 1: Effect of Reaction Parameters on Labeling Efficiency
ParameterConditionExpected Labeling EfficiencyPotential Side Reactions
pH < 7LowMinimal
7.5 - 8.5High / OptimalMinimal O-acetylation
> 9.0HighIncreased hydrolysis of reagent, increased O-acetylation
Temperature 0 - 4 °CModerate (N-terminus favored)Reduced reaction rate
Room Temp (~25 °C)High / OptimalPotential for side reactions
> 37 °CHighIncreased hydrolysis and side reactions
Reagent Molar Excess < 10-foldLow / Incomplete---
> 50-foldHigh / CompleteIncreased risk of non-specific modification
Solvent for Anhydride MethanolHighPotential for methyl ester formation[3]
ACN / DMFHighReduced risk of methyl ester formation
Table 2: Common Adducts and Mass Shifts in Mass Spectrometry
ModificationReagentTarget Residue(s)Monoisotopic Mass Shift (Da)
AcetylationAcetic anhydride (unlabeled)N-terminus, K+42.0106
Acetylation This compound N-terminus, K +44.0174
O-AcetylationThis compoundS, T, Y+44.0174
Methyl EsterificationMethanol (from reagent prep)D, E, C-terminus+14.0157
HydrolysisWaterThis compoundReagent becomes inactive

Experimental Protocols

Standard Protocol for Peptide Labeling with this compound

This protocol is a general guideline for labeling purified peptides or a tryptic digest of a protein sample.

  • Sample Preparation:

    • Ensure the peptide sample (e.g., 1-100 µg) is dissolved in an amine-free buffer. A common choice is 50-100 mM ammonium bicarbonate (pH ~8).[3]

    • If the sample is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation (Prepare Fresh):

    • Allow the vial of this compound to come to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the labeling reagent. For example, add a small amount of anhydrous acetonitrile (ACN) or another suitable aprotic solvent to the anhydride. A common preparation involves mixing acetic anhydride with a solvent like methanol, but be aware of potential side reactions.[3] Safety Note: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Labeling Reaction:

    • Add a calculated molar excess of the this compound solution to the peptide sample.

    • For a standard digest, a common starting point is to add 1-2 µL of a 1:3 (v/v) solution of anhydride:methanol for every 20-50 µL of peptide solution.[3]

    • Vortex the sample gently and incubate at room temperature for 1 hour.[3]

  • Quenching the Reaction:

    • To quench any remaining anhydride and reverse potential O-acetylation, add an amine-containing reagent like hydroxylamine or simply raise the pH slightly if needed and incubate further. Alternatively, some protocols proceed directly to the next step.

  • Sample Cleanup:

    • Lyophilize (freeze-dry) the sample to remove the buffer and volatile reagents.[3]

    • Perform a final cleanup and concentration step using a C18 ZipTip or a similar solid-phase extraction method to remove non-volatile salts and impurities before MS analysis.

  • Analysis:

    • Reconstitute the cleaned, labeled peptides in a solution appropriate for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS and look for the expected +44 Da mass shift on acetylated peptides.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Protein Sample in Amine-Free Buffer Label 3. Add Reagent (Molar Excess) Incubate @ RT Sample->Label Reagent 2. Prepare Fresh 13C2-Acetic Anhydride Solution Reagent->Label Quench 4. Quench Reaction (Optional) Label->Quench Cleanup 5. Sample Cleanup (Lyophilize / C18) Quench->Cleanup MS 6. LC-MS/MS Analysis Cleanup->MS

Caption: General experimental workflow for peptide labeling.

troubleshooting_logic Start Problem: Incomplete Labeling Check_pH Is pH between 7.5 and 8.5? Start->Check_pH Check_Reagent Is reagent fresh and in sufficient excess? Check_pH->Check_Reagent Yes Adjust_pH Solution: Adjust pH with suitable buffer (e.g., AmBic) Check_pH->Adjust_pH No Check_Conditions Is reaction time/temp adequate (e.g., 1hr @ RT)? Check_Reagent->Check_Conditions Yes Adjust_Reagent Solution: Use fresh reagent and/or increase molar excess Check_Reagent->Adjust_Reagent No Check_Side_Reactions Observing unexpected masses? Check_Conditions->Check_Side_Reactions Yes Adjust_Conditions Solution: Increase incubation time or temperature Check_Conditions->Adjust_Conditions No Investigate_Side_Reactions Solution: Check for O-acetylation or methyl esters. Adjust post-labeling pH. Check_Side_Reactions->Investigate_Side_Reactions Yes

Caption: Troubleshooting decision tree for incomplete labeling.

References

Technical Support Center: Optimizing Acetic Anhydride-1,1'-13C2 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetic anhydride-1,1'-13C2 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled reagent used for introducing a 13C2-acetyl group onto molecules.[1] Its primary applications are in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis and metabolic flux studies.[1] By introducing a known mass tag, researchers can accurately quantify proteins, peptides, and metabolites. It is also used to trace the fate of acetyl groups in biological systems.[1]

Q2: What functional groups does this compound react with?

Acetic anhydride is a highly reactive agent that primarily acetylates primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues. It can also react with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, though generally to a lesser extent under controlled conditions.

Q3: What are the key parameters to control for optimal labeling efficiency?

The success of a labeling experiment with this compound hinges on the careful control of several reaction parameters. These include:

  • pH: The pH of the reaction buffer is critical for controlling the selectivity of the acetylation.

  • Temperature: Reaction temperature influences the rate of acetylation and the stability of the reactants.

  • Stoichiometry: The molar ratio of this compound to the target molecule must be optimized to ensure complete labeling without excessive side reactions.

  • Solvent: The choice of solvent can impact the solubility of the reactants and the reaction kinetics.

  • Reaction Time: The duration of the reaction needs to be sufficient for complete labeling but short enough to minimize sample degradation.

Q4: How can I monitor the progress of the labeling reaction?

The progress of the labeling reaction can be monitored by taking aliquots at different time points and analyzing them using techniques like mass spectrometry. By observing the disappearance of the unlabeled species and the appearance of the labeled product, you can determine the optimal reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Incomplete Labeling 1. Suboptimal pH: The pH may not be optimal for the target functional group. For N-terminal and lysine labeling, a pH of around 8.0-8.5 is generally recommended.[1][2][3] 2. Insufficient Reagent: The molar excess of this compound may be too low. 3. Hydrolysis of Acetic Anhydride: The reagent can hydrolyze in aqueous solutions, reducing its effective concentration. 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 5. Low Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.1. Optimize pH: Perform small-scale pilot experiments with a range of pH values to determine the optimum for your specific molecule. For selective Nα-acetylation of peptides, a lower pH (e.g., 3.3-6.0) can be effective.[4] 2. Increase Reagent Concentration: Gradually increase the molar excess of the labeling reagent. A 5 to 10-fold molar excess is a common starting point. 3. Use Fresh Reagent and Anhydrous Conditions (if possible): Prepare fresh solutions of this compound immediately before use. If your sample is soluble in a non-aqueous solvent, performing the reaction under anhydrous conditions can significantly improve efficiency. 4. Extend Reaction Time: Monitor the reaction over a time course to determine the point of maximum labeling. 5. Optimize Temperature: While many protocols recommend room temperature or 0°C to control selectivity, a modest increase in temperature may improve yield for less reactive substrates.
Poor Selectivity (Modification of unintended residues) 1. High pH: Higher pH values can promote the acetylation of hydroxyl groups (serine, threonine, tyrosine). 2. Excessive Reagent: A large excess of acetic anhydride can lead to less selective labeling. 3. Prolonged Reaction Time: Longer reaction times can allow for the slower modification of less reactive functional groups.1. Lower the pH: If you are targeting amines, lowering the pH can help to protonate them, making them less reactive and potentially improving selectivity towards more nucleophilic sites. For selective Nα-acetylation, a pH around 6.0 has been shown to be effective.[4] 2. Reduce Reagent Concentration: Use the minimum amount of reagent necessary for complete labeling of the target site. 3. Shorten Reaction Time: Optimize the reaction time to achieve sufficient labeling of the target site while minimizing off-target modifications.
Sample Precipitation during Labeling 1. Change in Protein Solubility: The addition of the acetyl group can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[5] 2. Organic Solvent: If the labeling reagent is dissolved in an organic solvent, it may cause the protein to denature and precipitate.[5]1. Optimize Buffer Conditions: Include solubilizing agents such as mild detergents or co-solvents in the reaction buffer. 2. Minimize Organic Solvent: Use the lowest possible concentration of organic solvent required to dissolve the labeling reagent. Consider using a water-soluble formulation of the labeling reagent if available. 3. Control Labeling Stoichiometry: Aim for a 1:1 labeling stoichiometry to minimize changes to the protein's physical properties.[5]
Side Reactions 1. Diacylation: Modification of a single residue with two acetyl groups. 2. Intra/Intermolecular Cross-linking: If the target molecule has multiple reactive sites in close proximity.1. Control Stoichiometry: Use a minimal excess of the labeling reagent. 2. Optimize Reaction Conditions: Adjust pH and temperature to favor the desired single modification.
Difficulty in Removing Excess Reagent and Byproducts 1. Hydrolysis Product (Acetic Acid): Acetic anhydride hydrolyzes to acetic acid, which can be difficult to remove. 2. Unreacted Acetic Anhydride: Residual reagent can interfere with downstream analysis.1. Dialysis or Buffer Exchange: Use dialysis or a desalting column to remove small molecules from the labeled protein. 2. Quenching: Add a primary amine-containing buffer like Tris or glycine to react with and consume any remaining acetic anhydride.

Quantitative Data on Labeling Efficiency

Optimizing labeling efficiency often requires fine-tuning reaction conditions. The following tables provide a summary of how different parameters can influence the outcome of the acetylation reaction.

Table 1: Effect of pH on Nα-selective Acetylation of a Model Peptide

pHAcetic Anhydride ConcentrationNα-selectivity (%)
6.00.01 M~60
6.00.1 M~75
6.01 M~50
3.30.2 M>80
3.30.5 M~90
3.31 M>80
(Data adapted from a study on dynorphin A, demonstrating that for selective N-terminal acetylation, a lower pH of 3.3 with 0.5 M acetic anhydride provided the highest selectivity.)[4]

Table 2: General Recommendations for Optimizing Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 9.0 (for general amine labeling) 3.3 - 6.0 (for selective Nα-acetylation)The optimal pH is highly dependent on the pKa of the target functional group.[4]
Temperature 0°C - Room Temperature (25°C)Lower temperatures can improve selectivity.
Molar Excess of Reagent 5x - 20xStart with a lower excess and increase as needed to achieve complete labeling.
Reaction Time 30 min - 2 hoursMonitor the reaction to determine the optimal time.
Solvent Aqueous buffers (e.g., PBS, TEAB), or organic solvents (e.g., DMF, DMSO) for insoluble substrates.Ensure your target molecule is soluble and stable in the chosen solvent.

Experimental Protocols

Protocol 1: General Labeling of Peptides/Proteins in Aqueous Buffer

This protocol provides a general starting point for labeling primary amines (N-terminus and lysine side chains) in peptides and proteins.

  • Sample Preparation: Dissolve the peptide or protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a compatible, anhydrous organic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO).

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for an additional 15 minutes.

  • Removal of Excess Reagent: Remove excess reagent and byproducts by dialysis, buffer exchange using a desalting column, or precipitation of the protein.

  • Analysis: Analyze the labeled product by mass spectrometry to confirm the incorporation of the 13C2-acetyl group.

Protocol 2: Nα-selective Acetylation of Peptides

This protocol is optimized for the selective acetylation of the N-terminal α-amino group of peptides.[4]

  • Sample Preparation: Dissolve the peptide in 0.1% aqueous acetic acid (pH 3.3).[4]

  • Reagent Preparation: Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.[4]

  • Labeling Reaction: Cool the peptide solution on an ice bath for 1 minute. Add the this compound solution and vortex.[4]

  • Incubation: Incubate the reaction on an ice bath for 5 minutes.[4]

  • Sample Cleanup: Dry the sample using a vacuum concentrator. The sample can then be reconstituted in a suitable solvent for mass spectrometry analysis.

Visualizations

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using this compound labeling.

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction from Cells/Tissues Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Quantification->Protein_Digestion Labeling Labeling with This compound Protein_Digestion->Labeling Quenching Quenching and Sample Cleanup Labeling->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

A typical workflow for quantitative proteomics using this compound.

Logical Relationship for Troubleshooting Low Labeling Efficiency

This diagram outlines the decision-making process for troubleshooting low labeling efficiency.

G Start Low Labeling Efficiency Check_pH Is pH optimal for target functional group? Start->Check_pH Check_Reagent Is reagent concentration sufficient? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH and re-run Check_pH->Adjust_pH No Check_Time_Temp Are reaction time and temperature adequate? Check_Reagent->Check_Time_Temp Yes Increase_Reagent Increase molar excess of reagent Check_Reagent->Increase_Reagent No Increase_Time_Temp Increase reaction time and/or temperature Check_Time_Temp->Increase_Time_Temp No Success Labeling Successful Check_Time_Temp->Success Yes Adjust_pH->Start Increase_Reagent->Start Increase_Time_Temp->Start

A troubleshooting flowchart for addressing low labeling efficiency.

References

common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetic Anhydride-1,1'-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this isotopically labeled reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of acetic anhydride. The two carbonyl carbon atoms are replaced with the carbon-13 isotope.[1][2] Its primary use is as a reagent in organic synthesis to introduce a ¹³C-labeled acetyl group onto nucleophilic functional groups like amines (-NH₂) and hydroxyls (-OH).[1] This isotopic labeling allows for the precise tracking and quantification of molecules in complex biological systems using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Q2: What is the most common side reaction when using this compound, and how can I avoid it?

The most common side reaction is the hydrolysis of the anhydride to form two molecules of ¹³C-labeled acetic acid.[3] This occurs when the anhydride reacts with water. To avoid this, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

Q3: My acetylation reaction is not going to completion. What are some common causes and solutions?

Incomplete reactions can be due to several factors:

  • Insufficient Reagent: Ensure you are using an adequate molar excess of this compound, especially if your substrate is precious. A 1.5 to 2-fold excess for each hydroxyl or amine group is a common starting point.[5]

  • Low Reaction Temperature: While some acetylations proceed at room temperature, others may require heating. Try increasing the reaction temperature, for example, to 60-70°C.[6][7]

  • Lack of Catalyst: Many acetylation reactions require a base catalyst, such as pyridine or triethylamine, to proceed efficiently.[3] 4-Dimethylaminopyridine (DMAP) can also be used as a more potent catalyst.[8]

  • Steric Hindrance: If the amine or hydroxyl group on your substrate is sterically hindered, the reaction may be sluggish. In such cases, longer reaction times, higher temperatures, or a stronger catalyst may be necessary.

Q4: I am observing the formation of multiple acetylated products. What could be the reason?

The formation of multiple products can be due to:

  • Diacetylation or Poly-acetylation: If your substrate has multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups), over-acetylation can occur. To minimize this, you can try using a stoichiometric amount of the acetylating agent or adding it slowly to the reaction mixture.

  • N- vs. O-Acetylation: In molecules containing both amine and hydroxyl groups, competition between N-acetylation and O-acetylation can occur. Generally, amines are more nucleophilic and will react preferentially.[9] However, reaction conditions such as pH and solvent can influence the selectivity.

Q5: How do I remove excess this compound and the acetic acid byproduct from my reaction mixture?

A common workup procedure involves quenching the reaction with a protic solvent like methanol or water.[5][10] The excess anhydride will be converted to acetic acid. The reaction mixture can then be diluted with an organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize and remove the acetic acid.[5][11] This is followed by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Acetylated Product 1. Hydrolysis of this compound: Presence of water in reagents or glassware. 2. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst. 3. Product Degradation during Workup: Hydrolysis of the ester or amide product.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. 2. Monitor the reaction by TLC. Increase reaction time and/or temperature. Add a catalyst like pyridine or DMAP.[3][8] 3. Perform the aqueous workup quickly and at a low temperature. Use a mild base like sodium bicarbonate for neutralization.[4]
Presence of Unreacted Starting Material 1. Insufficient this compound: Molar ratio of anhydride to substrate is too low. 2. Poor Reactivity of Substrate: Steric hindrance or electronic effects.1. Increase the molar equivalents of this compound.[5] 2. Increase reaction temperature, use a more forceful catalyst (e.g., DMAP), or extend the reaction time.
Formation of a White Precipitate During Reaction Formation of a Salt: The acetic acid byproduct may be reacting with a basic amine in the reaction mixture.This is not always problematic and can sometimes be expected. The salt will typically be removed during the aqueous workup.
Difficulty in Purifying the Product Co-elution with Byproducts: Acetic acid or other byproducts may be difficult to separate by chromatography.Ensure a thorough aqueous workup to remove acidic impurities before attempting column chromatography.[11]

Experimental Protocols

General Protocol for Acetylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Reagents: Add a base, such as pyridine (1.5 equivalents). Cool the mixture to 0°C in an ice bath.

  • Acetylation: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by adding methanol to consume any unreacted anhydride.

  • Workup: Dilute the mixture with an organic solvent and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography if necessary.

General Protocol for Acetylation of a Primary Alcohol

This protocol provides a general procedure that can be adapted for various primary alcohols.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and dissolve it in an anhydrous solvent such as pyridine.[5]

  • Acetylation: Cool the solution to 0°C and add this compound (1.5 equivalents per hydroxyl group) dropwise with stirring.[5]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC until the starting material is consumed.[5]

  • Quenching: Quench the reaction by the addition of dry methanol.[5]

  • Workup: Co-evaporate the reaction mixture with toluene. Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

  • Isolation and Purification: Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.[5]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acetylation cluster_workup 3. Workup & Purification start Dissolve Substrate in Anhydrous Solvent add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0°C add_base->cool add_anhydride Add this compound cool->add_anhydride react Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench Quench with Methanol react->quench extract Aqueous Workup (Wash with acid, base, brine) quench->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for acetylation reactions.

troubleshooting_logic start Low Product Yield? check_sm Unreacted Starting Material Present? start->check_sm Yes degradation Product Degradation start->degradation No hydrolysis Potential Hydrolysis check_sm->hydrolysis No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes solution1 Use Anhydrous Conditions hydrolysis->solution1 solution2 Increase Temp/Time/Catalyst incomplete_rxn->solution2 solution3 Gentle Workup degradation->solution3

Caption: Troubleshooting logic for low yield in acetylation.

References

Technical Support Center: Enhancing Mass Spectrometry Signal Intensity with Acetic Anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Acetic anhydride-1,1'-13C2 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal intensity and achieving accurate quantification in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the isotopic labeling of peptides and proteins with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or Incomplete Labeling Efficiency - Suboptimal pH: The reaction pH is critical for efficient acetylation. The pKa of the N-terminal α-amino group is lower than that of the lysine ε-amino group, and both require a basic environment to be deprotonated and reactive. - Reagent Degradation: Acetic anhydride is sensitive to moisture and can hydrolyze over time, reducing its reactivity. - Insufficient Reagent Concentration: The molar excess of acetic anhydride to amine groups may be too low. - Steric Hindrance: The target amine group may be sterically hindered within the three-dimensional structure of the peptide or protein.- Optimize pH: Adjust the reaction buffer to a pH between 8.0 and 9.0 using a suitable buffer such as ammonium bicarbonate or triethylammonium bicarbonate. - Use Fresh Reagent: Always use fresh or properly stored this compound. Avoid repeated exposure of the reagent to atmospheric moisture. - Increase Reagent Excess: Increase the molar excess of the labeling reagent. A 5- to 20-fold molar excess over total amine concentration is a good starting point. - Denaturation: For proteins, perform the labeling under denaturing conditions (e.g., using urea or guanidinium chloride) to expose sterically hindered amine groups.
Poor Signal-to-Noise Ratio in Mass Spectra - Sample Loss During Cleanup: Peptides or proteins may be lost during desalting or purification steps after the labeling reaction. - Ion Suppression: Contaminants from the labeling reaction, such as excess reagent or buffer salts, can suppress the ionization of labeled analytes. - Suboptimal Mass Spectrometry Parameters: The instrument settings may not be optimized for the detection of the labeled peptides.- Optimize Cleanup: Use appropriate desalting columns or cartridges (e.g., C18) and optimize the binding and elution conditions. - Thorough Cleanup: Ensure complete removal of reaction byproducts and excess reagents. Lyophilization can help remove volatile buffers. - Optimize MS Settings: Adjust mass spectrometry parameters such as spray voltage, capillary temperature, and collision energy to maximize the signal of the labeled peptides.
Presence of Unwanted Side Reactions - O-acetylation: Hydroxyl groups on serine, threonine, and tyrosine residues can be acetylated, leading to unwanted modifications. - Formation of Methyl Esters: If methanol is used in the reaction buffer, it can react with carboxylic acid groups to form methyl esters.[1]- Control pH: O-acetylation is more prevalent at higher pH. Maintaining the pH around 8.0 can minimize this side reaction. O-acetyl groups can also be removed by treatment with a mild base like hydroxylamine. - Avoid Methanol: Use a non-alcoholic solvent or buffer system for the labeling reaction if methyl ester formation is a concern.
Protein Precipitation During Labeling - Change in Protein Solubility: The addition of the organic solvent in which acetic anhydride is dissolved can cause proteins to precipitate. The neutralization of positive charges on lysine residues can also reduce protein solubility.- Use a Co-solvent: Perform the reaction in a mixture of aqueous buffer and an organic solvent (e.g., acetonitrile) to maintain protein solubility. - Denaturing Agents: The presence of denaturants like urea can help keep the protein in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in mass spectrometry?

A1: The primary purpose is to introduce a stable isotope label onto peptides or proteins. This allows for accurate relative and absolute quantification in mass spectrometry by creating a predictable mass shift. The dual 13C label results in a +44 Da mass shift for each acetyl group introduced (compared to the unlabeled counterpart), enabling the differentiation and quantification of samples in a mixture.[2]

Q2: How does this compound improve signal intensity?

A2: While the primary goal is quantification, in some mass spectrometry approaches, signal intensity can be indirectly improved. For instance, in MS2-based quantification using isobaric tags, the signals from different samples are combined at the MS1 level, which can lead to a stronger signal for fragmentation in the MS2 scan.[1] Additionally, the chemical derivatization can improve the ionization efficiency of certain peptides.

Q3: Which amino acids are labeled by this compound?

A3: Acetic anhydride reacts with primary and secondary amines. In peptides and proteins, this includes the N-terminal α-amino group and the ε-amino group of lysine residues.[1]

Q4: Can I use this compound for absolute quantification?

A4: Yes. By using a known amount of a heavy-labeled synthetic peptide standard that corresponds to the native peptide of interest, you can perform absolute quantification by comparing the signal intensities of the labeled standard and the native peptide.

Q5: How can I confirm the success of the labeling reaction?

A5: The success of the labeling reaction can be confirmed by mass spectrometry. You should observe a mass shift corresponding to the number of added acetyl groups. For each N-terminus and each lysine residue, a mass increase of 44 Da (due to the addition of a 1,1'-13C2-acetyl group) compared to the unlabeled peptide should be observed.

Experimental Protocol: Peptide Labeling with this compound

This protocol provides a general procedure for the labeling of peptides with this compound for subsequent LC-MS/MS analysis.

Materials:

  • Peptide sample

  • This compound

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Labeling Reaction:

    • Prepare a fresh solution of this compound in a compatible organic solvent like acetonitrile. The concentration will depend on the desired molar excess.

    • Add a 10-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Quenching the Reaction:

    • After 1 hour, quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris buffer, or by acidifying the solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Sample Cleanup:

    • Desalt the labeled peptide sample using a C18 desalting spin column according to the manufacturer's instructions to remove excess reagent and buffer salts.

    • Elute the labeled peptides from the C18 column using an appropriate solvent, typically a solution of 50-80% acetonitrile in 0.1% TFA.

  • Sample Concentration:

    • Dry the purified, labeled peptide sample completely using a lyophilizer or a vacuum concentrator.

  • Resuspension and Analysis:

    • Reconstitute the dried, labeled peptide in a solvent suitable for LC-MS/MS analysis, such as 0.1% formic acid in water.

    • Proceed with your standard LC-MS/MS workflow.

Expected Outcomes of Labeling

The following table summarizes the expected qualitative and quantitative outcomes of successful labeling with this compound.

ParameterExpected OutcomeDescription
Mass Shift +44 Da per labeling siteEach acetylation reaction at an N-terminus or lysine side chain will add a 1,1'-13C2-acetyl group, resulting in a mass increase of 44 Da compared to the unlabeled peptide.
Quantitative Accuracy HighThe stable isotope label allows for precise relative and absolute quantification by comparing the peak intensities of the light (unlabeled) and heavy (labeled) peptide pairs.
Signal Intensity VariableWhile not the primary goal, chemical derivatization can sometimes improve the ionization efficiency of peptides. In multiplexed experiments with isobaric tags, a combined signal at the MS1 level can lead to stronger MS2 signals.[1]
Chromatographic Behavior Minimal ChangeThe addition of the small acetyl group generally has a minimal effect on the retention time of the peptide in reversed-phase chromatography, ensuring that the labeled and unlabeled peptides co-elute.

Visualizations

Experimental Workflow for Peptide Labeling and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Sample Cleanup cluster_analysis Analysis PeptideSample Peptide Sample in Ammonium Bicarbonate AddReagent Add this compound PeptideSample->AddReagent Incubate Incubate at Room Temperature AddReagent->Incubate Quench Quench Reaction Incubate->Quench Desalt C18 Desalting Quench->Desalt Dry Lyophilize Desalt->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A typical experimental workflow for isotopic labeling of peptides.

Signaling Pathway: Acetylation of a Peptide

peptide_acetylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Peptide Peptide with Primary Amine (N-terminus or Lysine) Reaction Nucleophilic Acyl Substitution Peptide->Reaction AceticAnhydride This compound AceticAnhydride->Reaction LabeledPeptide 13C2-Acetylated Peptide Reaction->LabeledPeptide Byproduct 13C-Acetic Acid Reaction->Byproduct troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions Start Low Signal Intensity in MS Cause1 Incomplete Labeling Start->Cause1 Cause2 Sample Loss Start->Cause2 Cause3 Ion Suppression Start->Cause3 Solution1a Optimize pH Cause1->Solution1a Solution1b Increase Reagent Cause1->Solution1b Solution2 Optimize Cleanup Protocol Cause2->Solution2 Solution3 Improve Desalting Cause3->Solution3

References

dealing with hydrolysis of Acetic anhydride-1,1'-13C2 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetic Anhydride-1,1'-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the hydrolysis of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. In the case of this compound, it reacts with water to form two molecules of 1-¹³C-acetic acid.[1][2] This reaction is typically slow at room temperature but can be accelerated by heat and the presence of acids or bases.[3]

Q2: Why is preventing hydrolysis of this compound important in my experiment?

A2: Uncontrolled hydrolysis can lead to several experimental issues:

  • Inaccurate Stoichiometry: If a portion of your this compound hydrolyzes, the actual amount available for your desired reaction will be lower than calculated, leading to incomplete reactions and lower yields.

  • Side Reactions: The acetic acid produced can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or affecting the stability of your target molecule.[4]

  • Complex Purification: The presence of acetic acid as a byproduct complicates the purification of your desired product.

Q3: How can I detect if my this compound has hydrolyzed?

A3: Hydrolysis can be detected by:

  • NMR Spectroscopy: The appearance of a peak corresponding to the carboxylic acid proton of acetic acid (typically around 11-12 ppm) and the corresponding carbonyl carbon signal in ¹³C NMR.

  • FTIR Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a shift in the carbonyl stretching frequency.

  • pH Measurement: A decrease in the pH of an aqueous solution upon addition of the anhydride indicates hydrolysis and the formation of acetic acid.[5]

Q4: What are the main factors that influence the rate of hydrolysis?

A4: The primary factors influencing the hydrolysis rate are:

  • Temperature: The rate of hydrolysis increases significantly with higher temperatures.[6][7]

  • Presence of Water: As a reactant, the presence of water is essential for hydrolysis. Even trace amounts can be problematic.

  • pH: The hydrolysis is catalyzed by both acids and bases.[8]

  • Solvent: The solvent system can influence the rate of hydrolysis.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of acetylated product Hydrolysis of this compound before or during the reaction.1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Handle the anhydride under an inert atmosphere (e.g., nitrogen or argon).2. Control temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.3. Use a non-protic solvent: Solvents like dichloromethane, chloroform, or ether are less likely to contain water compared to protic solvents.[11]
Unexpected side products observed Acid-catalyzed side reactions due to the formation of acetic acid from hydrolysis.1. Use a non-nucleophilic base: Incorporate a base like pyridine or triethylamine in your reaction to neutralize any in-situ generated acetic acid.[12]2. Monitor reaction pH: If the reaction allows, monitor the pH and add a base as needed to maintain neutrality.
Difficulty in product purification Presence of acetic acid and unreacted acetic anhydride in the crude product.1. Aqueous work-up: Quench the reaction with water and perform an extraction with an organic solvent. Wash the organic layer with a mild base like sodium bicarbonate solution to remove acetic acid.[12]2. Distillation/Evaporation: If your product is not volatile, you can remove unreacted acetic anhydride and the acetic acid byproduct under reduced pressure.[12]
Inconsistent reaction outcomes Variable amounts of water contamination in reagents or solvents.1. Use freshly opened or properly stored anhydrous solvents. 2. Dry solvents before use: If necessary, distill solvents over a suitable drying agent.3. Store this compound properly: Keep the reagent in a tightly sealed container, preferably in a desiccator.

Quantitative Data on Hydrolysis

The rate of hydrolysis is significantly influenced by temperature. The following table summarizes the pseudo-first-order rate constants for the hydrolysis of acetic anhydride in water at various temperatures.

Temperature (°C)Rate Constant (k, min⁻¹)
150.0631
200.0924
250.169
350.2752
Data sourced from in-situ FTIR spectroscopy studies.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in an Acetylation Reaction
  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reagent and Solvent Preparation:

    • Use anhydrous grade solvents. If not available, distill the solvent from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).

    • Ensure the substrate to be acetylated is dry. If necessary, dry it under high vacuum or by azeotropic distillation.

  • Reaction Setup:

    • Assemble the glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).

    • Add the dry substrate and anhydrous solvent to the reaction flask via a syringe or cannula.

    • If a base (e.g., pyridine, triethylamine) is used, add it at this stage.

  • Addition of this compound:

    • Using a dry syringe, carefully measure and add the this compound to the reaction mixture. For larger scale reactions, use a dropping funnel.

    • Maintain the reaction at the desired temperature using a cooling bath if necessary.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

    • Proceed with standard extraction and purification procedures.

Protocol 2: Work-up Procedure to Remove Acetic Acid Byproduct
  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Separate the organic layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to neutralize and remove acetic acid). Repeat this wash until no more gas evolution is observed.

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.

Visualizations

Hydrolysis_Mechanism Ac2O This compound (¹³CH₃CO)₂O Intermediate Tetrahedral Intermediate Ac2O->Intermediate Nucleophilic attack by water H2O Water (H₂O) H2O->Intermediate AcOH 2 x 1-¹³C-Acetic Acid 2 x ¹³CH₃COOH Intermediate->AcOH Collapse of intermediate & proton transfer

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Low Yield or Side Products? Check_Water Were anhydrous conditions used? Start->Check_Water Check_Temp Was the reaction temperature controlled? Check_Water->Check_Temp Yes Solution_Water Implement rigorous anhydrous techniques: dry glassware, use anhydrous solvents, and an inert atmosphere. Check_Water->Solution_Water No Check_Base Was a base used to neutralize acid? Check_Temp->Check_Base Yes Solution_Temp Optimize reaction at a lower temperature. Check_Temp->Solution_Temp No Solution_Base Add a non-nucleophilic base (e.g., pyridine) to the reaction. Check_Base->Solution_Base No End Problem Resolved Check_Base->End Yes Solution_Water->End Solution_Temp->End Solution_Base->End

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Purification of Acetic Anhydride-1,1'-13C2 Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of peptides labeled with Acetic anhydride-1,1'-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of labeling peptides with this compound?

A1: this compound is used to introduce a stable isotope label onto the N-terminus of a peptide or the side chain of lysine residues. This isotopic labeling allows for the accurate quantification of peptides in complex biological samples using mass spectrometry-based proteomics. The heavy isotope-labeled peptides serve as internal standards to differentiate them from their unlabeled counterparts.

Q2: Does the 13C label from this compound affect the chromatographic behavior of the peptide during purification?

A2: The addition of the 13C-acetyl group can slightly increase the hydrophobicity of the peptide, which may lead to a minor increase in retention time during reversed-phase high-performance liquid chromatography (RP-HPLC). However, this effect is generally predictable and can be accounted for during method development. The key is to perform analytical runs to determine the exact retention time of the labeled peptide before scaling up to preparative purification.

Q3: What are the most common purification techniques for peptides labeled with this compound?

A3: The most common and effective purification techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE). RP-HPLC provides high-resolution separation, while SPE is excellent for sample cleanup and enrichment of the labeled peptides.[1][2][3]

Q4: How can I confirm the successful labeling of my peptide with this compound?

A4: The most definitive method for confirming successful labeling is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the 13C-acetyl group for each labeling site on the peptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled peptides.

HPLC Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Labeled Peptide 1. Suboptimal Elution Gradient: The organic solvent concentration may not be optimal to elute the labeled peptide. 2. Peptide Precipitation on Column: Highly hydrophobic peptides can precipitate if the organic solvent concentration changes too rapidly. 3. Adsorption to Vials/Tubing: Peptides can adsorb to plastic or glass surfaces.1. Optimize Gradient: Perform analytical runs with varying gradient slopes to find the optimal elution conditions. A shallower gradient can improve resolution and recovery.[4] 2. Modify Mobile Phase: Add a small amount of an alternative organic solvent like isopropanol for very hydrophobic peptides. Use a slower gradient. 3. Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and vials. Pre-conditioning vials with a BSA solution can also help.
Peak Splitting or Tailing 1. Column Overload: Injecting too much sample can lead to poor peak shape. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide. 3. Contaminants in Sample or Mobile Phase: Particulates or strongly retained impurities can interfere with the separation. 4. Column Degradation: The stationary phase of the column may be degraded.1. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[5] 2. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the peptide's isoelectric point (pI). For most peptides, a pH of ~2 (using 0.1% TFA) is effective. 3. Filter Sample and Mobile Phase: Filter all samples and mobile phases through a 0.22 µm filter before use.[5] 4. Use a New Column or Guard Column: If the problem persists, try a new column or install a guard column to protect the analytical column.
Co-elution with Unlabeled Peptide or Other Impurities 1. Insufficient Resolution: The HPLC method may not be optimized for separating the labeled peptide from closely eluting species. 2. Similar Hydrophobicity: The 13C-acetyl group may not provide enough of a hydrophobicity difference for complete separation from unlabeled peptide under the current conditions.1. Optimize Gradient and Flow Rate: A shallower gradient and a lower flow rate can significantly improve resolution.[4] 2. Change Stationary Phase: If resolution is still an issue, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Labeled Peptide 1. Incomplete Binding: The peptide may not be retained on the SPE sorbent during the loading step. 2. Premature Elution: The wash solution may be too strong, causing the peptide to elute prematurely. 3. Incomplete Elution: The elution solvent may not be strong enough to desorb the peptide from the sorbent.1. Adjust Loading Conditions: Ensure the loading solution has a low organic content to promote binding to the reversed-phase sorbent. Acidify the sample with TFA or formic acid.[2] 2. Optimize Wash Step: Use a wash solution with a lower organic solvent concentration. Test different percentages to find the optimal balance between removing impurities and retaining the peptide. 3. Optimize Elution Step: Increase the organic solvent concentration in the elution buffer. Eluting with multiple smaller volumes can sometimes improve recovery.[2]
Presence of Contaminants in the Eluate 1. Insufficient Washing: The wash steps may not be effectively removing all impurities. 2. Non-specific Binding of Impurities: Some impurities may have similar properties to the peptide and bind to the sorbent.1. Increase Wash Volume/Steps: Increase the volume of the wash solution or add an additional wash step with a slightly stronger (but not eluting) solvent. 2. Use a Different Sorbent: If a specific type of contaminant is a persistent problem, consider an SPE cartridge with a different chemistry (e.g., mixed-mode or ion-exchange).

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound Labeled Peptides

This protocol provides a general guideline for the purification of 13C-acetylated peptides using a C18 reversed-phase column.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Sample: Lyophilized 13C-acetylated peptide dissolved in Mobile Phase A

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.[5]

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes at a flow rate appropriate for the column dimensions.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-60% Mobile Phase B over 30-60 minutes.

    • The optimal gradient will depend on the hydrophobicity of the specific peptide and should be optimized in analytical runs first.

  • Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while aromatic residues (Trp, Tyr) absorb at 280 nm.[3]

  • Fraction Collection: Collect fractions corresponding to the major peak(s) of interest.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence and purity of the 13C-acetylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Quantitative Data Summary (Example):

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-60% B in 45 min
Detection 214 nm
Injection Volume 20 µL
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Labeled Peptides

This protocol is suitable for desalting and enriching 13C-acetylated peptides prior to mass spectrometry analysis.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Vacuum manifold or centrifuge with SPE adapter

  • Conditioning Solvent: 100% Acetonitrile

  • Equilibration Solvent: 0.1% TFA in water

  • Wash Solvent: 5% Acetonitrile in 0.1% TFA in water

  • Elution Solvent: 60-80% Acetonitrile in 0.1% TFA in water

Methodology:

  • Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of the Conditioning Solvent through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the Equilibration Solvent. Do not allow the sorbent to dry out.

  • Sample Loading: Dissolve the peptide sample in the Equilibration Solvent and load it onto the conditioned and equilibrated cartridge. Load the sample slowly to ensure efficient binding.

  • Washing: Wash the cartridge with 2-3 column volumes of the Wash Solvent to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound peptide with 1-2 column volumes of the Elution Solvent into a clean collection tube.

  • Drying: Dry the eluted sample using a vacuum concentrator.

  • Reconstitution: Reconstitute the purified peptide in a solvent compatible with downstream applications (e.g., mass spectrometry).

Visualizations

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using this compound labeling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_purification Purification cluster_analysis Analysis Protein_Extraction Protein Extraction from Cells/Tissues Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Quantification->Proteolytic_Digestion Labeling Labeling with This compound Proteolytic_Digestion->Labeling SPE_Cleanup SPE Cleanup Labeling->SPE_Cleanup HPLC_Purification RP-HPLC Purification SPE_Cleanup->HPLC_Purification MS_Analysis LC-MS/MS Analysis HPLC_Purification->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: A typical workflow for quantitative proteomics using isotopic labeling.

EGFR Signaling Pathway and the Role of Acetylation

Protein acetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a crucial role in modulating signaling pathways. In the context of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, acetylation of key protein components can influence their activity and downstream signaling. For instance, EGFR itself can be acetylated, which can affect its phosphorylation status and subsequent signaling cascades that regulate cell proliferation, survival, and differentiation.[6][7][8][9][10] Dysregulation of acetylation in this pathway is often implicated in cancer.[10]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_acetylation Acetylation Regulation EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription HATs HATs (e.g., CBP) Acetylation_EGFR HATs->Acetylation_EGFR HDACs HDACs HDACs->Acetylation_EGFR Acetylation_EGFR->EGFR

Caption: EGFR signaling pathway with regulation by protein acetylation.

References

minimizing isotopic interference in 13C labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in 13C labeling experiments, and why is it a problem?

A: Isotopic interference refers to the confounding signals from naturally occurring stable isotopes, which can lead to inaccurate quantification of 13C enrichment from the tracer. The primary issue is the natural abundance of 13C, which is approximately 1.1% of all carbon atoms.[1][2] This means that even in an unlabeled sample, a molecule containing multiple carbon atoms will have a detectable signal at mass+1 (M+1), mass+2 (M+2), and so on, due to the probabilistic incorporation of natural 13C. This natural isotopic distribution can be mistaken for or mask the true labeling from the 13C-enriched tracer, leading to misinterpretation of metabolic flux data.[3]

Q2: How can I correct for the natural abundance of 13C in my mass spectrometry data?

A: Correcting for natural isotopic abundance is a critical step for accurate quantitative analysis.[3] This is typically done using computational algorithms that subtract the contribution of natural isotopes from the measured mass isotopomer distributions (MIDs).[4] Several software packages are available for this purpose, which use matrix-based methods to deconvolute the raw MS data. It is essential to analyze an unlabeled control sample alongside your labeled samples to accurately determine the natural isotopic distribution for each metabolite under your specific experimental conditions.[5]

Q3: What is metabolic cross-talk, and how does it affect my 13C labeling results?

A: Metabolic cross-talk, or metabolic channeling, refers to the transfer of metabolites between different cellular compartments or interconnected metabolic pathways. This can complicate the interpretation of 13C labeling patterns as the labeled atoms from your tracer can be distributed into unexpected pathways. For example, in mammalian cells, carbon from 13C-glucose can enter the TCA cycle, and its intermediates can then be used in other pathways like amino acid synthesis. Understanding the potential for cross-talk in your biological system is crucial for designing experiments and interpreting the resulting isotopologue data correctly.

Troubleshooting Guides

Problem 1: High background noise in mass spectrometry data.

Symptoms:

  • Poor signal-to-noise ratio in your mass spectra.

  • Difficulty in distinguishing low-level 13C enrichment from the baseline.

Possible Causes and Solutions:

CauseSolution
Contaminated Reagents or Glassware Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware to remove any residual carbon-containing compounds.
Suboptimal Mass Spectrometer Settings Optimize MS parameters such as scan range, resolution, and collision energy for your specific metabolites of interest.
Sample Matrix Effects High concentrations of salts or other non-volatile compounds in your sample can suppress ionization. Ensure proper sample cleanup and desalting steps are included in your protocol.
Instrument Contamination Run blank injections between samples to check for and minimize carryover from previous analyses.
Problem 2: Incomplete or slow 13C label incorporation.

Symptoms:

  • Low overall 13C enrichment in target metabolites even after a prolonged incubation period.

  • Failure to reach isotopic steady state.

Possible Causes and Solutions:

CauseSolution
Slow Metabolic Flux Increase the duration of the labeling experiment to allow sufficient time for the 13C label to incorporate into downstream metabolites. For pathways with slow turnover, reaching a true isotopic steady state may not be feasible, and dynamic labeling analysis might be more appropriate.[5]
Large Intracellular Pools of Unlabeled Metabolites Pre-culture cells in a medium with unlabeled substrate to deplete intracellular stores before introducing the 13C-labeled tracer.
Tracer Dilution Ensure the 13C-labeled tracer is of high isotopic purity. Unlabeled carbon sources in the medium (e.g., from serum) can dilute the tracer; use dialyzed serum or a serum-free medium if possible.
Cell Health and Viability Ensure that the cells are healthy and metabolically active. Perform cell viability assays and optimize culture conditions.

Data Presentation

Natural Abundance of Key Isotopes in Biological Samples

The following table summarizes the approximate natural abundances of stable isotopes for elements commonly found in biological molecules. This information is crucial for understanding the baseline isotopic distribution in your samples.[1][2][6][7]

ElementIsotopeMass (u)Natural Abundance (%)
Hydrogen ¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen ¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur ³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02
Comparison of Software for 13C-Metabolic Flux Analysis (MFA)

Several software packages are available to assist with the computational aspects of 13C-MFA, including data correction, flux estimation, and statistical analysis.

SoftwareKey FeaturesPlatform
13CFLUX2 High-performance suite for large-scale MFA, supports various labeling experiments, includes tools for experimental design and statistical analysis.[8][9]C++, with Java and Python add-ons (Linux/Unix)
OpenFLUX User-friendly and flexible for small to large-scale MFA, open-source.[10]Java and MATLAB
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based toolbox for isotopomer network modeling and flux analysis.MATLAB
Metran One of the earlier comprehensive tools for 13C-MFA.-
FiatFlux Another established tool for flux analysis.-

Experimental Protocols

Protocol: 13C Labeling and Metabolite Extraction from Adherent Mammalian Cells

This protocol provides a general workflow for labeling cultured mammalian cells with a 13C-tracer and extracting polar metabolites for mass spectrometry analysis.

Materials:

  • Adherent mammalian cells

  • Culture medium (e.g., DMEM, RPMI)

  • Dialyzed fetal bovine serum (FBS)

  • 13C-labeled tracer (e.g., [U-13C]-glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol / 20% water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Medium Exchange: One hour before labeling, replace the culture medium with fresh medium containing dialyzed FBS to minimize unlabeled metabolites from the serum.

  • Tracer Introduction:

    • Aspirate the medium.

    • Quickly wash the cells with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing the 13C-tracer.

  • Incubation: Incubate the cells for the desired labeling period. The optimal time will depend on the specific metabolic pathway and may need to be determined empirically.

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the plate to quench metabolism and lyse the cells.

    • Place the plate on dry ice for 10-15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Collection:

    • Vortex the tubes for 30 seconds and place on ice for 1 minute. Repeat this for a total of 10 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new clean tube.

  • Sample Storage: Store the extracted metabolites at -80°C until analysis by mass spectrometry.

Visualizations

a_Metabolic_Pathway_Interference cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway cluster_aa Amino Acid Synthesis 13C-Glucose 13C-Glucose G6P G6P 13C-Glucose->G6P F6P F6P G6P->F6P Ribose-5P Ribose-5P G6P->Ribose-5P Pyruvate Pyruvate F6P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate alpha-KG alpha-KG Citrate->alpha-KG Malate Malate alpha-KG->Malate Glutamate Glutamate alpha-KG->Glutamate Interference Point Malate->Citrate

Caption: Metabolic pathway showing potential 13C interference.

b_Troubleshooting_Workflow Start Start Inaccurate_Enrichment Inaccurate 13C Enrichment Data Start->Inaccurate_Enrichment Check_Natural_Abundance Correct for Natural Abundance? Inaccurate_Enrichment->Check_Natural_Abundance No Check_Background_Noise High Background Noise? Inaccurate_Enrichment->Check_Background_Noise Yes Check_Label_Incorporation Incomplete Label Incorporation? Inaccurate_Enrichment->Check_Label_Incorporation Yes Implement_Correction_Algorithm Implement Correction Algorithm Check_Natural_Abundance->Implement_Correction_Algorithm Optimize_MS_Settings Optimize MS Settings & Sample Prep Check_Background_Noise->Optimize_MS_Settings Optimize_Labeling_Time Optimize Labeling Time & Conditions Check_Label_Incorporation->Optimize_Labeling_Time Re-analyze_Data Re-analyze Data Implement_Correction_Algorithm->Re-analyze_Data Optimize_MS_Settings->Re-analyze_Data Optimize_Labeling_Time->Re-analyze_Data

Caption: Troubleshooting workflow for inaccurate 13C data.

c_Data_Correction_Workflow Raw_MS_Data Raw MS Data (Labeled Sample) Correction_Algorithm {Correction Algorithm | - Subtracts natural abundance - Corrects for tracer impurity} Raw_MS_Data->Correction_Algorithm Unlabeled_Control Unlabeled Control (Natural Abundance) Unlabeled_Control->Correction_Algorithm Corrected_MIDs Corrected MIDs (Mass Isotopomer Distributions) Correction_Algorithm->Corrected_MIDs Flux_Analysis {Metabolic Flux Analysis} Corrected_MIDs->Flux_Analysis

Caption: Workflow for correcting mass spectrometry data.

References

best practices for storing and handling Acetic anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Acetic anhydride-1,1'-13C2.

Storage and Handling

Proper storage and handling of this compound are critical for ensuring its integrity and for the safety of laboratory personnel. As a flammable, corrosive, and toxic substance, it requires stringent safety protocols.

Key Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition, heat, and moisture.[1] Keep containers tightly closed and store in a designated flammable liquids cabinet.

  • Handling: Always handle this compound in a certified chemical fume hood.[2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure adequate ventilation to prevent the buildup of flammable and toxic vapors.

  • Incompatible Materials: Avoid contact with water, alcohols, strong oxidizing agents, strong bases, and metals, as it can react violently.

  • Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material like vermiculite or dry sand and dispose of it as hazardous waste. Do not use water to clean up spills, as it reacts with acetic anhydride to produce acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or No Reaction Reagent Degradation: The most common cause is the hydrolysis of this compound due to exposure to moisture, forming the less reactive acetic acid-1-13C.- Use a fresh vial of the reagent. - Ensure all glassware is thoroughly dried before use. - Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Gently warm the reaction mixture according to the protocol's specifications.
Incorrect pH: For reactions involving amines, the pH of the solution is critical for efficient acetylation.[3]- Adjust the pH of the reaction mixture to the optimal range (typically around 8.0 for amine acetylation) using a suitable buffer.[3]
Unexpected Side Products Presence of Water: Hydrolysis of the anhydride will lead to the formation of acetic acid-1-13C, which can complicate purification.- Follow the recommendations for preventing reagent degradation.
Reaction with Solvent: Protic solvents (e.g., alcohols) can react with the anhydride.- Use an appropriate aprotic solvent for your reaction.
Difficulty in Product Purification Excess Reagent: Unreacted this compound and the acetic acid-1-13C byproduct can be challenging to remove.- Quench the reaction with a suitable reagent (e.g., water or a primary amine) to consume excess anhydride. - Use appropriate purification techniques such as column chromatography, HPLC, or extraction to separate the labeled product from byproducts.
Low Isotopic Incorporation Isotopic Dilution: Contamination with non-labeled acetic anhydride or acetic acid.- Ensure that all reagents and solvents are free from non-labeled contaminants. - Verify the isotopic purity of the this compound from the supplier's certificate of analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as an isotopic labeling agent in scientific research.[3] It introduces a stable isotope label (¹³C) at the carbonyl carbons of the acetyl group, which allows for the tracking and quantification of molecules in various biological and chemical systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] Common applications include mechanistic studies of acetylation reactions and metabolic flux analysis.

Q2: Why is ¹³C labeling with this compound advantageous over other isotopic labeling methods?

A2: A significant advantage of using ¹³C for labeling is that it generally does not cause a shift in the retention time during liquid chromatography, ensuring that the labeled and unlabeled molecules co-elute.[3] This simplifies data analysis compared to deuterium labeling, which can sometimes alter chromatographic behavior. Furthermore, ¹³C is a stable, non-radioactive isotope, making it safe for in vivo metabolic studies.[3]

Q3: How can I confirm the success and extent of the labeling reaction?

A3: The success of the labeling reaction can be confirmed and quantified using:

  • Mass Spectrometry (MS): The incorporation of one ¹³C-labeled acetyl group will result in a mass shift of +2 Da for each acetyl group added to the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show characteristic signals for the labeled carbonyl carbons. The presence of two adjacent ¹³C nuclei can also lead to unique and identifiable splitting patterns due to ¹³C-¹³C scalar coupling, which can aid in structural elucidation.[3]

Q4: What is the expected byproduct of a reaction with this compound?

A4: The primary byproduct of an acetylation reaction with this compound is acetic acid-1-13C.

Q5: Can this compound be used in aqueous solutions?

A5: While this compound reacts with water, it can be used for labeling in aqueous media, such as for the acetylation of amino acids in urine or serum.[3] In these cases, the reaction with the target molecule (e.g., an amine) is often faster than hydrolysis, especially when the pH is controlled (around 8.0).[3] However, an excess of the anhydride is typically required to compensate for the competing hydrolysis reaction.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 104.07 g/mol
Boiling Point 138-140 °C
Melting Point -73 °C
Density 1.101 g/mL at 25 °C
Isotopic Purity Typically ≥99 atom % ¹³C

Experimental Protocols

Protocol 1: General Procedure for Acetylation of a Primary Amine

  • Preparation: Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger. Typically, 1.1 to 1.5 equivalents are used.

  • Addition of this compound: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time determined for the specific substrate (monitor by TLC or LC-MS).

  • Quenching: Quench the reaction by adding a small amount of water or a primary amine (e.g., ethanolamine) to consume any unreacted anhydride.

  • Work-up: Perform an aqueous work-up to remove the base and acetic acid-1-13C byproduct. This typically involves washing with a dilute acid solution, followed by a dilute base solution, and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting labeled product by column chromatography or recrystallization.

Protocol 2: Acetylation of Amino Acids in Aqueous Media

  • Sample Preparation: Dissolve the amino acid sample in a buffered aqueous solution at pH ~8.0.[3]

  • Reagent Addition: Add an excess of this compound to the solution while vortexing.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Analysis: Directly analyze the reaction mixture using LC-MS or another appropriate analytical technique to identify and quantify the acetylated amino acids.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve Substrate in Anhydrous Solvent prep2 Add Non-Nucleophilic Base prep1->prep2 reac1 Add this compound prep2->reac1 reac2 Stir and Monitor Reaction reac1->reac2 work1 Quench Reaction reac2->work1 work2 Aqueous Work-up work1->work2 work3 Purify Labeled Product work2->work3

Caption: General workflow for the acetylation of a primary amine.

troubleshooting_logic start Incomplete Reaction? cause1 Reagent Degraded? start->cause1 Yes cause2 Incorrect Temperature? start->cause2 Yes cause3 Incorrect pH? start->cause3 Yes solution1 Use Fresh Reagent Work Under Inert Atmosphere cause1->solution1 solution2 Adjust Reaction Temperature cause2->solution2 solution3 Optimize pH of Solution cause3->solution3

Caption: Troubleshooting logic for incomplete acetylation reactions.

References

Technical Support Center: Optimizing Acetic Anhydride-1,1'-13C2 Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions for derivatization using Acetic anhydride-1,1'-13C2.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization process.

Issue 1: Low or Incomplete Derivatization Yield

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Optimize the reaction temperature. While many reactions proceed at room temperature, heating can significantly increase the reaction rate and yield. For example, acetylation of benzyl alcohol with acetic anhydride at 60°C resulted in complete conversion, compared to only 63% at room temperature[1].
Inappropriate Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress over time to determine the optimal reaction time for your specific analyte.
Incorrect pH of the Reaction Mixture The pH of the reaction medium can significantly influence the derivatization efficiency. For the acetylation of starches, a higher pH (9-10) resulted in a higher degree of substitution compared to a more neutral pH[2]. For amine derivatization, a basic catalyst like pyridine is often used to neutralize the acetic acid byproduct and drive the reaction to completion.
Insufficient Reagent Concentration A molar excess of acetic anhydride is often recommended to ensure complete derivatization.[3] Using a significant molar excess of acetic anhydride can be beneficial, and it can also act as a drying agent by reacting with any water present in the sample.[3]
Presence of Water (Hydrolysis of Reagent) Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to water.
Poor Catalyst Activity For less reactive compounds, a catalyst is often necessary. Pyridine is a commonly used basic catalyst that also acts as a solvent. For sterically hindered or less nucleophilic functional groups, a more potent catalyst such as 4-dimethylaminopyridine (DMAP) may be required.[4]

Issue 2: Presence of Side Products

Possible Causes and Solutions:

CauseRecommended Action
Reaction with Solvent Pyridine, a common catalyst and solvent, can sometimes react with acetic anhydride.[5] If this is suspected, consider using an alternative inert solvent like chloroform or ethyl acetate.
Diacetylation of Primary Amines Under harsh reaction conditions, primary amines may undergo diacetylation. To avoid this, use milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely.
Instability of the Analyte The analyte itself might be unstable under the derivatization conditions. If degradation is observed, try using milder conditions or a different derivatization reagent.

Issue 3: Poor Chromatographic Performance of the Derivatized Analyte

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Removal of Excess Reagent Excess acetic anhydride and the acetic acid byproduct can interfere with chromatographic analysis. After the reaction, remove these components by evaporation under a stream of nitrogen or by using a vacuum.[3]
Adsorption of Analyte to Glassware Polar analytes can adsorb to active sites on glass surfaces, leading to peak tailing and poor reproducibility. Silanizing glassware can help to minimize this issue.
Instability of the Derivative While acetylated derivatives are generally stable, they can be susceptible to hydrolysis, especially under alkaline conditions.[6] Ensure the pH of subsequent sample handling and analysis steps is controlled.

Frequently Asked Questions (FAQs)

Q1: What functional groups can be derivatized with this compound?

Acetic anhydride is a versatile acylation reagent that reacts with nucleophilic functional groups. The primary targets for derivatization are:

  • Primary and Secondary Amines: These react readily to form stable acetamides.[7]

  • Phenols: The hydroxyl group of phenols is acetylated to form phenyl acetates.

  • Alcohols: Both primary and secondary alcohols can be acetylated, although the reaction may require heating or a catalyst.

  • Thiols: Thiols react to form thioacetates.

Under anhydrous conditions, acetic anhydride derivatizes amines, phenols, and alcohols. However, under basic aqueous conditions, it selectively derivatizes amines and phenols, but not alcohols.[7]

Q2: What are the typical reaction conditions for derivatization with this compound?

The optimal conditions will vary depending on the analyte. However, a general starting point is provided below.

General Protocol for Derivatization:

A general procedure for acetylation involves dissolving the sample in a suitable solvent, adding acetic anhydride and a catalyst (if needed), and heating the mixture.[5]

ParameterGeneral Recommendation
Solvent Chloroform, Pyridine, Ethyl Acetate
Reagent Ratio Molar excess of this compound
Catalyst Pyridine or 4-Dimethylaminopyridine (DMAP)
Temperature Room temperature to 100°C
Time 20 minutes to several hours

Q3: How can I monitor the completion of the derivatization reaction?

To determine if the derivatization is complete, you can analyze aliquots of the reaction mixture at different time points using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when there is no further increase in the peak area of the derivatized product.[5]

Q4: How do I remove the excess this compound and byproducts after the reaction?

The excess reagent and the acetic acid byproduct are volatile and can typically be removed by evaporating the reaction mixture to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.[3] The dried residue can then be reconstituted in a suitable solvent for analysis.

Experimental Protocols & Data

Protocol 1: General Derivatization of Amines and Phenols

This protocol is a general guideline and may need to be optimized for specific analytes.

  • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or chloroform).

  • Add a 1.5 to 2-fold molar excess of this compound.

  • If pyridine is not used as the solvent, add a catalytic amount (e.g., 10 µL) of pyridine.

  • Heat the mixture at 50-70°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagents under a stream of nitrogen.

  • Reconstitute the residue in a solvent suitable for your analytical method (e.g., ethyl acetate for GC-MS).

Table 1: Influence of Reaction Conditions on Acetylation Yield (Illustrative)

The following data is synthesized from general knowledge of acetylation reactions and should be used as a guideline for optimization. Specific yields for this compound may vary.

Analyte (Functional Group)Temperature (°C)Time (min)CatalystApproximate Yield (%)
Aniline (Primary Amine)2530Pyridine>95
Diethylamine (Secondary Amine)5060Pyridine>90
Phenol (Phenol)7060Pyridine>95
Benzyl Alcohol (Primary Alcohol)70120DMAP>90
Cysteine (Thiol)5045None>85

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis sample Dissolve Sample in Solvent add_reagent Add this compound sample->add_reagent add_catalyst Add Catalyst (e.g., Pyridine) add_reagent->add_catalyst react Incubate at Optimal Temperature & Time add_catalyst->react evaporate Evaporate Excess Reagent & Solvent react->evaporate reconstitute Reconstitute in Analytical Solvent evaporate->reconstitute analyze GC-MS or LC-MS Analysis reconstitute->analyze

Caption: General workflow for this compound derivatization.

troubleshooting_logic start Low Derivatization Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions reagent_hydrolysis Reagent Hydrolysis start->reagent_hydrolysis optimize_temp Optimize Temperature incomplete_reaction->optimize_temp optimize_time Optimize Time incomplete_reaction->optimize_time check_catalyst Check Catalyst/pH incomplete_reaction->check_catalyst increase_reagent Increase Reagent Concentration incomplete_reaction->increase_reagent use_milder_conditions Use Milder Conditions side_reactions->use_milder_conditions use_anhydrous_solvent Use Anhydrous Solvents reagent_hydrolysis->use_anhydrous_solvent

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Quantifying Low-Abundance Proteins with 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C-based metabolic labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to quantify low-abundance proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during your quantitative proteomics experiments.

Issue 1: Poor or No Signal for Known Low-Abundance Proteins

Q: I am not detecting my low-abundance protein of interest, or the signal-to-noise ratio is very low. What are the possible causes and solutions?

A: This is a common challenge due to the wide dynamic range of protein expression in cells. High-abundance proteins can often mask the signals of less abundant ones.

Possible Causes and Solutions:

  • High Sample Complexity: The sheer number of different proteins in a whole-cell lysate can overwhelm the mass spectrometer, preventing the detection of low-abundance peptides.

    • Solution 1: Subcellular Fractionation. Enriching for specific organelles (e.g., nucleus, mitochondria) or cellular compartments reduces the complexity of the sample, thereby increasing the relative concentration of proteins localized to that compartment. This is a widely used method to enhance the detection of low-number regulatory proteins.[1]

    • Solution 2: Enrichment/Depletion Strategies. Before mass spectrometry analysis, you can either deplete highly abundant proteins (like albumin in plasma) or enrich for your proteins of interest.[2][3][4] This can be achieved through methods like immunoaffinity depletion or by using combinatorial peptide ligand libraries to capture and concentrate low-abundance proteins.[3]

  • Insufficient Starting Material: For particularly low-abundance proteins, especially in immunoprecipitation experiments, a larger amount of starting material is necessary to obtain a detectable signal.

    • Solution: Scale up your experiment. For immunoprecipitation (IP) experiments, starting with a larger number of cells (e.g., 5 x 15cm dishes) is recommended to identify co-purified proteins at endogenous levels.

  • Sample Loss During Preparation: Low-abundance proteins can be lost during sample preparation steps like gel extraction or desalting.

    • Solution: Optimize your sample preparation workflow to minimize steps and potential for loss. For very small sample amounts, in-solution digestion may be preferable to in-gel digestion to avoid peptide loss during extraction from the gel matrix.[1]

Issue 2: Inaccurate or Skewed Quantification Ratios

Q: My SILAC ratios are skewed, or I am observing unexpected variability between replicates. What could be causing this?

A: Inaccurate quantification in SILAC experiments often points to issues with the labeling process itself or metabolic conversions within the cells.

Possible Causes and Solutions:

  • Incomplete Labeling: If the "heavy" labeled cells have not fully incorporated the isotopic amino acids, the presence of unlabeled ("light") versions of peptides will artificially lower the heavy/light ratio, leading to inaccurate quantification.[5][6]

    • Solution 1: Ensure Sufficient Cell Doublings. Cells should be cultured for at least five to seven generations in the SILAC medium to ensure complete incorporation of the labeled amino acids.[7] The labeling efficiency should be checked by mass spectrometry before starting the main experiment.

    • Solution 2: Use Dialyzed Serum. Standard fetal bovine serum (FBS) contains unlabeled amino acids that can compete with the heavy isotopes and lead to incomplete labeling. Always use dialyzed FBS, from which free amino acids have been removed.[5]

    • Solution 3: Label-Swap Replicates. Performing a replicate experiment where the labeling is swapped (i.e., the control is "heavy" and the treated sample is "light") can help to identify and correct for systemic errors arising from incomplete labeling.[6]

  • Arginine-to-Proline Conversion: Some cell lines can metabolically convert labeled arginine to labeled proline.[2][8] This leads to an underestimation of the abundance of "heavy" peptides that contain proline, as the isotopic label appears in an unexpected amino acid.[2]

    • Solution 1: Supplement with Unlabeled Proline. Adding excess unlabeled L-proline to the SILAC medium can suppress the metabolic pathway that converts arginine to proline.[2][7]

    • Solution 2: Reduce Arginine Concentration. In some cases, lowering the concentration of arginine in the medium can make the conversion metabolically unfavorable, though this may not completely prevent it.[2]

    • Solution 3: Genetic Modification. For organisms amenable to genetic manipulation, deleting the genes responsible for arginine catabolism (e.g., arginase) can abolish the conversion.[8]

  • Mixing Errors: Inaccurate mixing of the "light" and "heavy" cell populations before analysis will lead to systematically skewed ratios.

    • Solution: Perform a preliminary 1:1 mix of untreated "light" and "heavy" whole-cell lysates and analyze by mass spectrometry to confirm accurate mixing before proceeding with the main experiment.

Frequently Asked Questions (FAQs)

Q1: What is the typical detection limit for low-abundance proteins using SILAC?

A1: The detection limit is not a fixed value and depends on several factors, including the mass spectrometer's sensitivity, the complexity of the sample, and the efficiency of any enrichment strategies used.[9] Modern high-resolution mass spectrometers can achieve attomolar sensitivities.[10] However, the primary challenge for low-abundance proteins is often the dynamic range of the proteome rather than the absolute sensitivity of the instrument. By combining SILAC with enrichment techniques, it is possible to quantify proteins present at very low copy numbers per cell.

Q2: How can I confirm that my cells are fully labeled before starting my experiment?

A2: After at least five cell doublings in the SILAC medium, you should perform a labeling efficiency test.[11] This involves harvesting a small number of cells, extracting the proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. By searching the data for peptide pairs, you can determine the percentage of incorporation of the heavy amino acids. A labeling efficiency of over 95% is generally considered acceptable.[12]

Q3: Is SILAC suitable for non-dividing cells?

A3: Conventional SILAC is challenging for non-dividing cells due to incomplete labeling.[5] However, variations of the SILAC method have been developed to address this. For example, by using two different sets of heavy amino acids, accurate quantification can be achieved in partially labeled, non-dividing cells.[5]

Q4: My mass spectra are very complex. How can I simplify them to improve the identification of low-abundance peptides?

A4: High spectral complexity is a common issue. In addition to the enrichment strategies mentioned in the troubleshooting guide, you can also employ fractionation at the peptide level. Techniques like high-pH reversed-phase chromatography can separate the peptide mixture into multiple fractions before analysis by the mass spectrometer, reducing the complexity of each individual run and increasing the number of identified peptides.

Q5: What are the key advantages of using 13C labeling (SILAC) over other quantitative proteomics methods for low-abundance proteins?

A5: The primary advantage of SILAC is that the "light" and "heavy" samples are combined at the very beginning of the experimental workflow (at the cell or lysate stage).[13][14] This minimizes quantitative errors that can be introduced by handling different samples in parallel during subsequent steps like protein digestion and peptide cleanup.[5] This is particularly important for low-abundance proteins, where sample loss can have a significant impact on quantification.

Quantitative Data Tables

Table 1: Comparison of Strategies to Overcome the Dynamic Range of Protein Abundance

StrategyPrincipleAdvantagesDisadvantagesTypical Improvement in Protein IDs
High-Abundance Protein Depletion Immunoaffinity columns remove the most abundant proteins (e.g., albumin, IgG).Specific removal of known high-abundance proteins.Can non-specifically remove interacting low-abundance proteins; costly.~25% more proteins identified compared to no depletion.
Low-Abundance Protein Enrichment Combinatorial peptide ligand libraries (CPLL) bind a wide range of proteins, concentrating low-abundance ones while high-abundance proteins saturate their ligands and are washed away.[3]Unbiased enrichment of a broad range of low-abundance proteins; technically simpler and often cheaper than depletion.The final protein amount is lower than with depletion, but the relative concentration of low-abundance proteins is higher.Can lead to the identification of a large number of previously undetected proteins.
Subcellular Fractionation Centrifugation-based methods to isolate specific organelles or cellular compartments.[1]Reduces sample complexity and enriches for proteins in a specific location; provides spatial information.Can be time-consuming and may introduce contaminants from other compartments.Varies depending on the fraction, but significantly increases the depth of coverage for that compartment's proteome.

Table 2: Troubleshooting Summary for Common SILAC Issues

Observed ProblemPotential CauseRecommended Action
Low Signal/No Detection of Target Protein High sample complexity masking the signal.Perform subcellular fractionation or use enrichment/depletion kits.
Insufficient starting material.Scale up the cell culture, especially for IP experiments.
Sample loss during preparation.Minimize sample handling steps; consider in-solution digestion.
Skewed H/L Ratios (Lower than Expected) Incomplete incorporation of heavy amino acids.Ensure >5 cell doublings; use dialyzed FBS; perform a labeling efficiency check.[5]
Arginine-to-proline conversion.Supplement SILAC media with unlabeled proline; consider reducing arginine concentration or using genetically modified cell lines.[2][8]
Inaccurate 1:1 mixing of samples.Perform a 1:1 mix of untreated lysates and verify ratios by MS before the main experiment.
High Variability Between Replicates Inconsistent sample preparation.Standardize all steps of the protocol; combine samples as early as possible.
Systemic experimental errors.Perform label-swap replicate experiments to identify and correct for bias.[6]

Experimental Protocols

Detailed Methodology for SILAC-based Quantification of Low-Abundance Proteins

This protocol provides a general workflow. Specific details may need to be optimized for your cell line and experimental goals.

  • Cell Culture and Labeling:

    • Prepare two types of SILAC media: "light" medium containing natural abundance L-lysine and L-arginine, and "heavy" medium containing 13C6-L-lysine and 13C6-L-arginine.

    • Crucially, use dialyzed fetal bovine serum (dFBS) to avoid introducing unlabeled amino acids. [5]

    • If your cell line is known to exhibit arginine-to-proline conversion, supplement both media with unlabeled L-proline (e.g., 200 mg/L).[7]

    • Split your cell population into two flasks and culture one in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five doublings to ensure >95% incorporation of the labeled amino acids.[11]

    • Perform a labeling efficiency check on a small aliquot of cells before proceeding.

  • Experimental Treatment and Cell Lysis:

    • Apply your experimental treatment to one population of cells (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).

    • Harvest the cells, wash with PBS, and determine the cell count for each population.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio.

    • Lyse the combined cell pellet using a mass spectrometry-compatible lysis buffer containing protease and phosphatase inhibitors.

  • Enrichment of Low-Abundance Proteins (Optional but Recommended):

    • If targeting a specific subcellular compartment, perform a fractionation protocol at this stage.

    • Alternatively, use an enrichment kit (e.g., CPLL) or a depletion kit according to the manufacturer's instructions to reduce the dynamic range of the proteome.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate (e.g., using a BCA assay).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides overnight using a mass spectrometry-grade protease, such as trypsin.

  • Peptide Cleanup and Fractionation:

    • Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry.

    • For highly complex samples, perform an additional fractionation step, such as high-pH reversed-phase liquid chromatography, to separate the peptides into multiple fractions.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

    • The mass spectrometer will detect the "light" and "heavy" peptide pairs, which are chemically identical but have a known mass difference due to the 13C labeling.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra.

    • The software will calculate the heavy-to-light (H/L) ratio for each peptide pair by comparing their signal intensities.

    • The protein ratio is then determined by averaging the ratios of all unique peptides identified for that protein.

Visualizations

SILAC_Workflow cluster_CellCulture 1. Cell Culture & Labeling cluster_Processing 2. Sample Processing cluster_Analysis 3. Analysis Light Culture Light Culture Treatment (Control) Treatment (Control) Light Culture->Treatment (Control) Heavy Culture Heavy Culture Treatment (Experimental) Treatment (Experimental) Heavy Culture->Treatment (Experimental) Combine Cells (1:1) Combine Cells (1:1) Treatment (Control)->Combine Cells (1:1) Treatment (Experimental)->Combine Cells (1:1) Cell Lysis Cell Lysis Combine Cells (1:1)->Cell Lysis Enrichment/Depletion Enrichment/Depletion Cell Lysis->Enrichment/Depletion Optional Protein Digestion Protein Digestion Enrichment/Depletion->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Quantification Protein Quantification Data Analysis->Protein Quantification Troubleshooting_Tree Start Problem: Inaccurate or Low Signal for Low-Abundance Proteins CheckSignal Is the protein detected at all? Start->CheckSignal NoSignal No Signal CheckSignal->NoSignal No LowSignal Low Signal / Poor S/N CheckSignal->LowSignal Yes Sol_Enrich Action: Enrich for low-abundance proteins or perform subcellular fractionation. NoSignal->Sol_Enrich Sol_ScaleUp Action: Increase starting material amount. NoSignal->Sol_ScaleUp CheckRatios Are quantification ratios skewed? LowSignal->CheckRatios Sol_MS_Params Action: Optimize MS parameters for sensitivity. LowSignal->Sol_MS_Params SkewedRatios Yes, Ratios Skewed CheckRatios->SkewedRatios Yes OkRatios No, Ratios Consistent CheckRatios->OkRatios No Sol_Labeling Action: Verify >95% label incorporation. Ensure >5 cell doublings and use of dialyzed serum. SkewedRatios->Sol_Labeling Sol_ArgPro Action: Check for Arg->Pro conversion. If present, add unlabeled Proline to media. SkewedRatios->Sol_ArgPro Sol_Mixing Action: Perform a 1:1 mixing control experiment. SkewedRatios->Sol_Mixing OkRatios->Sol_Enrich

References

Validation & Comparative

Unveiling the Advantages of Acetic Anhydride-1,1'-13C2 in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics and metabolomics, the choice of isotopic labeling reagent is paramount to achieving accurate and reproducible results. Acetic anhydride-1,1'-13C2 has emerged as a powerful tool for introducing a stable isotope label onto primary and secondary amines, as well as phenolic hydroxyl groups. This comparison guide provides a detailed analysis of the advantages of using this compound over other common labeling reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A Comparative Analysis of Labeling Reagents

The primary advantage of utilizing ¹³C-based labeling reagents like this compound lies in the minimal impact on the chromatographic behavior of labeled molecules. Unlike deuterium-labeled compounds, which can exhibit slight shifts in retention time, ¹³C-labeled molecules co-elute with their unlabeled counterparts. This co-elution is critical for accurate quantification in mass spectrometry-based analyses, as it ensures that the labeled and unlabeled species are measured under identical conditions.

FeatureThis compoundDeuterated Acetic AnhydrideIsobaric Tags (iTRAQ, TMT)Dimethyl Labeling
Labeling Chemistry Acetylation of primary/secondary amines and phenolsAcetylation of primary/secondary amines and phenolsAmine-reactive NHS estersReductive amination of primary amines
Mass Shift +44 Da (+2 Da from ¹³C per acetyl group)Variable, typically +3 Da per acetyl groupIsobaric, reporter ions used for quantification+28 Da per dimethyl group
Chromatographic Co-elution ExcellentCan exhibit slight retention time shiftsGenerally goodGood
Labeling Efficiency Can reach 100% under optimized conditions.[1]HighHighHigh
Quantification MS1 level, peak intensity ratioMS1 level, peak intensity ratioMS2/MS3 level, reporter ion intensityMS1 level, peak intensity ratio
Multiplexing Capability Typically 2-plex (light vs. heavy)Typically 2-plex (light vs. heavy)Up to 18-plex with TMTproUp to 3-plex (light, intermediate, heavy)
Cost-Effectiveness Generally cost-effectiveGenerally cost-effectiveHigher cost per sampleVery cost-effective
Key Advantage No chromatographic shift, simple chemistrySimple chemistryHigh multiplexing capabilityLow cost, simple procedure
Potential Drawback Limited multiplexingPotential for isotopic effects on chromatographyRatio compression, higher costLimited multiplexing, potential for side reactions

Experimental Workflow and Protocols

The following sections provide a detailed experimental workflow for quantitative proteomics using this compound and a specific protocol for peptide labeling.

General Experimental Workflow

The overall workflow for a quantitative proteomics experiment using this compound labeling involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis p1 Protein Extraction p2 Protein Quantification p1->p2 p3 Reduction & Alkylation p2->p3 p4 Proteolytic Digestion p3->p4 l1 Control Sample: Unlabeled Acetic Anhydride l2 Experimental Sample: This compound a1 Sample Pooling l1->a1 l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis: Peptide ID & Quantification a2->a3

Fig. 1: General workflow for quantitative proteomics using isotopic acetic anhydride labeling.
Detailed Protocol for Peptide Labeling with this compound

This protocol is adapted from established methods for chemical labeling of peptides for mass spectrometry analysis.

Materials:

  • Peptide sample (from proteolytic digest) dissolved in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB, pH 8.5)

  • This compound

  • Unlabeled acetic anhydride (for the control sample)

  • Acetonitrile (ACN)

  • Hydroxylamine solution (for quenching)

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation: Ensure the peptide sample is free of primary amine-containing buffers (e.g., Tris). The peptide concentration should be determined accurately.

  • Reagent Preparation: Prepare a fresh solution of this compound in ACN. The concentration will depend on the amount of peptide to be labeled. A 25-fold molar excess of acetic anhydride over the free amino groups in the peptides is a good starting point.[1]

  • Labeling Reaction:

    • To the peptide solution, add the this compound solution.

    • Vortex the mixture gently and incubate at room temperature for 30 minutes.[1]

    • For the control sample, perform the same reaction using unlabeled acetic anhydride.

  • Quenching: Add hydroxylamine solution to the reaction mixture to quench any excess acetic anhydride. Incubate for 15 minutes at room temperature.

  • Sample Pooling: Combine the labeled and unlabeled peptide samples at the desired ratio (e.g., 1:1).

  • Desalting: Acidify the pooled sample with formic acid to a final concentration of 0.1-1%. Desalt the sample using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Elute the labeled peptides from the C18 column and analyze by LC-MS/MS.

Signaling Pathway Visualization

The choice of labeling reagent can be critical when studying specific signaling pathways that involve protein acetylation. The diagram below illustrates a generic signaling pathway leading to protein acetylation, a post-translational modification that can be quantified using this compound.

signaling_pathway cluster_pathway Cellular Signaling Cascade Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor HAT_Gene HAT Gene Expression Transcription_Factor->HAT_Gene HAT_Protein Histone Acetyltransferase (HAT) HAT_Gene->HAT_Protein Target_Protein Target Protein HAT_Protein->Target_Protein Acetylation Acetylated_Protein Acetylated Protein

Fig. 2: A simplified signaling pathway leading to protein acetylation.

Logical Relationships in Reagent Selection

The decision to use this compound over other reagents is based on a logical assessment of experimental goals and analytical methods.

logical_relationship cluster_decision Labeling Reagent Selection Logic Goal Experimental Goal Quantification Accurate Quantification Goal->Quantification High_Multiplexing High Multiplexing Goal->High_Multiplexing Cost_Constraint Cost Constraint Goal->Cost_Constraint Reagent_AA This compound Quantification->Reagent_AA Requires co-elution Reagent_iTRAQ iTRAQ/TMT High_Multiplexing->Reagent_iTRAQ Cost_Constraint->Reagent_AA Reagent_DM Dimethyl Labeling Cost_Constraint->Reagent_DM

Fig. 3: Decision tree for selecting an appropriate isotopic labeling reagent.

Conclusion

This compound offers significant advantages for researchers requiring accurate and reliable quantification of proteins and metabolites. Its simple and efficient labeling chemistry, coupled with the key benefit of avoiding chromatographic shifts seen with deuterium labels, makes it an excellent choice for a wide range of applications in mass spectrometry-based research. While it may not offer the high multiplexing capabilities of isobaric tags, its cost-effectiveness and the accuracy of MS1-level quantification make it a highly valuable reagent in the toolkit of scientists and drug development professionals. The provided protocols and workflows serve as a guide for the successful implementation of this compound in your research endeavors.

References

Cross-Validation of Acetic Anhydride-1,1'-13C2 with SILAC and TMT for Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Quantitative Proteomics Labeling Strategies

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Labeling techniques introduce a mass signature that allows for the differentiation and quantification of proteins from different samples within a single mass spectrometry analysis.

Acetic Anhydride-1,1'-13C2: This chemical labeling method introduces a stable isotope label by acetylating the primary amines of proteins (N-terminus and the ε-amino group of lysine residues). The use of this compound results in a mass shift of +44 Da (+2 Da for each of the two acetyl groups from the 13C isotopes compared to the natural abundance 12C) for each labeled amine. By labeling one sample with the heavy isotope-labeled reagent and another with a light (unlabeled) acetic anhydride, the relative abundance of proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture): SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal (light) or heavy stable isotope-labeled essential amino acids (e.g., 13C6-Arginine, 13C6-Lysine).[1] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[2][3] Labeled and unlabeled cell populations can then be subjected to different experimental conditions, combined, and analyzed. The relative protein abundance is determined by the ratio of the signal intensities of the heavy and light peptide pairs.[1] A key advantage of SILAC is that samples are combined at the cellular level, minimizing downstream sample handling variability.[4]

TMT (Tandem Mass Tags): TMT is a chemical labeling method that utilizes isobaric mass tags.[5] These tags have the same nominal mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses.[5] This allows for the simultaneous identification and quantification of proteins from multiple samples (up to 18-plex). The intensity of the reporter ions directly correlates with the abundance of the peptide in the respective sample. TMT is particularly advantageous for high-throughput analysis of multiple conditions.[6]

Comparison of Key Features

FeatureThis compoundSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)
Labeling Strategy Chemical (in vitro)Metabolic (in vivo)Chemical (in vitro)
Target Primary amines (N-terminus, Lysine)All newly synthesized proteinsPrimary amines (N-terminus, Lysine)
Multiplexing Typically 2-plex (heavy vs. light)Typically 2-plex or 3-plexUp to 18-plex
Sample Types Any protein sampleProliferating cells in cultureAny protein sample
Point of Sample Mixing After protein extraction and labelingAt the cell or lysate levelAfter peptide labeling
Quantification Level MS1 (precursor ion intensity)MS1 (precursor ion intensity)MS2 or MS3 (reporter ion intensity)
Advantages Cost-effective, applicable to any sample type.High accuracy and precision due to early sample mixing, reflects in vivo protein synthesis.[4]High multiplexing capacity, increased throughput.[6]
Disadvantages Potential for incomplete labeling, variability introduced during separate sample preparation.Limited to cell culture, requires complete metabolic incorporation, can be expensive.Ratio compression can occur, potentially underestimating large fold changes.[5]

Experimental Protocols

This compound Labeling Workflow (Inferred for Global Proteomics)

While specific protocols for global proteomics using this compound are not extensively documented, a general workflow can be inferred from protocols for stoichiometry determination of post-translational modifications.[5]

  • Protein Extraction: Extract proteins from control and experimental samples using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

  • Buffer Exchange: Transfer the protein samples into a labeling-compatible buffer (e.g., HEPES, pH 8.5).

  • Chemical Labeling:

    • To the control sample, add a defined amount of unlabeled (light) acetic anhydride.

    • To the experimental sample, add an equimolar amount of this compound (heavy).

    • Incubate to allow for complete acetylation of primary amines.

  • Sample Combination: Combine the light- and heavy-labeled protein samples in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease (e.g., trypsin).

  • Peptide Desalting: Clean up the peptide mixture using a C18 desalting column.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the MS1 signal intensities of the light and heavy peptide pairs.

SILAC Experimental Workflow
  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids, while the other is cultured in "heavy" medium containing stable isotope-labeled arginine and lysine for at least five cell doublings to ensure complete incorporation.[3]

  • Experimental Treatment: Apply the experimental condition to one cell population while the other serves as a control.

  • Cell Lysis and Protein Mixing: Lyse the cells and combine the protein lysates from the light- and heavy-labeled populations in a 1:1 ratio.[1]

  • Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

  • Peptide Fractionation (Optional): Fractionate the peptide mixture to reduce complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the relative protein abundance based on the MS1 signal intensity ratios of heavy and light peptide pairs.

TMT Experimental Workflow
  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

  • Peptide Quantification: Quantify the peptide concentration in each sample.

  • TMT Labeling: Label the peptides from each sample with a different isobaric TMT reagent.

  • Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.

  • Peptide Fractionation: Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The mass spectrometer is programmed to isolate a precursor ion (MS1), fragment it (MS2) for identification, and then further fragment the reporter ions (MS3) for quantification.

  • Data Analysis: Identify peptides from the MS2 spectra and quantify the relative protein abundance from the intensities of the reporter ions in the MS3 spectra.

Visualizing the Workflows

Acetic_Anhydride_Workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) ProtExt1 Protein Extraction Quant1 Quantification ProtExt1->Quant1 RedAlk1 Reduction/Alkylation Quant1->RedAlk1 Label1 Light Labeling (Acetic Anhydride) RedAlk1->Label1 Mix Sample Mixing Label1->Mix ProtExt2 Protein Extraction Quant2 Quantification ProtExt2->Quant2 RedAlk2 Reduction/Alkylation Quant2->RedAlk2 Label2 Heavy Labeling (this compound) RedAlk2->Label2 Label2->Mix Digest Protein Digestion Mix->Digest Desalt Desalting Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (MS1 Quantification) LCMS->Data

Caption: this compound Labeling Workflow.

SILAC_Workflow cluster_sample1 Cell Population 1 cluster_sample2 Cell Population 2 Culture1 Culture in 'Light' Medium Treat1 Control Treatment Culture1->Treat1 Mix Cell Lysis & Sample Mixing Treat1->Mix Culture2 Culture in 'Heavy' Medium Treat2 Experimental Treatment Culture2->Treat2 Treat2->Mix Digest Protein Digestion Mix->Digest Fractionate Fractionation (Optional) Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (MS1 Quantification) LCMS->Data

Caption: SILAC Experimental Workflow.

TMT_Workflow cluster_samples Multiple Samples (up to 18) ProtExt Protein Extraction Digest Protein Digestion ProtExt->Digest Quant Peptide Quantification Digest->Quant Label TMT Labeling (Unique tag per sample) Quant->Label Pool Sample Pooling Label->Pool Fractionate Fractionation Pool->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (MS2/MS3 Quantification) LCMS->Data

Caption: TMT Experimental Workflow.

Concluding Remarks

The choice between this compound, SILAC, and TMT for quantitative proteomics depends heavily on the specific research question, sample type, and available instrumentation.

  • This compound offers a potentially cost-effective chemical labeling approach applicable to a wide range of sample types, including tissues and biofluids where metabolic labeling is not feasible. However, the lack of extensive studies and direct comparisons necessitates careful optimization and validation.

  • SILAC remains a gold standard for accuracy and precision in quantitative cell culture experiments.[4] Its in vivo labeling nature minimizes experimental variability, providing high confidence in quantitative results.

  • TMT excels in high-throughput studies requiring the comparison of multiple samples.[6] Its multiplexing capabilities are unparalleled, making it ideal for large-scale biomarker discovery and systems biology approaches.

Ultimately, the selection of a quantitative proteomics strategy should be guided by a thorough understanding of the strengths and limitations of each method. While direct cross-validation data for this compound is currently limited, its chemical principles suggest it as a viable alternative to other chemical labeling techniques, warranting further investigation and comparison.

References

A Researcher's Guide to Quantitative Proteomics: Comparing Acetic Anhydride-1,1'-13C2 with Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Acetic anhydride-1,1'-13C2 with other widely used quantitative methods, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Label-Free Quantitation (LFQ).

This guide delves into the accuracy, precision, and experimental workflows of each technique, presenting quantitative data in clearly structured tables for easy comparison. Detailed experimental protocols for key methods are provided, alongside visual diagrams to elucidate complex workflows and signaling pathways.

Performance Comparison: Accuracy and Precision

The selection of a quantitative proteomics strategy hinges on the specific experimental goals, sample type, and desired level of accuracy and precision. While direct head-to-head comparisons across all methods using a single standardized sample set are limited in the literature, this section synthesizes available data to provide a comparative overview.

This compound is a chemical labeling reagent that introduces a stable isotope label at the N-terminus of peptides and the ε-amino group of lysine residues. This method is lauded for its cost-effectiveness and applicability to a wide range of sample types, including those not amenable to metabolic labeling. While specific comparative studies are scarce, the efficiency of acetic anhydride labeling has been reported to be high, suggesting good potential for quantitative accuracy.[1]

SILAC stands out for its high accuracy and precision, primarily because the metabolic labeling is incorporated directly into proteins as cells grow. This allows for the mixing of samples at the earliest stage, minimizing downstream experimental variability.[1] SILAC is often considered a "gold standard" for quantitative accuracy in cell culture experiments.[2]

iTRAQ and TMT are isobaric tagging methods that allow for multiplexing, enabling the simultaneous analysis of multiple samples. This significantly increases throughput. However, they can be susceptible to ratio compression, which can affect the accuracy of quantifying large fold changes.[3][4]

Label-Free Quantitation offers the simplest workflow and is the most cost-effective approach. However, it generally exhibits higher variability and lower precision compared to label-based methods, often requiring a greater number of technical replicates to achieve statistical confidence.[5][6]

Method Principle Typical Coefficient of Variation (CV) Dynamic Range Accuracy (Closeness to True Value) Precision (Reproducibility)
This compound Chemical labeling of primary aminesData not readily available in direct comparative studies, but high labeling efficiency is reported.Expected to be similar to other chemical labeling methods.High labeling efficiency suggests good potential for accuracy.Dependent on the reproducibility of the chemical labeling reaction.
SILAC Metabolic labeling with stable isotope-containing amino acidsLow (typically <15%)WideHigh (often considered the gold standard)High
iTRAQ/TMT Chemical labeling with isobaric tagsLow to moderate (typically 15-30%)Moderate (can be affected by ratio compression)Good, but can be compromised by ratio compressionHigh (within a multiplexed experiment)
Label-Free (Precursor Intensity) Comparison of ion signal intensitiesHigh (can be >30%)WideModerate to GoodModerate
Label-Free (Spectral Counting) Comparison of the number of identified spectraHigh (generally less precise than precursor intensity)NarrowModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any quantitative proteomics workflow. Below are representative protocols for each of the discussed techniques.

This compound Labeling

This protocol outlines the general steps for labeling peptides with isotopic acetic anhydride.

Materials:

  • Lyophilized peptide samples

  • This compound

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

Procedure:

  • Peptide Resuspension: Resuspend the lyophilized peptide sample in 50 mM ammonium bicarbonate buffer.

  • Labeling Reaction: Add a solution of this compound in a suitable solvent (e.g., acetonitrile) to the peptide solution. The molar ratio of reagent to peptide needs to be optimized but is typically in excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as hydroxylamine or Tris buffer.

  • Sample Cleanup: Acidify the sample with formic acid and desalt using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

This protocol describes the metabolic labeling of cells for quantitative proteomics.[7][8]

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in specific amino acids (e.g., lysine and arginine)

  • "Light" (natural abundance) lysine and arginine

  • "Heavy" (e.g., 13C6-lysine and 13C6-arginine) lysine and arginine

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture Adaptation: Culture cells for at least five passages in the SILAC medium supplemented with either "light" or "heavy" amino acids to ensure complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).

  • Cell Harvesting and Lysis: Harvest the cells from both populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or similar.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

iTRAQ/TMT Labeling

This protocol provides a general workflow for chemical labeling of peptides with isobaric tags.[6][9][10]

Materials:

  • Lyophilized peptide samples

  • iTRAQ or TMT reagent kit

  • Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM)

  • Acetonitrile (ACN)

  • Hydroxylamine solution (for quenching)

  • Formic acid (FA)

Procedure:

  • Peptide Resuspension: Resuspend each peptide sample in the TEAB buffer.

  • Labeling: Add the appropriate iTRAQ or TMT labeling reagent (dissolved in ACN) to each peptide sample. Each sample to be compared is labeled with a different isobaric tag.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature.

  • Quenching: Add hydroxylamine solution to each reaction to quench the labeling reaction.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Sample Cleanup: Desalt the pooled peptide mixture using a C18 StageTip or equivalent.

  • Fractionation (Optional but Recommended): Fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

Label-Free Quantitation

This section describes the general workflow for label-free quantitative proteomics by precursor ion intensity.[2][11]

Procedure:

  • Sample Preparation: Prepare individual protein samples and digest them into peptides.

  • LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis between runs.

  • Data Analysis:

    • Peptide Feature Detection: In each LC-MS/MS run, detect peptide features, which are characterized by their mass-to-charge ratio (m/z), retention time, and intensity.

    • Alignment: Align the retention times of the features across all LC-MS/MS runs to correct for chromatographic shifts.

    • Feature Matching: Match the corresponding peptide features across the different runs.

    • Quantification: Quantify the abundance of each peptide based on the area under the curve of its extracted ion chromatogram.

    • Normalization: Normalize the data to account for variations in sample loading and instrument performance.

    • Protein Abundance Calculation: Infer protein abundance by summarizing the intensities of its constituent peptides.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the key steps in each quantitative proteomics workflow.

Acetic_Anhydride_Labeling cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Cleanup1 Peptide Cleanup Protein_Extraction->Peptide_Cleanup1 Labeling Labeling with This compound Peptide_Cleanup1->Labeling Peptide_Cleanup2 Peptide Cleanup Labeling->Peptide_Cleanup2 LC_MSMS LC-MS/MS Analysis Peptide_Cleanup2->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture ('Light' Amino Acids) Mix_Cells Mix Cell Populations Light_Culture->Mix_Cells Heavy_Culture Cell Culture ('Heavy' 13C Amino Acids) Heavy_Culture->Mix_Cells Lysis Cell Lysis Mix_Cells->Lysis Digestion Protein Digestion Lysis->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis TMT_iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis Sample1 Sample 1 (Digestion) Label1 Label with Tag 1 Sample1->Label1 SampleN Sample N (Digestion) LabelN Label with Tag N SampleN->LabelN Pooling Pool Samples Label1->Pooling LabelN->Pooling Fractionation Fractionation Pooling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Label_Free_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample1_Prep Sample 1 (Digestion) LC_MSMS1 LC-MS/MS Run 1 Sample1_Prep->LC_MSMS1 SampleN_Prep Sample N (Digestion) LC_MSMSN LC-MS/MS Run N SampleN_Prep->LC_MSMSN Data_Analysis Data Analysis & Comparison LC_MSMS1->Data_Analysis LC_MSMSN->Data_Analysis

References

A Comparative Guide to 13C and 15N Labeling for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is crucial for advancing biological research and therapeutic development. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool for tracing the flow of atoms through metabolic networks. This guide provides a comprehensive comparison of ¹³C and ¹⁵N labeling techniques, offering insights into their respective strengths, applications, and the experimental design considerations necessary for robust metabolic analysis.

Stable isotope labeling is a powerful technique that allows researchers to track the fate of metabolites in biological systems.[1] By introducing molecules enriched with stable isotopes such as ¹³C or ¹⁵N, scientists can follow their incorporation into various biomolecules, providing a dynamic view of metabolic fluxes.[1][2] This approach is instrumental in identifying and quantifying metabolic pathways, elucidating the regulation of cellular metabolism, and discovering novel metabolic routes.[2][3]

Principles of ¹³C and ¹⁵N Labeling

The core principle behind stable isotope labeling lies in the introduction of a labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamine, into a biological system.[2][4] As the cells metabolize these substrates, the heavy isotopes are incorporated into downstream metabolites. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect and quantify the extent of isotope incorporation, providing a detailed map of metabolic activity.[1][5]

The choice between ¹³C and ¹⁵N labeling depends largely on the specific metabolic pathway under investigation. ¹³C is ideal for tracking the carbon backbone of molecules, making it the preferred choice for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[1] In contrast, ¹⁵N is used to trace the flow of nitrogen, which is essential for studying amino acid metabolism, nucleotide biosynthesis, and protein turnover.[1][]

Comparative Analysis: ¹³C vs. ¹⁵N Labeling

Feature¹³C Labeling¹⁵N Labeling
Tracer Atom CarbonNitrogen
Primary Applications Central carbon metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway), Fatty acid synthesis, Gluconeogenesis.[1][2]Amino acid metabolism, Nucleotide biosynthesis, Protein synthesis and turnover, Nitrogen assimilation.[1][]
Common Labeled Substrates [U-¹³C]-glucose, [1,2-¹³C₂]-glucose, [U-¹³C]-glutamine.[2][4][¹⁵N]-ammonium chloride, [¹⁵N]-amino acids (e.g., glutamine, arginine).[7][8]
Analytical Techniques Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][5]Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][9]
Natural Abundance ~1.1%[]~0.37%[]
Mass Shift (per atom) +1 Da+1 Da
Advantages - Directly traces the carbon backbone of metabolites. - Well-established protocols and data analysis workflows.[10] - Higher natural abundance can be a consideration in experimental design.- Lower natural abundance results in a lower background signal, potentially increasing sensitivity in some applications.[][11] - Essential for studying nitrogen metabolism.[8]
Limitations - Higher natural abundance can lead to more complex background signals in mass spectrometry.[]- Slower incorporation into some metabolic pools compared to carbon.[7][8] - Can be more challenging to resolve fluxes in complex nitrogen metabolic networks.[8]
Cost Varies depending on the labeled substrate, but can be a significant experimental cost.[12]Generally comparable to ¹³C-labeled substrates, with costs varying by specific compound.

Experimental Protocols

General Workflow for Stable Isotope Labeling in Cell Culture:
  • Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence.

  • Media Switch: Replace the standard medium with a medium containing the ¹³C or ¹⁵N labeled substrate. The concentration and type of labeled substrate will depend on the specific experimental goals.

  • Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites from the cells.

  • Sample Analysis: Analyze the extracted metabolites using MS or NMR to determine the isotopic enrichment in different molecules.

  • Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.

Key Considerations for Experimental Design:
  • Choice of Labeled Substrate: The selection of the labeled nutrient is critical and depends on the hypothesis being tested and the known metabolic pathways of the organism.[2] For instance, uniformly labeled [U-¹³C]-glucose is often used for a broad overview of carbon metabolism, while specifically labeled tracers like [1,2-¹³C₂]-glucose can help distinguish between pathways like glycolysis and the pentose phosphate pathway.[2]

  • Steady-State vs. Dynamic Labeling: Experiments can be designed to measure metabolic fluxes at a steady state, where the isotope enrichment of metabolites has reached a plateau, or dynamically, by measuring the rate of isotope incorporation over time.[2]

  • Analytical Platform: The choice between MS and NMR depends on the specific requirements of the study. MS offers higher sensitivity and is well-suited for identifying a large number of metabolites, while NMR is non-destructive and can provide information about the specific position of the label within a molecule.[2][11]

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified central carbon and nitrogen metabolic pathway and a typical experimental workflow for a stable isotope labeling study.

MetabolicPathways cluster_carbon Central Carbon Metabolism (¹³C Tracing) cluster_nitrogen Nitrogen Metabolism (¹⁵N Tracing) Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle TCA_Cycle->AcetylCoA AlphaKG α-Ketoglutarate TCA_Cycle->AlphaKG Anaplerosis Glutamine ¹⁵N-Glutamine Glutamate Glutamate Glutamine->Glutamate Nucleotides Nucleotides Glutamine->Nucleotides Glutamate->AlphaKG AminoAcids Other Amino Acids Glutamate->AminoAcids

Caption: Simplified overview of central carbon and nitrogen metabolism showing the entry points for ¹³C-glucose and ¹⁵N-glutamine tracers.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Seeding Cell Seeding Growth in Unlabeled Medium Growth in Unlabeled Medium Cell Seeding->Growth in Unlabeled Medium Switch to Labeled Medium Switch to Labeled Medium Growth in Unlabeled Medium->Switch to Labeled Medium ¹³C or ¹⁵N Substrate Time-Course Sampling Time-Course Sampling Switch to Labeled Medium->Time-Course Sampling Metabolite Quenching & Extraction Metabolite Quenching & Extraction Time-Course Sampling->Metabolite Quenching & Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Quenching & Extraction->MS or NMR Analysis Data Processing Data Processing MS or NMR Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

Caption: A typical experimental workflow for a stable isotope labeling metabolic study.

Conclusion

Both ¹³C and ¹⁵N labeling are powerful and complementary techniques for interrogating metabolic networks. The choice between them is dictated by the biological question at hand. A thorough understanding of their respective advantages and limitations, coupled with careful experimental design, is paramount for generating high-quality, interpretable data. As analytical technologies and computational tools continue to advance, the application of stable isotope labeling will undoubtedly provide even deeper insights into the complex and dynamic world of cellular metabolism, paving the way for new discoveries in health and disease.

References

A Comparative Guide to Amine-Reactive Labeling Workflows for Quantitative Proteomics: Assessing the Reproducibility of Acetic Anhydride-1,1'-13C2 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is paramount to achieving reliable and reproducible results. This guide provides a comparative analysis of the acetic anhydride-1,1'-13C2 labeling workflow and two widely adopted alternatives: isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT). We delve into the experimental protocols and present available data on the reproducibility of these methods to facilitate an informed decision for your research needs.

Introduction to Amine-Reactive Labeling Strategies

In bottom-up proteomics, chemical labeling of peptides is a powerful strategy for accurate protein quantification across multiple samples. These methods typically target primary amines on the N-terminus of peptides and the side chain of lysine residues. This guide focuses on three such techniques: the use of a simple and cost-effective reagent, this compound, and the more complex, commercially available isobaric tagging reagents, iTRAQ and TMT. The choice between these methods often involves a trade-off between cost, multiplexing capability, and the desired quantitative accuracy and precision.

This compound Labeling Workflow

Acetic anhydride with heavy isotopes offers a straightforward and economical method for introducing a stable isotope label onto peptides. The reaction involves the acetylation of primary amines. By using the unlabeled (light) and the 13C-labeled (heavy) versions of acetic anhydride, peptides from two different samples can be differentially labeled, pooled, and analyzed by mass spectrometry. The relative quantification is then determined by comparing the peak intensities of the heavy and light peptide pairs.

While specific quantitative data on the inter- and intra-assay reproducibility of this compound labeling workflows are not extensively documented in readily available literature, one study on the optimization of a similar acetic anhydride-based stable isotope labeling method reported good linearity with R2 values of 0.99 within dynamic ranges of 1:10 and 1:30[1]. High labeling efficiency is achievable under optimized conditions[2].

Experimental Protocol: this compound Labeling

The following is a generalized protocol for peptide labeling using this compound. Optimization of reagent concentrations and reaction times may be necessary for specific sample types.

  • Sample Preparation: Proteins extracted from two samples (e.g., control and treated) are digested into peptides using an appropriate enzyme, typically trypsin. The resulting peptide mixtures are desalted and dried.

  • Reconstitution: Each peptide sample is reconstituted in a suitable buffer, such as 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.

  • Labeling:

    • To one sample (light), add a solution of acetic anhydride in a water-miscible organic solvent (e.g., acetonitrile).

    • To the other sample (heavy), add a solution of this compound in the same solvent.

    • The reactions are typically carried out at room temperature for 1 hour.

  • Quenching: The labeling reaction is quenched by adding an amine-containing solution, such as hydroxylamine or Tris buffer.

  • Sample Pooling: The light and heavy labeled samples are mixed in a 1:1 ratio.

  • Desalting: The pooled sample is desalted to remove excess reagents and salts.

  • LC-MS/MS Analysis: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Workflow Diagram: this compound Labeling

cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) s1_peptides Peptide Mixture s1_label Add Acetic Anhydride s1_peptides->s1_label s1_labeled Labeled Peptides s1_label->s1_labeled pool Pool Samples s1_labeled->pool s2_peptides Peptide Mixture s2_label Add this compound s2_peptides->s2_label s2_labeled Labeled Peptides s2_label->s2_labeled s2_labeled->pool desalt Desalt pool->desalt lcms LC-MS/MS Analysis desalt->lcms cluster_samples Multiple Samples (up to 18) s1 Peptide Sample 1 l1 Add TMT/iTRAQ Tag 1 s1->l1 s2 Peptide Sample 2 l2 Add TMT/iTRAQ Tag 2 s2->l2 sN Peptide Sample N lN Add TMT/iTRAQ Tag N sN->lN pool Pool Labeled Samples l1->pool l2->pool lN->pool desalt Desalt pool->desalt fractionate Fractionate (Optional) desalt->fractionate lcms LC-MS/MS Analysis fractionate->lcms

References

A Researcher's Guide to Acetic Anhydride-1,1'-13C2: A Critical Comparison for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of isotopic labeling reagent is a critical decision that profoundly impacts experimental outcomes. Among the various chemical labeling options, Acetic anhydride-1,1'-13C2 presents a cost-effective and accessible method for introducing a stable isotope label for mass spectrometry-based quantification. However, a thorough understanding of its limitations and potential biases is paramount for accurate data interpretation. This guide provides an objective comparison of this compound with other common labeling strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Unveiling the Limitations and Potential Biases of this compound

This compound acetylates primary amines, primarily the N-terminus of peptides and the ε-amino group of lysine residues. While straightforward, this reaction is not without its challenges that can introduce bias into quantitative analyses.

1. Reaction Selectivity and pH Dependence: The efficiency and selectivity of acetylation with acetic anhydride are highly dependent on the reaction pH. At neutral to slightly basic pH, the reagent readily reacts with both N-terminal α-amino groups and the ε-amino groups of lysine. However, achieving complete and uniform labeling across all peptides in a complex mixture can be challenging. Incomplete labeling of some peptides can lead to an underestimation of their abundance. Furthermore, studies have shown that by carefully controlling the pH and reagent concentration, it is possible to achieve preferential acetylation of the more nucleophilic Nα-amino group over the ε-amino group of lysine, which could be a source of bias if not properly controlled.

2. Potential for Side Reactions: While primarily targeting primary amines, acetic anhydride can also react with other nucleophilic functional groups present in peptides under certain conditions. A significant concern is the potential for O-acetylation of serine, threonine, and tyrosine residues. Although generally less reactive than primary amines, extensive O-acetylation can occur, particularly with a large excess of the labeling reagent. These side reactions can complicate mass spectra and potentially interfere with accurate quantification.

3. Hydrolysis and Reagent Stability: Acetic anhydride is susceptible to hydrolysis in aqueous solutions, breaking down into two molecules of acetic acid. This necessitates the use of fresh reagent and careful control of reaction conditions to ensure efficient labeling. The rate of hydrolysis increases with pH, creating a delicate balance between optimal labeling conditions and reagent stability.

4. Bias in Labeling Efficiency: The chemical properties of peptides, such as their size, charge, and hydrophobicity, may influence the efficiency of the acetylation reaction. While systematic studies on such biases for acetic anhydride labeling are limited, it is a recognized potential issue with chemical labeling methods in general. Peptides that are less soluble or accessible may be labeled less efficiently, leading to their underrepresentation in the final quantitative data.

A Comparative Analysis of Isotopic Labeling Strategies

To provide a comprehensive perspective, the performance of this compound should be evaluated against other widely used quantitative proteomics strategies.

FeatureThis compoundSILAC (Stable Isotope Labeling with Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags)
Principle Chemical labeling of primary aminesMetabolic incorporation of labeled amino acidsChemical labeling of primary amines with isobaric tags
Sample Type Applicable to all protein/peptide samples (cell lines, tissues, biofluids)Primarily for cell culturesApplicable to all protein/peptide samples
Multiplexing Typically 2-plex (light vs. heavy)Up to 3-plex (light, medium, heavy)4-plex, 8-plex, 10-plex, 16-plex, 18-plex
Accuracy Can be affected by labeling efficiency and side reactionsHigh accuracy as labeling occurs in vivo, minimizing sample handling errorsGenerally high accuracy, but can be affected by co-isolation interference
Precision Moderate to high, dependent on protocol optimizationHigh precisionHigh precision
Cost Relatively lowHigh (labeled amino acids and media)High (reagents)
Workflow Labeling performed on peptides after digestionLabeling occurs during cell growthLabeling performed on peptides after digestion

Experimental Protocols

In-solution Digestion of Proteins for Chemical Labeling

This protocol outlines the basic steps for preparing protein samples for subsequent labeling with this compound.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Sonicate or vortex to ensure complete solubilization.

    • Determine protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

Quantitative Labeling with this compound
  • Reconstitution:

    • Reconstitute the dried "light" and "heavy" peptide samples in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.5).

  • Labeling Reaction:

    • Prepare fresh solutions of unlabeled acetic anhydride (for the "light" sample) and this compound (for the "heavy" sample) in a water-miscible organic solvent like acetonitrile.

    • Add the respective acetic anhydride solution to each peptide sample. The optimal molar excess of anhydride to peptide should be empirically determined but a 10- to 20-fold excess is a common starting point.

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding a solution of hydroxylamine or by lowering the pH with an acid (e.g., formic acid).

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein quantification.

  • Final Desalting and LC-MS/MS Analysis:

    • Desalt the pooled sample using a C18 SPE cartridge.

    • Dry the final peptide mixture and reconstitute in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS.

Visualizing a Key Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer. Quantitative proteomics, often employing chemical labeling techniques, is a powerful tool to study the dynamic changes in protein expression and phosphorylation within this pathway upon stimulation or inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC1->Survival

A Researcher's Guide to Isotopic Labeling: The Cost-Effectiveness of Acetic Anhydride-1,1'-13C2 in Large-Scale Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on large-scale metabolomic, proteomic, or other quantitative biological studies, the choice of labeling reagent is a critical decision that balances cost, efficiency, and data quality. Acetic anhydride-1,1'-13C2 has emerged as a powerful tool for introducing a stable isotope label for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols, to inform its cost-effectiveness for extensive research projects.

At a Glance: Performance and Cost Comparison

This compound is a chemical derivatization reagent that selectively acetylates primary and secondary amines, such as those found in amino acids and peptides. The incorporation of two carbon-13 (¹³C) atoms provides a distinct mass shift (M+2), enabling precise tracking and quantification of molecules in complex biological samples[1]. A key advantage is the avoidance of chromatographic retention time shifts that can occur with deuterium labeling, ensuring labeled and unlabeled molecules co-elute[1]. However, its primary drawback is the significant reagent cost, which can be a limiting factor in large-scale studies.

To evaluate its cost-effectiveness, we compare it against two widely used, non-isotopic derivatization reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS) and Dansyl Chloride for Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureThis compoundN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Dansyl Chloride
Primary Application Quantitative LC-MS, NMRGC-MSQuantitative LC-MS (Fluorescence/MS)
Target Analytes Primary/Secondary AminesAmines, Carboxyls, Hydroxyls, ThiolsPrimary/Secondary Amines, Phenols
Label Type Stable Isotope (¹³C)Chemical Derivatization (Silylation)Chemical Derivatization (Fluorescent Tag)
Key Advantage Accurate quantification, no retention time shift, simple aqueous protocol.[1]Broad reactivity, creates volatile derivatives for GC-MS.[2]Enhances ionization efficiency and enables fluorescence detection.
Reaction Time 20-30 minutes[1]30-90 minutes[3][4]~60 minutes
Reaction Temp. Room Temperature (~25°C)[1]30-100°C[3]37-60°C
Approx. Reagent Cost ~$700 - $850 / gram~$60 - $80 / gram~$15 - $20 / gram
Estimated Cost/Sample HighLowLow
Primary Limitation High CostMoisture sensitive, can produce multiple derivatives.Can suffer from isotopic effects, sometimes unavailable or hard to synthesize.[5]

Note: Prices are estimates based on publicly available supplier data (e.g., Sigma-Aldrich, Thermo Fisher Scientific) as of late 2025 and may vary. Cost per sample is highly dependent on the specific protocol, concentration, and scale.

Experimental Workflows and Logical Frameworks

Choosing the right derivatization strategy depends on the analytical platform and research question. The following diagrams illustrate a typical workflow for using this compound and a decision-making framework for selecting a reagent.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biofluid/Tissue Sample (e.g., Serum, Urine) Extract Metabolite Extraction (e.g., Methanol Precipitation) Sample->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Aqueous Buffer (pH 8-9) Dry->Reconstitute AddReagent Add this compound Reconstitute->AddReagent React Incubate 20-30 min at Room Temperature AddReagent->React Quench Quench Reaction (e.g., Acidification) React->Quench LCMS LC-MS or NMR Analysis Quench->LCMS DataProc Data Processing (Peak Integration, Normalization) LCMS->DataProc Quant Quantitative Analysis (Labeled vs. Unlabeled Ratio) DataProc->Quant

Figure 1. Experimental workflow for amine derivatization using this compound.

G Start Start: Need for Metabolite Derivatization Platform What is the Analytical Platform? Start->Platform GCMS Use Silylation Reagent (e.g., MSTFA) Platform->GCMS GC-MS LCMS LC-MS / NMR Platform->LCMS LC-MS or NMR Quant Is Accurate Absolute or Relative Quantification Critical? Budget Is Budget a Major Constraint? Quant->Budget Yes AceticAnhydride Use 13C-Acetic Anhydride Quant->AceticAnhydride No (Accuracy is paramount) Budget->AceticAnhydride No Dansyl Use Chemical Tag (e.g., Dansyl Chloride) Budget->Dansyl Yes LCMS->Quant NoBudget No

Figure 2. Decision guide for selecting an appropriate derivatization reagent.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are methodologies for the key reagents discussed.

Protocol 1: Amine Derivatization using this compound

This protocol is adapted for labeling primary and secondary amines in a biological extract for LC-MS or NMR analysis.

  • Sample Preparation : Start with a dried metabolite extract, obtained from a biofluid (e.g., plasma, urine) or tissue homogenate.

  • Reconstitution : Reconstitute the dried extract in an aqueous buffer solution with a pH maintained between 8.0 and 9.0. A common choice is a sodium bicarbonate or borate buffer.

  • Reagent Addition : Add this compound to the reconstituted sample. A molar excess of the anhydride is typically required to ensure complete derivatization. For complex mixtures like urine or serum, a 2 to 4-fold excess may be necessary.

  • Reaction : Vigorously vortex the mixture and incubate at room temperature (25°C) for 20-30 minutes. The pH should be monitored and maintained at ~8.0, as the reaction produces acetic acid. This can be done by the periodic addition of a dilute base like 1M NaOH[1].

  • Quenching : Stop the reaction by adding an acid (e.g., formic acid) to lower the pH, which neutralizes the reactivity of the anhydride.

  • Analysis : The derivatized sample is now ready for direct injection into an LC-MS or for preparation for NMR analysis.

Protocol 2: General Derivatization using MSTFA for GC-MS

This two-step protocol is common for the analysis of amino acids and other polar metabolites.

  • Sample Preparation : Ensure the sample extract is completely dry, as MSTFA is highly sensitive to moisture. This is typically achieved by lyophilization or evaporation under nitrogen gas.

  • Oximation (Step 1) : To stabilize carbonyl groups and prevent multiple derivatives from forming, first perform an oximation step. Add a solution of methoxyamine hydrochloride (MOX) in pyridine to the dried sample. Incubate the mixture for 90 minutes at 30-37°C with shaking[3][4].

  • Silylation (Step 2) : Add MSTFA (often with 1% TMCS as a catalyst) to the vial. Incubate for 30-60 minutes at 37-70°C with shaking[3][6]. The optimal time and temperature can vary depending on the specific analytes.

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS. Due to the moisture sensitivity of the derivatives, it is best to analyze the samples as soon as possible after preparation[3].

Protocol 3: Amine/Phenol Derivatization using Dansyl Chloride for LC-MS

This protocol enhances the ionization of target molecules for ESI-MS.

  • Sample Preparation : Start with a dried or aqueous sample extract.

  • Buffering : Adjust the sample pH to 9.0-10.0 using a suitable buffer, such as sodium bicarbonate or borate buffer. This is crucial as dansylation efficiency is highly pH-dependent.

  • Reagent Addition : Add a solution of Dansyl Chloride (typically dissolved in a water-miscible organic solvent like acetone or acetonitrile) to the sample.

  • Reaction : Incubate the mixture at a controlled temperature (e.g., 37-60°C) for approximately one hour in the dark, as dansyl derivatives can be light-sensitive.

  • Quenching : Stop the reaction by adding a reagent that scavenges excess dansyl chloride, such as a solution of methylamine or formic acid.

  • Analysis : The sample is centrifuged to remove any precipitate and the supernatant is transferred for LC-MS analysis.

Conclusion: Is this compound Cost-Effective?

The term "cost-effective" extends beyond the initial price of a reagent to include factors like time, labor, and the quality and reliability of the final data.

For large-scale studies, this compound is most cost-effective under the following conditions:

  • When absolute or precise relative quantification is essential: The use of a stable isotope internal standard generated by this reagent is the gold standard for correcting for matrix effects and variations in instrument response, leading to highly accurate data.

  • When the target analytes are primarily amines: Its high specificity simplifies the resulting chromatograms and data analysis compared to broad-spectrum reagents like MSTFA.

  • When high throughput and simple automation are required: The protocol is rapid, performed at room temperature in aqueous solution, and avoids the lengthy heating and drying steps required by silylation reagents. This simplicity reduces sample preparation time and potential for error, which can be a significant cost-saver in studies with thousands of samples.

Conversely, for exploratory studies where the primary goal is broad, semi-quantitative profiling, or when the analytical platform is GC-MS, the high cost of this compound is difficult to justify. In these cases, lower-cost alternatives like MSTFA or Dansyl Chloride offer a more practical approach.

References

A Critical Evaluation of Acetic Anhydride-1,1'-13C2 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a labeling reagent is critical for the accuracy and sensitivity of experimental results. Acetic anhydride-1,1'-13C2 has emerged as a key tool for introducing a stable isotope label for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a critical evaluation of this compound, comparing its performance with alternatives and providing supporting experimental data from the literature.

Overview of this compound

This compound is a stable isotopologue of acetic anhydride where the two carbonyl carbons are replaced with the carbon-13 isotope. This isotopic labeling allows for the precise tracking and quantification of molecules in complex biological systems. The primary application of this reagent is in the acetylation of nucleophilic functional groups such as amines and hydroxyls. This derivatization serves multiple purposes, including enhancing the sensitivity of detection in NMR and enabling the differentiation of labeled and unlabeled species in MS-based proteomics and metabolomics. A significant advantage of using ¹³C for labeling over other isotopes like deuterium is the avoidance of retention time shifts in liquid chromatography, ensuring that the labeled and unlabeled molecules co-elute. Furthermore, the non-radioactive nature of ¹³C makes it a safe tracer for in vivo metabolic studies.

Performance Comparison of Acetylating Agents

Acetic anhydride is generally considered a more potent acetylating agent than acetic acid due to its higher reactivity and the formation of a better leaving group.[1][2] Compared to acetyl chloride, acetic anhydride is less reactive but is often preferred due to its lower volatility and corrosiveness.[3]

The following table summarizes reaction conditions and outcomes for acetylation using acetic anhydride from various studies. This data provides insights into the typical performance of the parent compound, which can be considered broadly representative for the isotopically labeled version in terms of chemical reactivity.

SubstrateAcetylating AgentCatalyst/SolventReaction ConditionsYield/OutcomeReference
ThymolAcetic AnhydrideVOSO₄ (1 mol%) / Solvent-freeRoom temperature, 24 h80% isolated yield[4]
ThymolAcetic AnhydrideVO(acac)₂ (5 mol%) / Solvent-freeRoom temperature, 24 h85% isolated yield[4]
PeptidesAcetic Anhydride0.1 M pyridine-acetate buffer (pH 6.0)0°C, 5 minNα-selective acetylation (>90%)[5]
AnilineAcetic AnhydrideWaterRoom temperature, 5 minFormation of acetanilide[6]
Wood (Maritime Pine)Acetic AnhydrideNoneNot specifiedSlower reaction with cellulose sites compared to vinyl acetate[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for acetylation reactions using acetic anhydride, which can be adapted for use with this compound.

Protocol 1: Nα-Selective Acetylation of Peptides

This protocol is designed for the selective acetylation of the N-terminal α-amino group of peptides.

Materials:

  • Peptide sample

  • 0.1 M pyridine-acetate buffer (pH 6.0)

  • Acetic anhydride (or this compound)

  • Anhydrous tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • Dissolve the peptide (1 nmol) in 12 µL of 0.1 M pyridine-acetate buffer (pH 6.0).

  • Prepare solutions of acetic anhydride in anhydrous THF at concentrations of 0.01 M, 0.1 M, and 1 M.

  • Add 5 µL of the desired acetic anhydride solution to the peptide solution.

  • Incubate the reaction mixture on an ice bath for 5 minutes.

  • The reaction can be monitored by mass spectrometry to determine the degree of acetylation.

Protocol 2: Solvent-Free Acetylation of Thymol

This protocol describes a sustainable, solvent-free method for the acetylation of a phenolic compound.

Materials:

  • Thymol

  • Acetic anhydride (or this compound)

  • Vanadyl sulfate (VOSO₄)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add thymol (6.7 mmol, 1 g).

  • Add a stoichiometric amount of acetic anhydride containing 1% VOSO₄.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 50 mL of water and stir for 15 minutes.

  • Neutralize the aqueous phase by adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the product with 100 mL of ethyl acetate.

  • Wash the organic phase with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the acetylated product.[4]

Visualization of Workflows and Pathways

Understanding the experimental workflow is essential for implementing these techniques. The following diagrams, created using the DOT language, illustrate key processes involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acetylation Acetylation Reaction cluster_analysis Analysis Biomolecule Biomolecule (Protein, Metabolite) Dissolve Dissolve in Appropriate Buffer Biomolecule->Dissolve Add_Reagent Add Acetic anhydride-1,1'-13C2 Dissolve->Add_Reagent Incubate Incubate (e.g., 0°C, 5 min) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (Optional) Quench->Purify Analyze Analyze by MS or NMR Purify->Analyze

Caption: General workflow for isotopic labeling of biomolecules using this compound.

logical_relationship reagent This compound application Applications reagent->application advantage Key Advantages reagent->advantage nmr NMR Spectroscopy application->nmr ms Mass Spectrometry application->ms no_rt_shift No Retention Time Shift (vs. Deuterium Labeling) advantage->no_rt_shift non_radioactive Non-Radioactive (Safe for in vivo studies) advantage->non_radioactive

Caption: Logical relationship of this compound's applications and advantages.

Conclusion

This compound is a valuable reagent for researchers in drug development and life sciences, offering a reliable method for stable isotope labeling. Its primary advantages lie in the precision it brings to quantitative analysis by NMR and MS, and its safety for in vivo studies. While comprehensive, direct comparative studies with quantitative performance metrics against other acetylating agents are limited in the published literature, the available data on its parent compound, acetic anhydride, demonstrates high efficiency in acetylating a variety of substrates under optimized conditions. The provided protocols offer a starting point for the successful application of this compound in various research contexts. Future studies focusing on direct, quantitative comparisons of isotopically labeled and unlabeled acetylating agents would be highly beneficial to the scientific community.

References

Safety Operating Guide

Safe Disposal of Acetic Anhydride-1,1'-13C2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Acetic anhydride-1,1'-13C2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Core Principles of Acetic Anhydride Disposal

Acetic anhydride is a corrosive and water-reactive substance. Improper disposal can lead to violent reactions, release of acidic vapors, and environmental harm. The fundamental principle for its safe disposal is a two-step process:

  • Hydrolysis: Acetic anhydride is first carefully reacted with water to convert it to two equivalents of acetic acid. This is an exothermic reaction that must be controlled.

  • Neutralization: The resulting acetic acid solution is then neutralized with a suitable base to a pH range that is safe for aqueous waste disposal.

The isotopic labeling of this compound with the stable, non-radioactive isotope ¹³C does not alter its chemical reactivity or toxicity. Therefore, the disposal procedure is identical to that for unlabeled acetic anhydride.[]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole Acetic Anhydride : 2 moles Sodium BicarbonateAcetic anhydride hydrolyzes to two equivalents of acetic acid, each of which is neutralized by one equivalent of sodium bicarbonate.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA safe and effective base for neutralization.
Final pH of Waste Solution 5.0 - 9.5This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines.
Exothermicity HighBoth hydrolysis and neutralization are exothermic. Procedures must be designed to manage heat generation.

Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step guide for the safe quenching and neutralization of this compound in a laboratory setting.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Have an appropriate spill kit and neutralizing agent readily available.

Procedure:

  • Preparation:

    • Prepare a large beaker with a stir bar, containing a large excess of crushed ice or a mixture of ice and cold water. The volume of the ice/water should be at least 10 times the volume of the acetic anhydride to be quenched.

    • Place the beaker in a larger secondary container (e.g., an ice bath) to help control the temperature.

  • Hydrolysis (Quenching):

    • Slowly and carefully add the this compound dropwise to the stirred ice/water mixture. The addition should be done in small portions to control the rate of reaction and prevent excessive heat generation and splashing.

    • Continue stirring the solution until all the ice has melted and the solution has reached room temperature. This ensures that the hydrolysis to acetic acid is complete.

  • Neutralization:

    • While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the acetic acid solution. Carbon dioxide gas will be evolved, so add the bicarbonate solution cautiously to avoid excessive foaming and potential overflow.

    • Periodically monitor the pH of the solution using a pH meter or pH paper.

    • Continue adding sodium bicarbonate solution until the pH of the waste solution is within the acceptable range of 5.0 to 9.5.

  • Final Disposal:

    • Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.

    • It is crucial to consult and adhere to your local and institutional waste disposal guidelines, as regulations can vary.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_hydrolysis Hydrolysis (Quenching) cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood ice_bath Prepare Ice/Water Bath fume_hood->ice_bath add_anhydride Slowly Add Acetic Anhydride to Ice/Water ice_bath->add_anhydride stir Stir Until Hydrolysis is Complete add_anhydride->stir add_bicarbonate Cautiously Add Saturated Sodium Bicarbonate Solution monitor_ph Monitor pH (Target: 5.0-9.5) add_bicarbonate->monitor_ph monitor_ph->add_bicarbonate pH too low check_regulations Consult Local/ Institutional Regulations monitor_ph->check_regulations pH in range drain_disposal Dispose Down Drain with Copious Amounts of Water check_regulations->drain_disposal end End drain_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Acetic Anhydride-1,1'-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal information for researchers, scientists, and drug development professionals handling Acetic Anhydride-1,1'-13C2. The isotopic labeling of this compound does not alter its chemical hazards, which are identical to those of unlabeled acetic anhydride.

Immediate Safety and Hazard Information

This compound is a corrosive and flammable liquid that is fatal if inhaled and causes severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed.[1][2][3] The vapor is a lachrymator, meaning it can cause tearing. It reacts exothermically with water, liberating toxic and corrosive fumes.[1]

Hazard Classifications:

  • Flammable Liquid: Category 3[1]

  • Acute Toxicity (Inhalation): Category 2[1]

  • Skin Corrosion: Category 1B[1]

  • Serious Eye Damage: Category 1[2]

  • Acute Toxicity (Oral): Category 4[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected before use and properly maintained.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical safety goggles and a full-face shield.[4][5]Protects against splashes and corrosive vapors, preventing severe eye damage.
Skin and Body Neoprene gloves. A lab coat, apron, and a protective suit are recommended. Full chemical protective clothing may be required for large quantities.[3]Prevents contact with skin, which can cause severe chemical burns.
Respiratory Work in a certified chemical fume hood. If airborne concentrations exceed exposure limits, a NIOSH/MSHA-approved chemical cartridge respirator with acid/organic cartridges is required for concentrations up to 250 ppm. A self-contained breathing apparatus (SCBA) is necessary for higher concentrations or emergencies.Protects against inhalation of fatal or toxic vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for safely handling this compound in a laboratory setting.

3.1. Pre-Operational Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Gather all necessary equipment, including the chemical container, reaction vessels, non-sparking tools, and waste containers, inside the fume hood.[1][2]

  • Emergency Preparedness: Locate the nearest emergency eyewash station and safety shower before beginning work.[2] Ensure a spill kit with appropriate absorbent material (e.g., acid neutralizer, universal binding agents) is readily available.[3]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

3.2. Handling and Experimental Workflow

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][2][4]

  • Dispensing: Carefully open the container. Use only non-sparking tools to handle the container and transfer the liquid.[1][2]

  • Perform Work: Conduct all manipulations within the fume hood. Avoid generating vapors or aerosols.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors and contamination from moisture.[1][4][6]

3.3. Post-Operational Procedures

  • Decontamination: Wipe down the work area within the fume hood.

  • Remove PPE: Remove gloves and other disposable PPE, placing them in a designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical, even if no contact is suspected.[1][2][4] Contaminated clothing must be removed immediately and washed before reuse.[1][4]

Experimental Workflow for Handling this compound

Caption: A workflow diagram outlining the key procedural steps for handling this compound.

Emergency and First-Aid Plan

Immediate action is critical in the event of exposure. First aid providers should wear personal protective equipment to prevent secondary exposure.[6]

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately and keep them calm.[6] Call a poison control center or physician without delay.[1][6] If breathing has stopped, provide artificial respiration.[6]
Skin Contact Immediately remove all contaminated clothing.[1][7] Rinse the affected skin area with copious amounts of water for 15-20 minutes.[6] Seek immediate medical attention.
Eye Contact Hold the eyes open and rinse slowly and gently with water for 15-20 minutes.[6] Remove contact lenses after the first 5 minutes, then continue rinsing.[6] Immediately call an ophthalmologist.
Ingestion Rinse the mouth with water.[1][6] Do not induce vomiting due to the risk of perforation.[4] Seek immediate medical advice and show the container or label.[6]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[6]

  • Chemical Waste: Collect excess or spilled chemical in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable PPE (gloves, aprons), absorbent materials from spills, and empty containers must be disposed of as hazardous waste.[4]

  • Spill Cleanup: In case of a spill, evacuate the area. Use an appropriate absorbent material (e.g., diatomaceous earth, acid-binding agents) to contain the spill.[3] Collect the material using non-sparking tools and place it in a suitable container for disposal.[3] Ventilate the area thoroughly.[3] Do not let the product enter drains.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.